molecular formula C11H14F3N3 B1390219 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 1048921-30-7

1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Cat. No.: B1390219
CAS No.: 1048921-30-7
M. Wt: 245.24 g/mol
InChI Key: XXPJGABAFZCZLT-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-2-4-16-10(8-9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPJGABAFZCZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: Properties, Synthesis, and Research Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By integrating a trifluoromethyl-substituted pyridine moiety with a 1,4-diazepane scaffold, this molecule presents a unique combination of structural features known to impart favorable pharmacological and pharmacokinetic properties. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability and modulating lipophilicity, while the 1,4-diazepane ring is a privileged scaffold found in numerous biologically active agents.[1][2] This document details the compound's physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, discusses expected analytical characterization, and explores its potential applications in modern drug discovery.

Introduction: A Scaffold of Strategic Importance

The rational design of small molecule therapeutics often involves the strategic combination of well-characterized structural motifs to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound is an exemplar of this strategy, merging two key pharmacophores:

  • The Trifluoromethyl-Pyridine Moiety: The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influence molecular conformation, and enhance binding affinity. Crucially, the C-F bond's high strength often blocks sites of oxidative metabolism, thereby increasing a drug candidate's metabolic stability and half-life.[2] The pyridine ring itself is a common feature in pharmaceuticals, serving as a bioisosteric replacement for a phenyl group with the added benefit of acting as a hydrogen bond acceptor.

  • The 1,4-Diazepane Scaffold: Also known as homopiperazine, the 1,4-diazepane is a seven-membered saturated heterocycle that provides a flexible, three-dimensional framework for orienting substituents.[3] This scaffold is prevalent in compounds targeting the central nervous system (CNS) and has been incorporated into a wide array of agents with antipsychotic, anxiolytic, and anticonvulsant activities.[1] Its two nitrogen atoms offer multiple points for chemical derivatization, allowing for fine-tuning of a molecule's properties.

This guide serves as a foundational resource for researchers, providing the necessary chemical intelligence to synthesize, characterize, and strategically deploy this valuable building block in drug discovery programs.

Physicochemical and Computed Properties

While extensive experimental data for this specific isomer is not publicly available, its properties can be reliably predicted through computational methods and by comparison with closely related isomers. These descriptors are critical for anticipating the molecule's behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₃N₃PubChem[4]
Molecular Weight 245.24 g/mol PubChem[4]
Monoisotopic Mass 245.11398195 DaPubChem[4]
XLogP3-AA (Lipophilicity) 1.6PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 6PubChem[4]
Topological Polar Surface Area 36.9 ŲPubChem[4]
Rotatable Bond Count 1PubChem[4]
Predicted pKa 10.02 ± 0.20ChemicalBook (for isomer)[5]
Predicted Boiling Point 329.8 ± 42.0 °CChemicalBook (for isomer)[5]
Predicted Density 1.212 ± 0.06 g/cm³ChemicalBook (for isomer)[5]

Note: Predicted data is based on the isomeric structure 1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and should be used as an estimation.

Synthesis and Reactivity

The most logical and efficient route to this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the electronic properties of the pyridine ring.

Retrosynthetic Analysis and Strategy

The key disconnection lies at the C-N bond between the pyridine ring and the diazepane nitrogen. The pyridine ring is activated towards nucleophilic attack at the 2-position by both the ring nitrogen and the powerful electron-withdrawing trifluoromethyl group at the 4-position. This makes 2-chloro-4-(trifluoromethyl)pyridine an excellent electrophile and 1,4-diazepane (homopiperazine) a suitable nucleophile.

To ensure mono-substitution and prevent dimerization or further reaction at the second nitrogen of the diazepane, it is common to use an excess of the diazepane starting material, which can be removed during workup, or to employ a protecting group strategy if higher precision is required.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway reagent1 2-Chloro-4-(trifluoromethyl)pyridine product This compound reagent1->product  Base (e.g., K₂CO₃, DIPEA)  Solvent (e.g., DMSO, DMF)  Heat (e.g., 80-120 °C) reagent2 1,4-Diazepane (Homopiperazine) reagent2->product

Caption: Proposed SₙAr synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be optimized based on laboratory-specific conditions and scale.

  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-diazepane (homopiperazine, 3.0 equivalents). Dissolve it in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration relative to the limiting reagent).

  • Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or an organic base like N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Electrophile: To the stirring solution, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting electrophile is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine to remove residual water-soluble components, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine to yield the pure this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, likely appearing as doublets and a singlet in the δ 7.0-8.5 ppm region. The aliphatic protons of the 1,4-diazepane ring will appear as a series of multiplets in the δ 2.8-4.0 ppm range. A broad singlet corresponding to the N-H proton of the secondary amine should also be visible.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals corresponding to the molecular formula. Aromatic carbons will be in the δ 110-160 ppm range, with the carbon attached to the fluorine atoms appearing as a quartet due to C-F coupling. Aliphatic carbons will be found in the δ 40-60 ppm region.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single, sharp singlet is expected for the -CF₃ group, providing a clear diagnostic peak for the presence of this moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, matching the calculated value of 245.1140.[4]

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly valuable scaffold for library synthesis and lead optimization campaigns.

  • Scaffold for Library Development: The secondary amine of the diazepane ring serves as a versatile chemical handle for further functionalization. It can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and urea/sulfonamide formation, allowing for the rapid generation of a diverse library of analogues to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The trifluoromethylpyridine core provides a robust platform for influencing a compound's ADME profile. The -CF₃ group enhances metabolic stability and lipophilicity, which can improve membrane permeability and oral bioavailability.[2][6]

  • Targeting G-Protein Coupled Receptors (GPCRs): The 1,4-diazepane scaffold is a known component of ligands for various GPCRs.[7] By derivatizing this core, researchers can develop novel agonists or antagonists for targets such as dopamine, serotonin, or melanocortin receptors.[7]

G main 1-[4-(CF₃)pyridin-2-yl]-1,4-diazepane Trifluoromethyl-Pyridine Moiety 1,4-Diazepane Scaffold prop1 Metabolic Stability main:f1->prop1 blocks metabolism prop2 Lipophilicity / Permeability main:f1->prop2 increases prop3 Target Binding (H-Bond Acceptor) main:f1->prop3 pyridine N prop4 3D Vectorial Diversity main:f2->prop4 flexible core prop5 Site for Derivatization (SAR) main:f2->prop5 secondary amine

Caption: Relationship between structural features and drug properties.

Conclusion

This compound stands out as a high-potential building block for the development of novel therapeutics. Its synthesis is straightforward via established SₙAr chemistry, and its structure combines the metabolic and electronic advantages of a trifluoromethylpyridine with the versatile, biologically relevant 1,4-diazepane core. This guide provides the foundational knowledge for researchers to leverage this compound in their discovery efforts, paving the way for the creation of next-generation drug candidates with optimized efficacy and pharmacokinetic profiles. Future research will likely focus on the synthesis of diverse libraries based on this scaffold and their evaluation against a wide range of biological targets.

References

  • PubChem. 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. Available from: [Link]

  • VeeChem. 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Available from: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available from: [Link]

  • Oakwood Chemical. 1-[5-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane. Available from: [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[5][8]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 1822–1833. Available from: [Link]

  • PubChem. 1-[2-(Trifluoromethyl)-4-pyridinyl]-1,4-diazepane. Available from: [Link]

  • Matos, J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1037. Available from: [Link]

  • Heravi, M. M., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 15004–15016. Available from: [Link]

  • Samjeské, G., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133–145. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(14), 5344. Available from: [Link]

  • Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PubChem. Hexahydro-1,4-diazepine. Available from: [Link]

  • Fisher Scientific. 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane,95+%, Thermo Scientific. Available from: [Link]

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Sources

A Prospective Technical Guide to 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. Similarly, the 1,4-diazepane motif is a privileged structure found in numerous biologically active agents. This guide addresses the novel chemical entity, 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a compound not yet extensively documented in scientific literature. We present a prospective analysis, providing researchers with a robust theoretical framework, including a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential as a core scaffold for drug discovery. This document serves as a foundational resource for scientists and professionals in pharmaceutical development seeking to explore this and related novel chemical spaces.

Introduction: The Rationale for a Novel Scaffold

In the landscape of drug discovery, the fusion of a trifluoromethylated pyridine ring with a 1,4-diazepane core represents a compelling synthetic target. The trifluoromethyl (-CF3) group is a bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and membrane permeability of parent molecules[1]. The pyridine ring itself is a key component in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its particular electronic profile[2]. On the other hand, the 1,4-diazepane ring is a versatile, seven-membered saturated heterocycle that provides a flexible three-dimensional scaffold, crucial for optimizing interactions with biological targets, particularly within the central nervous system (CNS)[3].

Despite the established importance of these individual moieties, the specific isomer This compound remains conspicuously absent from the current body of scientific literature and commercial catalogs. This guide, therefore, aims to bridge this knowledge gap by providing a comprehensive, forward-looking technical overview for researchers poised to investigate this promising, yet unexplored, molecule.

Chemical Identity and Nomenclature

The unambiguous identification of a novel compound is paramount. The structural and naming conventions for the target molecule are as follows:

  • IUPAC Name: this compound

  • Synonyms: While no common synonyms exist due to its novelty, logical alternatives could include:

    • 1-(4-Trifluoromethyl-2-pyridinyl)-1,4-diazepane

    • N-[4-(Trifluoromethyl)pyridin-2-yl]homopiperazine

  • CAS Number: Not yet assigned. A new CAS number would be designated upon synthesis and characterization.

  • Molecular Formula: C₁₁H₁₄F₃N₃

  • Molecular Weight: 245.25 g/mol

Predicted Physicochemical Properties

A preliminary in silico assessment provides insight into the likely physicochemical profile of the target compound. These predictions are based on established algorithms and comparison with structurally similar molecules, such as the 3- and 5-trifluoromethyl isomers[4][5].

PropertyPredicted ValueRationale / Comparison
Molecular Weight 245.25 g/mol Calculated from the molecular formula C₁₁H₁₄F₃N₃.
XLogP3 ~1.5 - 2.0The trifluoromethyl group increases lipophilicity. This value is comparable to isomers like 1-[2-(Trifluoromethyl)-4-pyridinyl]-1,4-diazepane (XLogP3: 1.6)[6].
Hydrogen Bond Donors 1The secondary amine (-NH) in the diazepane ring.
Hydrogen Bond Acceptors 4The two nitrogen atoms of the diazepane ring and the nitrogen of the pyridine ring, plus the fluorine atoms can act as weak acceptors.
Topological Polar Surface Area (TPSA) 35.5 ŲCalculated based on the N-H and two tertiary amine fragments. This suggests good potential for oral bioavailability and CNS penetration.
pKa (most basic) ~8.5 - 9.5The secondary amine in the diazepane ring is expected to be the most basic site. The electron-withdrawing effect of the pyridinyl group will slightly reduce the basicity compared to unsubstituted diazepane.

Proposed Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for forming C-N bonds with electron-deficient aromatic rings. The pyridine ring, particularly when substituted with a potent electron-withdrawing group like -CF3, is highly activated towards such reactions at the positions ortho and para to the activating group.

The key starting materials for this synthesis are 2-chloro-4-(trifluoromethyl)pyridine and 1,4-diazepane . The former is commercially available and serves as the electrophilic partner, while the latter is the nucleophile.

Experimental Workflow: Step-by-Step Methodology

Objective: To synthesize this compound via SNAr.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)

  • 1,4-Diazepane (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-diazepane (1.2 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of the limiting reagent).

  • Base Addition: Add the base, potassium carbonate (2.0 eq), to the solution. The base is crucial to deprotonate the diazepane and to scavenge the HCl byproduct generated during the reaction.

  • Substrate Addition: Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-4-(trifluoromethyl)pyridine) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent product streaking, is typically effective for purifying amines.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Causality and Self-Validation:
  • Excess Diazepane: Using a slight excess of 1,4-diazepane helps to drive the reaction to completion and can minimize the formation of a disubstituted byproduct where a second molecule of the pyridine couples to the other nitrogen of the diazepane.

  • Choice of Base: An inorganic base like K₂CO₃ is often preferred for its ease of removal during work-up. An organic base like DIPEA can also be used and may improve solubility.

  • Inert Atmosphere: While not always strictly necessary for SNAr, an inert atmosphere prevents potential side reactions involving atmospheric moisture and oxygen, ensuring reproducibility.

  • Purification with Triethylamine: The addition of a volatile base to the chromatography eluent neutralizes the acidic sites on the silica gel, leading to better peak shape and recovery of the basic product.

Synthetic Workflow Diagram

SynthesisWorkflow Reagents Starting Materials: - 2-Chloro-4-(trifluoromethyl)pyridine - 1,4-Diazepane - K₂CO₃ (Base) Reaction SₙAr Reaction Solvent: DMF Temp: 80-100 °C Reagents->Reaction Combine & Heat Workup Aqueous Work-up - Quench with H₂O - Extract with EtOAc - Wash & Dry Reaction->Workup Cool & Process Purification Purification - Flash Column Chromatography Workup->Purification Crude Product Product Final Product: 1-[4-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane Purification->Product Pure Compound

Caption: Proposed synthetic workflow for the target compound.

Prospective Biological Activity and Therapeutic Potential

While no biological data exists for this compound, we can infer its potential from the known activities of its constituent scaffolds and closely related analogs.

  • Antiviral and Antibacterial Agents: Trifluoromethylpyridine derivatives have shown significant promise as antibacterial and antiviral agents[7][8]. For example, novel trifluoromethylpyridine piperazine derivatives (a related six-membered ring system) have been developed as plant activators with potent antiviral activity against Tobacco Mosaic Virus (TMV)[9]. The specific electronic and steric properties of the 4-CF₃ isomer could lead to novel interactions with microbial or viral targets.

  • Central Nervous System (CNS) Activity: The 1,4-diazepane scaffold is a well-known pharmacophore in CNS-acting drugs, including anxiolytics and antipsychotics[3]. The combination of this scaffold with the lipophilic, metabolically stable trifluoromethylpyridine moiety could yield compounds with favorable blood-brain barrier penetration and potent activity at CNS receptors. Research on related diazepine cores has identified ligands for G protein-coupled receptors (GPCRs) like the melanocortin receptors[10].

  • Agrochemicals: The trifluoromethylpyridine motif is a key structural feature in many modern agrochemicals, including herbicides and insecticides[2][11]. The novel 4-CF₃ substitution pattern could lead to the discovery of new pesticides with unique selectivity profiles.

Logical Framework for Drug Discovery

The exploration of this novel compound would logically follow a standard drug discovery pathway, starting from the initial synthesis and expanding into biological screening.

DrugDiscovery Synthesis Chemical Synthesis (as per protocol) Characterization Structural & Purity Confirmation (NMR, MS) Synthesis->Characterization Screening High-Throughput Biological Screening (e.g., CNS, Antimicrobial) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Logical workflow for investigating the target compound.

Conclusion and Future Directions

This guide establishes a comprehensive theoretical and practical foundation for the synthesis and investigation of the novel compound This compound . By leveraging established synthetic methodologies and drawing logical inferences from related structures, we propose a clear path forward for researchers. The unique combination of a 4-trifluoromethylpyridine moiety and a 1,4-diazepane ring presents a wealth of opportunities for discovering new chemical entities with potential applications in human health and agriculture. The next crucial steps involve the practical execution of the proposed synthesis, rigorous characterization of the resulting molecule, and its entry into broad biological screening programs to uncover its therapeutic or agrochemical potential.

References

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Sources

1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS Number for this positional isomer is not prominently available in public databases as of the last update, this document consolidates predictive data and outlines a robust synthetic pathway, leveraging established methodologies for analogous structures. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this molecule. We will delve into the rationale behind the proposed synthesis, predict its physicochemical properties based on known isomers, and discuss its potential applications, particularly within the realm of G-protein coupled receptor (GPCR) modulation and kinase inhibition.

Introduction: The Rationale for this compound

The convergence of the 1,4-diazepane scaffold and the 4-(trifluoromethyl)pyridine moiety presents a compelling case for novel drug design. The 1,4-diazepane ring is a privileged structure in medicinal chemistry, known for its conformational flexibility and its presence in a variety of biologically active compounds, including antipsychotics and anxiolytics[1]. This seven-membered saturated heterocycle offers multiple points for substitution, allowing for the fine-tuning of pharmacological activity.

The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile[2]. The -CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and lipophilicity of the parent molecule[2][3]. Specifically, the 4-position on the pyridine ring offers a distinct electronic and steric environment compared to its 3- and 5-isomers, potentially leading to unique pharmacological activities.

Given the precedent of related compounds in targeting CNS disorders and other therapeutic areas, this compound is a logical target for synthesis and evaluation in drug discovery programs.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the availability of a suitable electrophilic pyridine precursor and the nucleophilic 1,4-diazepane. A key starting material for this synthesis is 2-chloro-4-(trifluoromethyl)pyridine. A recently disclosed synthetic method for this precursor makes the proposed pathway highly feasible[4].

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

A novel and scalable synthesis for 2-chloro-4-(trifluoromethyl)pyridine has been developed, starting from vinyl n-butyl ether[4]. This method avoids the costly and hazardous conditions associated with direct fluorination or diazotization of pyridine compounds. The process involves the formation of 2-hydroxy-4-(trifluoromethyl)pyridine, followed by a chlorination reaction to yield the desired product[4].

Step 2: Nucleophilic Aromatic Substitution with 1,4-Diazepane

The final step involves the coupling of 2-chloro-4-(trifluoromethyl)pyridine with 1,4-diazepane. To ensure monosubstitution and prevent side reactions, it is advisable to use a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane (tert-butyl 1,4-diazepane-1-carboxylate, CAS: 112275-50-0)[5]. The Boc-protecting group can be subsequently removed under acidic conditions.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 1-Boc-1,4-diazepane

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Boc-Protected Intermediate Synthesis:

    • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), 1-Boc-1,4-diazepane (1.2 eq), palladium catalyst (e.g., 2 mol % Pd2(dba)3), phosphine ligand (e.g., 4 mol % Xantphos), and sodium tert-butoxide (1.5 eq).

    • Add anhydrous toluene and degas the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield tert-butyl 4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxylate.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Causality behind Experimental Choices: The choice of a palladium-catalyzed Buchwald-Hartwig amination is based on its high efficiency and functional group tolerance for coupling aryl halides with amines. The use of a bulky phosphine ligand like Xantphos helps to promote the desired reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine. The Boc-protecting group is ideal due to its stability under the coupling conditions and its facile removal under mild acidic conditions.

Visual Workflow of the Proposed Synthesis

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Coupling and Deprotection Vinyl n-butyl ether Vinyl n-butyl ether 2-hydroxy-4-(trifluoromethyl)pyridine 2-hydroxy-4-(trifluoromethyl)pyridine Vinyl n-butyl ether->2-hydroxy-4-(trifluoromethyl)pyridine [Ref: 22] 2-chloro-4-(trifluoromethyl)pyridine 2-chloro-4-(trifluoromethyl)pyridine 2-hydroxy-4-(trifluoromethyl)pyridine->2-chloro-4-(trifluoromethyl)pyridine Chlorination [Ref: 22] Boc-protected_Intermediate Boc-protected_Intermediate 2-chloro-4-(trifluoromethyl)pyridine->Boc-protected_Intermediate Buchwald-Hartwig Amination 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane->Boc-protected_Intermediate Final_Product Final_Product Boc-protected_Intermediate->Final_Product Acidic Deprotection (TFA or HCl)

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Analytical Characterization

The exact physicochemical properties of this compound have not been experimentally determined. However, we can predict these properties with a high degree of confidence by comparing them to its known isomers.

PropertyPredicted Value for 4-CF3 IsomerReference Value: 3-CF3 Isomer[6]Reference Value: 5-CF3 Isomer[7][8]
CAS Number Not Assigned243666-15-1306934-70-3
Molecular Formula C11H14F3N3C11H14F3N3C11H14F3N3
Molecular Weight 245.25 g/mol 245.25 g/mol 245.25 g/mol
Appearance Predicted: Solid or high-boiling liquidSolidPale yellow low melting solid
Purity >95% (via proposed synthesis)95.0%95+%
Boiling Point Predicted: ~330-350 °CNot availableNot available
pKa Predicted: ~7-8 (for the diazepane nitrogen)Not availableNot available
Predicted Analytical Data:
  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the diazepane ring protons and the aromatic protons of the trifluoromethylpyridine ring. The chemical shifts of the pyridine protons will be indicative of the 4-CF3 substitution pattern.

  • 13C NMR: The carbon NMR will show signals corresponding to the carbons of the diazepane and pyridine rings, with the trifluoromethyl group causing a characteristic quartet for the attached carbon.

  • 19F NMR: A single peak corresponding to the -CF3 group is expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+H)+ at m/z 246.12.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several potential applications in drug discovery:

  • GPCR Ligands: The 1,4-diazepane scaffold is a key component of many GPCR ligands[9]. The target compound could be explored as a modulator of various GPCRs, including those involved in central nervous system disorders.

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors[3]. The title compound could be a starting point for the development of novel kinase inhibitors for oncology or inflammatory diseases.

  • Agrochemicals: Trifluoromethylpyridine derivatives are also prevalent in modern agrochemicals, acting as herbicides and pesticides[10].

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical entity. Based on related compounds, it may be harmful if swallowed or inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and other chemical sciences. This technical guide provides a roadmap for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound accessible for further investigation. Future studies should focus on the experimental validation of the proposed synthesis and a thorough evaluation of the compound's biological activity.

References

  • 2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. (n.d.).
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  • 1H-1,4-Diazepine, hexahydro-1-methyl-4-(4-nitrophenyl)- (CAS No. 223786-22-9) SDS. (n.d.).
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  • 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane | C10H13F3N4 | CID. (n.d.). PubChem.
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Sources

An In-depth Technical Guide to the Synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around two core transformations: a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation, followed by a standard acid-mediated deprotection. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization of the key intermediates and the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis and future exploration of this and related molecular scaffolds.

Introduction: The Significance of the Trifluoromethylpyridinyl-diazepane Scaffold

The confluence of a trifluoromethyl-substituted pyridine ring and a 1,4-diazepane moiety in a single molecular entity presents a compelling scaffold for the development of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly modulate the pKa of the pyridine ring, influencing its binding characteristics to biological targets. Furthermore, the trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates.[1][2]

The 1,4-diazepane ring system, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile template for creating diverse molecular geometries. Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including but not limited to antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[3][4][5][6] The strategic combination of these two pharmacophores in this compound is therefore a rational design approach for novel drug candidates with potentially enhanced potency, selectivity, and metabolic stability. This guide provides a detailed roadmap for the chemical synthesis of this promising compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to a convergent synthetic strategy. The key disconnection is the C-N bond between the pyridine ring and the diazepane nitrogen. This bond can be efficiently constructed using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is renowned for its broad substrate scope and functional group tolerance.

The synthesis, therefore, is planned as a two-step sequence:

  • Buchwald-Hartwig Amination: Coupling of a suitable 2-halo-4-(trifluoromethyl)pyridine with a mono-protected 1,4-diazepane. The use of a protecting group on one of the diazepane nitrogens is crucial to prevent double arylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its facile removal.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final target compound.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Detailed Synthetic Pathway

The overall synthetic pathway is illustrated in the diagram below:

Synthetic Pathway Figure 1: Overall synthetic pathway for this compound. A 2-Chloro-4-(trifluoromethyl)pyridine C tert-Butyl 4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxylate A->C Buchwald-Hartwig Amination Pd catalyst, Ligand, Base B 1-Boc-1,4-diazepane B->C D This compound C->D Boc Deprotection Acid (e.g., TFA or HCl)

Caption: Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for the Buchwald-Hartwig amination step. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of tert-Butyl 4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxylate (Boc-protected intermediate)

This step involves the palladium-catalyzed C-N cross-coupling of 2-chloro-4-(trifluoromethyl)pyridine with 1-Boc-1,4-diazepane. The choice of palladium precursor, ligand, and base is critical for achieving high yields.

Buchwald-Hartwig_Amination Figure 2: Buchwald-Hartwig Amination Workflow. cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 2-chloro-4-(trifluoromethyl)pyridine, 1-Boc-1,4-diazepane, Pd catalyst, ligand, and base in a reaction vessel. B Add anhydrous solvent (e.g., toluene or dioxane). A->B C Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture and filter. D->E F Concentrate the filtrate. E->F G Purify the crude product by column chromatography. F->G

Caption: Figure 2: Buchwald-Hartwig Amination Workflow.

Detailed Protocol:

  • To a dry reaction vessel, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), 1-Boc-1,4-diazepane (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid or oil.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium precursor. Xantphos is a bulky, electron-rich biphenyl phosphine ligand that is known to be effective for the coupling of heteroaryl chlorides.[7]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is often used in Buchwald-Hartwig aminations. It is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.

  • Solvent: Toluene and dioxane are high-boiling, non-polar aprotic solvents that are well-suited for this type of cross-coupling reaction. The choice of an anhydrous solvent is crucial to prevent catalyst deactivation.

Step 2: Synthesis of this compound (Final Product)

This final step involves the removal of the Boc protecting group under acidic conditions.

Detailed Protocol:

  • Dissolve the Boc-protected intermediate from Step 1 in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-4 hours, or until TLC or LC-MS analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • If using TFA, co-evaporate with a solvent like toluene to ensure complete removal.

  • Dissolve the residue in a minimal amount of a suitable solvent and neutralize with a base, such as saturated aqueous sodium bicarbonate solution or by passing through a basic resin.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by crystallization or chromatography if necessary.

Causality Behind Experimental Choices:

  • Acid: Both TFA and HCl are effective reagents for the cleavage of the Boc group. The choice may depend on the desired salt form of the final product and the ease of removal.

  • Solvent: DCM is a common solvent for TFA-mediated deprotections, while dioxane is the standard for HCl-mediated deprotections.

Characterization Data (Predicted)

Parameter Predicted Value/Observation
Appearance Off-white to yellow solid
¹H NMR Aromatic protons on the pyridine ring (δ 6.5-8.5 ppm), diazepane protons (δ 2.5-4.0 ppm)
¹³C NMR Aromatic carbons (δ 110-160 ppm), trifluoromethyl carbon (quartet, δ ~120-125 ppm), diazepane carbons (δ 40-60 ppm)
¹⁹F NMR Singlet at approximately -60 to -70 ppm
Mass Spec (ESI+) [M+H]⁺ at m/z corresponding to the molecular formula C₁₁H₁₄F₃N₃

Safety and Handling

6.1. Reagent Safety:

Reagent Hazards Precautions
2-Chloro-4-(trifluoromethyl)pyridine Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Palladium Catalysts May be toxic and cause skin sensitization.Avoid inhalation of dust. Wear gloves and safety glasses.
Phosphine Ligands Can be air-sensitive and toxic.Handle under an inert atmosphere. Wear appropriate PPE.
Trifluoroacetic Acid (TFA) Corrosive, causes severe skin burns and eye damage.Handle in a fume hood with appropriate PPE, including acid-resistant gloves.
Hydrogen Chloride (in dioxane) Corrosive and toxic.Handle in a fume hood with appropriate PPE.

6.2. General Laboratory Safety:

Standard laboratory safety practices should be followed at all times. This includes working in a well-ventilated area, wearing appropriate PPE, and having access to safety equipment such as a safety shower and eyewash station.

Conclusion and Future Outlook

This technical guide has detailed a practical and efficient two-step synthesis of this compound. The strategic use of a Buchwald-Hartwig amination and a subsequent Boc deprotection provides a reliable route to this valuable heterocyclic scaffold. The information presented herein, including the detailed experimental protocols and safety considerations, should enable researchers to synthesize this compound and explore its potential in various drug discovery programs.

Future work could focus on the diversification of this scaffold by introducing substituents on the diazepane ring or by exploring different substitution patterns on the pyridine ring. The biological evaluation of these novel analogs will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development. The synthetic methodology described in this guide provides a solid foundation for these future endeavors.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)pyridine, 95%.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Pharmacological Landscape

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane . In the absence of established data for this specific molecule, we will adopt a first-principles approach, dissecting its structural components to formulate a plausible and testable primary hypothesis regarding its biological activity. This document is structured not as a rigid protocol, but as a dynamic, logic-driven framework to guide your investigation from initial hypothesis to mechanistic validation.

Deconstructing the Molecule: A Rationale for a CNS-Focused Hypothesis

The structure of this compound offers compelling clues to its potential pharmacological role. A prudent analysis of its constituent moieties—the 1,4-diazepane scaffold and the trifluoromethylated pyridine ring—points towards a high probability of activity within the central nervous system (CNS).

  • The 1,4-Diazepane Scaffold: A Privileged Structure in Neuropharmacology. The 1,4-diazepane ring is a well-established pharmacophore found in a plethora of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including antipsychotic, anxiolytic, and anticonvulsant activities.[1][2] This scaffold's conformational flexibility allows it to adopt various spatial arrangements, enabling it to interact with a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[3][4][5] Notably, derivatives of 1,4-diazepane have been developed as orexin receptor antagonists for the treatment of insomnia and as potent farnesyltransferase inhibitors.[3][6]

  • The Trifluoromethylated Pyridine Moiety: Enhancing Drug-like Properties. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[7][8] The strong electron-withdrawing nature of the -CF3 group can significantly increase a molecule's metabolic stability and lipophilicity, which is often crucial for CNS penetration.[9][10] Furthermore, the -CF3 group can modulate the electronic properties of the pyridine ring, potentially strengthening its interaction with a biological target.[7][8] The pyridine ring itself is a common feature in many CNS-active drugs. The combination of these two moieties in the target molecule strongly suggests a potential interaction with a CNS receptor or enzyme.

Primary Hypothesis: Based on the aforementioned structural analysis, we hypothesize that This compound acts as a modulator of a specific CNS G-protein coupled receptor (GPCR), potentially a dopamine or serotonin receptor subtype, or as an inhibitor of a key enzyme involved in neurotransmitter metabolism.

A Phased Experimental Approach to Mechanistic Elucidation

The following experimental workflow is designed to systematically test our primary hypothesis and explore other plausible mechanisms of action.

Phase 1: Initial Target Screening and Phenotypic Assays

The initial phase focuses on broad screening to identify potential biological targets and observable cellular effects.

Experimental Workflow: Phase 1

G cluster_0 Compound Preparation cluster_1 Initial Target Screening cluster_2 Data Analysis and Hypothesis Refinement prep Synthesize and purify This compound screening Broad Receptor/Enzyme Panel Screening (e.g., Eurofins SafetyScreen, DiscoveRx PathHunter) prep->screening Test compound phenotypic Phenotypic Screening (e.g., Neuronal cell viability, neurite outgrowth assays) prep->phenotypic Test compound analysis Analyze screening data to identify potential primary targets and cellular effects screening->analysis phenotypic->analysis refinement Refine primary hypothesis based on initial findings analysis->refinement

Caption: Phase 1 Experimental Workflow.

Detailed Protocols:

  • Broad Receptor/Enzyme Panel Screening:

    • Objective: To identify potential molecular targets from a large, diverse panel of receptors, ion channels, transporters, and enzymes.

    • Methodology: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen or similar). A typical screen would involve testing the compound at a concentration of 10 µM against a panel of over 400 targets.

    • Data Analysis: Identify any targets where the compound exhibits significant inhibition or activation (typically >50% at 10 µM).

  • Phenotypic Screening in Neuronal Cell Lines:

    • Objective: To assess the compound's effect on neuronal cell health and morphology.

    • Cell Lines: Utilize relevant human neuronal cell lines (e.g., SH-SY5Y, PC-12).

    • Assays:

      • Cell Viability Assay (MTT or CellTiter-Glo): To determine the compound's cytotoxicity.

      • Neurite Outgrowth Assay: To assess effects on neuronal differentiation and development.

    • Data Analysis: Quantify changes in cell viability and neurite length in response to a dose-range of the compound.

Phase 2: Target Validation and Affinity Determination

Once a putative target or a small set of promising targets is identified, the next phase focuses on validating these interactions and quantifying the binding affinity.

Experimental Workflow: Phase 2

G cluster_0 Putative Target(s) from Phase 1 cluster_1 Binding Affinity Determination cluster_2 Functional Activity Assessment targets Identified Receptor/Enzyme Target(s) radioligand Radioligand Binding Assays targets->radioligand spr Surface Plasmon Resonance (SPR) targets->spr functional In vitro Functional Assays (e.g., cAMP, Calcium flux, enzyme activity) radioligand->functional spr->functional

Caption: Phase 2 Experimental Workflow.

Detailed Protocols:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for the putative receptor target.

    • Methodology: Perform competitive binding assays using a known radiolabeled ligand for the target receptor expressed in a suitable cell line or membrane preparation.

    • Data Analysis: Generate competition curves and calculate the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

  • In Vitro Functional Assays:

    • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the target.

    • Methodology (for a GPCR target):

      • cAMP Assay: For Gs or Gi-coupled receptors.

      • Calcium Flux Assay: For Gq-coupled receptors.

    • Methodology (for an enzyme target):

      • Enzyme Activity Assay: Using a specific substrate and detecting product formation.

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors).

Quantitative Data Summary:

ParameterDescriptionExperimental Method
Ki Inhibitor constant; a measure of binding affinity.Radioligand Binding Assay
IC50 Half-maximal inhibitory concentration.Functional/Enzyme Assay
EC50 Half-maximal effective concentration.Functional Assay
Phase 3: In Vivo Target Engagement and Pharmacodynamic Effects

The final phase aims to confirm target engagement in a living organism and to observe the compound's physiological effects.

Experimental Workflow: Phase 3

G cluster_0 Validated Target and In Vitro Activity cluster_1 In Vivo Studies cluster_2 Mechanism of Action Confirmation validated_target Confirmed Target with known in vitro potency pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling validated_target->pk_pd behavioral Rodent Behavioral Models (e.g., locomotor activity, elevated plus maze) pk_pd->behavioral target_engagement Target Engagement Studies (e.g., ex vivo autoradiography, PET imaging) pk_pd->target_engagement confirmation Correlate target engagement with pharmacodynamic and behavioral effects behavioral->confirmation target_engagement->confirmation

Caption: Phase 3 Experimental Workflow.

Detailed Protocols:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Objective: To understand the relationship between the compound's concentration in the body and its pharmacological effect over time.

    • Methodology: Administer the compound to rodents and collect blood and brain samples at various time points to measure drug concentration. Correlate these concentrations with a pharmacodynamic marker of target engagement.

  • Rodent Behavioral Models:

    • Objective: To assess the compound's in vivo effects on behavior relevant to its proposed mechanism.

    • Methodology: Based on the validated target, select appropriate behavioral models (e.g., for anxiolytic effects, use the elevated plus maze; for antipsychotic effects, use models of sensorimotor gating).

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic elucidation of the mechanism of action for this compound. The proposed hypothesis, centered on a CNS GPCR or enzyme, is a scientifically-grounded starting point for your investigation. As you progress through the experimental phases, the data will undoubtedly refine and reshape your understanding of this novel molecule's pharmacology. The journey to fully characterize a new chemical entity is iterative and requires a flexible and evidence-based approach.

References

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An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Pyridinyl Compounds: A Case Study on the Glucocorticoid Receptor Antagonist Relacorilant (CORT125134)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial literature and database searches for the specific molecule 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane did not yield specific biological activity data. To fulfill the request for an in-depth technical guide, this document will focus on a structurally related and extensively studied clinical-stage compound, Relacorilant (CORT125134) . This molecule contains the key 4-(trifluoromethyl)pyridin-2-yl moiety and serves as an excellent, data-rich exemplar for researchers, scientists, and drug development professionals interested in this chemical class.

Introduction: Targeting the Glucocorticoid Receptor

The glucocorticoid receptor (GR) is a ubiquitously expressed nuclear receptor that mediates the physiological effects of glucocorticoids, such as cortisol. Dysregulation of the GR signaling pathway is implicated in a range of pathologies, including metabolic disorders like Cushing's syndrome and certain cancers.[1] Relacorilant (CORT125134) is a potent, non-steroidal, selective GR antagonist under investigation for the treatment of Cushing's syndrome and various solid tumors.[2] Its mechanism involves competitively blocking the GR, thereby mitigating the downstream effects of excess cortisol.[3][4] This guide provides a detailed overview of its mechanism of action, biological potency, and the experimental methodologies used to characterize its activity.

Compound Profile: Relacorilant (CORT125134)

Relacorilant is an orally bioavailable small molecule designed for high-affinity, selective antagonism of the glucocorticoid receptor.[5][6]

PropertyValue
IUPAC Name [(4aR)-1-(4-Fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone
Molecular Formula C₂₇H₂₂F₄N₆O₃S
Molar Mass 586.57 g·mol⁻¹
Development Code CORT125134
Mechanism of Action Selective Glucocorticoid Receptor (GR) Antagonist
Primary Indications Cushing's Syndrome, Ovarian Cancer, Pancreatic Cancer

Mechanism of Action: Competitive GR Antagonism

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex. Upon binding to its endogenous ligand, cortisol, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[3] Inside the nucleus, the cortisol-GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, modulating the transcription of target genes.[3]

Relacorilant functions as a competitive antagonist. It binds to the GR but does not induce the necessary conformational changes for activation and nuclear translocation.[3][4] By occupying the receptor, it prevents cortisol from binding and initiating the signaling cascade, thereby inhibiting the expression of GR-associated genes.[3] This is particularly relevant in pathologies characterized by excess cortisol or GR overexpression.[3]

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_complex Inactive GR Complex (GR + Chaperones) Cortisol->GR_complex Binds Relacorilant Relacorilant (CORT125134) Relacorilant->GR_complex Binds Active_GR Active Cortisol-GR Complex GR_complex->Active_GR Activates Blocked_GR Blocked GR Complex GR_complex->Blocked_GR Inhibits Activation GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Translocates & Binds Transcription Gene Transcription GRE->Transcription Initiates No_Transcription Transcription Blocked GRE->No_Transcription Prevents Binding

Caption: Mechanism of Relacorilant as a GR Antagonist.

Biological Potency and Selectivity

The potency of Relacorilant has been quantified in various cell-based assays. A key advantage highlighted in its development is its high selectivity for the glucocorticoid receptor over other hormone receptors, notably the progesterone receptor (PR).[4] This selectivity profile is designed to avoid side effects associated with less selective modulators.[4]

Assay / Receptor TargetSpeciesPotency (Kᵢ)Source(s)
Glucocorticoid Receptor (GR)Human7.2 nM[5]
Glucocorticoid Receptor (GR)Rat12 nM[5]
Glucocorticoid Receptor (GR)Monkey210 nM[5]
Progesterone Receptor (PR)HumanNo Affinity[4]
Other Hormone ReceptorsHumanNo Affinity

Experimental Protocols for Activity Assessment

Characterizing the biological activity of a compound like Relacorilant involves a multi-tiered approach, from initial in vitro binding and functional assays to in vivo efficacy models.

In Vitro Protocol: GR Reporter Gene Assay

This functional assay measures the ability of a compound to antagonize GR-mediated gene transcription. The HepG2 cell line, which endogenously expresses GR, is often used. A common method is the Tyrosine Aminotransferase (TAT) assay.[5]

Objective: To determine the potency (IC₅₀/Kᵢ) of a test compound in inhibiting dexamethasone (a potent GR agonist)-induced gene expression.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

  • Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Relacorilant) and a standard GR agonist (e.g., dexamethasone) in assay buffer.

  • Treatment:

    • Remove culture media from cells.

    • Add the diluted test compound to the wells at various concentrations.

    • Incubate for a pre-determined time (e.g., 60 minutes) to allow for receptor binding.

    • Add a fixed concentration of dexamethasone to induce GR activation.

    • Include control wells: cells only, cells + dexamethasone only.

  • Incubation: Incubate the plate for 24-48 hours to allow for gene transcription and protein expression of the reporter gene (e.g., TAT).

  • Lysis & Detection: Lyse the cells and measure the activity of the reporter enzyme or the quantity of the reporter gene product using a suitable detection method (e.g., colorimetric assay, ELISA, or qPCR for TAT mRNA).

  • Data Analysis: Plot the reporter signal against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

InVitro_Workflow A 1. Culture & Plate HepG2 Cells C 3. Pre-incubate Cells with Relacorilant A->C B 2. Prepare Serial Dilutions (Relacorilant) B->C D 4. Add GR Agonist (Dexamethasone) C->D E 5. Incubate (24-48h) D->E F 6. Lyse Cells & Measure Reporter Gene (e.g., TAT activity) E->F G 7. Data Analysis (IC50 Calculation) F->G InVivo_Workflow A 1. Implant Tumor Cells in Immunocompromised Mice B 2. Monitor Tumor Growth to 100-200 mm³ A->B C 3. Randomize into Treatment Groups B->C D 4. Administer Treatment (e.g., Oral Relacorilant + IV Chemotherapy) C->D E 5. Monitor Tumor Volume & Animal Health D->E F 6. Study Endpoint: Excise & Weigh Tumors E->F G 7. Analyze Data (Tumor Growth Inhibition) F->G

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Summary of Clinical Applications

Relacorilant is advancing through clinical trials, demonstrating its therapeutic potential.

  • Cushing's Syndrome: Phase 2 and 3 trials have shown that Relacorilant can lead to significant clinical improvements in patients, particularly in managing hypertension and hyperglycemia, two common morbidities of the disease. [4][7]* Solid Tumors: Preclinical models and early-phase clinical trials suggest that GR antagonism can overcome chemotherapy resistance. [8]Relacorilant is being evaluated in combination with chemotherapies like nab-paclitaxel for treating advanced solid tumors, including pancreatic and ovarian cancers, with studies showing durable disease control in some patients. [8][9]

Conclusion

While direct biological data for this compound remains elusive, the comprehensive investigation of the structurally related compound, Relacorilant (CORT125134), provides a robust framework for understanding the potential of this chemical class. As a potent and selective glucocorticoid receptor antagonist, Relacorilant demonstrates a clear mechanism of action, significant in vitro and in vivo activity, and promising clinical utility in treating both endocrine disorders and cancer. The methodologies outlined herein represent the standard for characterizing such targeted therapies, providing a clear path from laboratory discovery to clinical evaluation.

References

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  • Corcept Therapeutics. (2016, April 28). Promising Pre-Clinical and Phase 1 Data Support Advance of Selective Cortisol Modulator CORT125134 as Potential Treatment for Cushing's Syndrome and Solid-Tumor Cancers. [Link]

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  • Fleseriu, M., et al. (2021). Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study. Frontiers in Endocrinology. [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold

The confluence of a trifluoromethylated pyridine ring with a 1,4-diazepane moiety in the molecule 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane presents a compelling scaffold for novel therapeutic development. While this specific molecule is not extensively characterized in publicly available literature, its constituent parts belong to chemical families with rich pharmacological histories. The 1,4-diazepane core is a privileged structure in medicinal chemistry, famously represented by the benzodiazepines, and is associated with a wide array of biological activities including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2] The pyridine ring is a cornerstone of many FDA-approved drugs, and its derivatives have shown promise as antiproliferative agents.[3][4] Furthermore, the strategic placement of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6]

This guide, therefore, embarks on a reasoned exploration of the potential therapeutic targets for this compound. We will leverage structure-activity relationships of analogous compounds to propose high-probability target classes and outline a rigorous, multi-tiered experimental strategy for target identification and validation. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this promising chemical entity.

Part 1: Proposed Therapeutic Target Classes & Rationale

Based on the structural motifs present in this compound, we can hypothesize its interaction with several key protein families central to human disease. The diazepane ring offers a flexible seven-membered structure capable of adopting various conformations to fit into diverse binding pockets, while the electron-withdrawing trifluoromethyl group on the pyridine ring can influence electronic interactions and target recognition.

G-Protein Coupled Receptors (GPCRs)

The 1,4-diazepane scaffold is a well-established modulator of GPCRs.[7] Specifically, derivatives have shown activity at serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric and neurological disorders.

  • Proposed Targets:

    • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C, 5-HT6, 5-HT7): Modulation of these receptors is a cornerstone of treatments for depression, anxiety, and psychosis.

    • Dopamine Receptors (e.g., D2, D3, D4): Antagonism of these receptors is the primary mechanism of action for many antipsychotic drugs.

    • Melanocortin Receptors (e.g., MC4R): These receptors are involved in the regulation of appetite and energy homeostasis, making them attractive targets for metabolic disorders.[7]

  • Causality: The flexible diazepane ring can mimic endogenous ligand conformations, while the substituted pyridine can engage in specific hydrogen bonding and pi-stacking interactions within the receptor's transmembrane domains.

Ion Channels

Certain diazepine derivatives have been shown to modulate the activity of ion channels, particularly those involved in neuronal excitability.

  • Proposed Targets:

    • GABAA Receptors: As the primary inhibitory neurotransmitter receptors in the central nervous system, they are the classical targets for benzodiazepines, leading to anxiolytic and anticonvulsant effects.[8]

    • Voltage-gated Sodium and Calcium Channels: These channels are critical for action potential propagation and neurotransmitter release, and their modulation can impact a range of neurological conditions.

  • Causality: The lipophilic nature of the trifluoromethyl-substituted pyridine may facilitate entry into the lipid bilayer to access binding sites within the channel pore or at the lipid-protein interface.

Kinases

The pyridine ring is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The overall structure of this compound could position it as a potential ATP-competitive inhibitor.

  • Proposed Targets:

    • mTOR (Mammalian Target of Rapamycin): A key regulator of cell growth, proliferation, and survival, mTOR is a validated target in oncology.[9]

    • PI3K (Phosphoinositide 3-kinase): Often dysregulated in cancer, the PI3K/AKT/mTOR pathway is a major focus of drug development.

    • CDKs (Cyclin-Dependent Kinases): These enzymes control cell cycle progression and are targets for anti-cancer therapies.

  • Causality: The nitrogen atoms in the pyridine and diazepane rings can form crucial hydrogen bonds with the kinase hinge region, a common interaction for type I and type II kinase inhibitors.

Part 2: A Phased Strategy for Target Validation

A systematic and robust experimental workflow is essential to definitively identify and validate the therapeutic targets of this compound. This section outlines a comprehensive, multi-phase approach.

Phase 1: Initial Target Identification and Binding Characterization

This initial phase aims to broadly screen for potential targets and then confirm direct physical interaction.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Target Identification & Binding A Compound Synthesis & QC (Purity >98%) B Broad Target Screening (e.g., Eurofins SafetyScreen44™, DiscoverX KINOMEscan®) A->B C Hit Prioritization (Based on potency, selectivity, and therapeutic relevance) B->C D Direct Binding Assays (e.g., SPR, ITC, Radioligand Binding) C->D E Determination of Binding Affinity (Kd) and Kinetics (kon/koff) D->E G cluster_1 Phase 2: Functional & Cellular Validation F In Vitro Functional Assays (e.g., Enzyme activity, Second messenger assays) I Dose-Response Curves (Determination of IC50/EC50) F->I G Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET™) H Phenotypic Cellular Assays (e.g., Proliferation, Apoptosis, Migration) G->H H->I

Caption: Phase 2 workflow for assessing functional activity and cellular effects.

Detailed Protocols:

  • Protocol 2.3: Kinase Activity Assay (Example for a Kinase Target)

    • In a 384-well plate, combine the recombinant kinase, a suitable substrate peptide, and varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period at room temperature.

    • Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Protocol 2.4: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with either vehicle or this compound.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the supernatant by Western blot or mass spectrometry to quantify the amount of soluble target protein remaining at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement in the cellular environment.

Phase 3: In Vivo Target Validation and Efficacy

The final phase involves testing the compound in a relevant animal model to confirm target engagement and assess therapeutic efficacy.

Experimental Workflow: Phase 3

G cluster_2 Phase 3: In Vivo Validation J Pharmacokinetic (PK) Studies (Determine exposure and half-life) K Pharmacodynamic (PD) Biomarker Assays (Measure target modulation in vivo) J->K L Animal Model of Disease (e.g., Xenograft for cancer, Behavioral model for CNS) K->L M Efficacy Studies (Assess therapeutic benefit) L->M

Caption: Phase 3 workflow for in vivo target validation and efficacy studies.

Part 3: Data Summary and Future Directions

All quantitative data generated throughout this validation process should be meticulously documented and summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Characterization

Target ProteinBinding Affinity (Kd)Functional Activity (IC50/EC50)Cellular Target Engagement (CETSA ΔTm)
Proposed Target 1 e.g., 50 nMe.g., 100 nMe.g., +3.5 °C
Proposed Target 2 e.g., 1.2 µMe.g., 2.5 µMe.g., +0.5 °C
... .........

The path forward for this compound will be dictated by the outcomes of this rigorous validation cascade. Promising results in early phases will justify the resource-intensive in vivo studies. The structural handles on this molecule, namely the diazepane and pyridine rings, also offer rich opportunities for medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold is in its nascent stages, but a systematic and evidence-based approach will be paramount in unlocking its full therapeutic potential.

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A Technical Guide to the In Silico Modeling of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Computational Approach

In modern medicinal chemistry, the journey from a promising chemical scaffold to a viable drug candidate is both arduous and resource-intensive. The integration of in silico modeling has become an indispensable strategy to de-risk and accelerate this process. This guide provides a comprehensive, methodology-focused exploration of the computational characterization of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a molecule of significant interest due to its constituent chemical motifs.

The structure combines a pyridine ring , a ubiquitous heterocycle in FDA-approved drugs known to influence pharmacological activity[1], with a 1,4-diazepane scaffold, a seven-membered ring system recognized for its conformational flexibility and presence in various biologically active compounds, including central nervous system agents.[2][3] The addition of a trifluoromethyl (CF3) group is a well-established tactic in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[4][5]

This document eschews a rigid template in favor of a logical, causality-driven narrative. It is designed to function as both a strategic overview and a practical handbook for researchers embarking on the computational analysis of this, or structurally related, molecules. We will proceed from foundational ligand analysis to complex simulations of its interaction with a plausible biological target, grounding each step in established scientific principles and validated protocols.

Chapter 1: The Computational Workflow: A Strategic Overview

A robust in silico investigation follows a multi-stage, hierarchical workflow. Each subsequent step builds upon the last, increasing the computational complexity and the level of insight. This approach ensures that resources are spent efficiently, with early, rapid screening methods filtering possibilities for more intensive and accurate analyses.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Validation & Refinement cluster_2 Phase 3: Property Profiling Ligand Ligand Preparation (3D Structure Generation & Energy Minimization) Target Target Identification & Preparation (PDB Retrieval & Cleanup) ADMET ADMET Prediction (Pharmacokinetics & Toxicity Profile) Ligand->ADMET Docking Molecular Docking (Pose & Score Prediction) Target->Docking MD Molecular Dynamics (MD) Simulation (Complex Stability & Interaction Dynamics) Docking->MD Top Poses Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD->Energy QM Quantum Mechanics (QM) Calculations (Electronic Properties & Charge Refinement) Energy->QM Refined Insights

Caption: A strategic workflow for the in silico analysis of a novel ligand.

Chapter 2: Ligand Preparation and Electronic Characterization

The principle of "garbage in, garbage out" is paramount in computational chemistry. An inaccurate or high-energy initial structure of the ligand will produce meaningless simulation results. The objective of this phase is to generate a low-energy, three-dimensional conformation of this compound that is representative of its likely state in a biological system.

Protocol: 3D Structure Generation and Energy Minimization
  • 2D to 3D Conversion:

    • Draw the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Export the structure's SMILES string: C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F.

    • Use a molecular editor like Avogadro or an online tool to convert the 2D representation or SMILES string into an initial 3D structure.

  • Geometry Optimization (Energy Minimization):

    • Causality: The initial 3D conversion may result in unnatural bond lengths, angles, and steric clashes. Energy minimization adjusts the atomic coordinates to find a local minimum on the potential energy surface, resulting in a more stable and realistic conformation.

    • Method: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) within your chosen software. This method is computationally inexpensive and sufficient for initial structure cleanup.

    • Execution: Run the geometry optimization algorithm until it converges, meaning the energy change between steps is negligible.

Quantum Mechanics for Deeper Insight

For a more accurate understanding of the molecule's electronic landscape, which governs its interactions, Quantum Mechanics (QM) calculations are employed.[6][7]

  • Expertise & Causality: Methods like Density Functional Theory (DFT) provide a precise picture of electron distribution, which classical force fields only approximate.[6] This is particularly important for the polarized trifluoromethyl-pyridine moiety, as the electron-withdrawing CF3 group significantly influences the electrostatic potential of the entire ring system. This potential is a key determinant of how the molecule will be "seen" by a protein target.

Protocol: DFT for Electrostatic Potential Mapping
  • Input Preparation: Use the energy-minimized structure from the previous step as the starting geometry.

  • Calculation Setup:

    • Software: Use QM software such as Gaussian, ORCA, or GAMESS.

    • Method: Select a functional, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: Choose a basis set like 6-31G* or higher to accurately describe the electron orbitals.

  • Execution: Run a geometry optimization at the chosen DFT level of theory, followed by a "population" or "properties" calculation to generate the molecular electrostatic potential (MEP).

  • Analysis: Visualize the MEP surface. Regions of negative potential (typically red) indicate electron-rich areas (lone pairs, pi-systems) that are likely hydrogen bond acceptors. Regions of positive potential (typically blue) are electron-poor and act as hydrogen bond donors. This map provides critical clues for predicting binding interactions.

Chapter 3: Target Selection and Molecular Docking

With a prepared ligand, the next step is to predict its interaction with a relevant biological target. While the specific target for this molecule is unconfirmed, its structural components suggest several possibilities. The diazepine core is famously associated with the GABA-A receptor[8][9][10], while substituted pyridines are found in a vast range of inhibitors, including those for kinases and G-protein coupled receptors (GPCRs).[11][12][13][14] For this guide, we will proceed with a hypothetical case study targeting a protein kinase, a common target class for pyridine-containing compounds.[15][16]

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.[17][18] It systematically samples conformations of the ligand within the protein's active site, scoring each pose based on a function that approximates binding free energy.

G PDB 1. Retrieve Receptor Structure (e.g., from Protein Data Bank) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Grid 4. Define Binding Site (Generate grid box around active site) PrepReceptor->Grid PrepLigand 3. Prepare Ligand (Energy minimize, assign charges, define rotatable bonds) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze 6. Analyze Results (Binding affinity scores, interaction poses) Dock->Analyze

Caption: A typical workflow for a molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina
  • Target Preparation:

    • Download the crystal structure of a selected kinase (e.g., from the PDB).

    • Using software like UCSF Chimera or PyMOL, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., using the Gasteiger method). Save the prepared receptor in the .pdbqt format required by Vina.

  • Ligand Preparation:

    • Load the optimized 3D structure of this compound.

    • Assign partial charges and define the rotatable bonds. The software will automatically identify these, but it's crucial to verify that the flexibility of the diazepane ring and the bond connecting it to the pyridine ring are correctly represented.

    • Save the prepared ligand in .pdbqt format.

  • Binding Site Definition:

    • Identify the active site of the kinase, typically where the native ligand or an inhibitor binds.

    • Define a "grid box" that encompasses this entire binding pocket. The docking algorithm will confine its search to this space.

  • Execution and Analysis:

    • Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

    • Vina will output a series of binding poses (typically 9-10) ranked by their predicted binding affinity in kcal/mol.

    • Trustworthiness: The top-scoring pose is not guaranteed to be the correct one. It is essential to visually inspect the top poses. A plausible pose is one that exhibits chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and has a low Root Mean Square Deviation (RMSD) compared to other high-scoring poses.

Data Presentation: Hypothetical Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-9.2GLU-91, LEU-134H-Bond (diazepane NH), Hydrophobic
2-8.9LEU-22, VAL-78Hydrophobic (pyridine ring)
3-8.7LYS-45, GLU-91H-Bond (pyridine N), H-Bond (diazepane NH)

Chapter 4: Molecular Dynamics Simulation: Assessing Stability

While docking provides a static snapshot of a potential binding event, it does not account for the dynamic nature of proteins or the influence of the solvent environment. Molecular Dynamics (MD) simulation addresses this by simulating the physical movements of atoms and molecules over time.[19] For our purpose, an MD simulation of the top-ranked protein-ligand complex from docking will test its stability. If the ligand remains securely bound in its docked pose throughout the simulation, it increases confidence in the docking result.

G Start 1. Start with Docked Complex (Protein + Ligand Pose) Solvate 2. Solvation (Place complex in a water box) Start->Solvate Ionize 3. Ionization (Add ions to neutralize system) Solvate->Ionize Minimize 4. Energy Minimization (Relax the system) Ionize->Minimize Equilibrate 5. Equilibration (NVT followed by NPT) Minimize->Equilibrate Production 6. Production MD (Simulate for 100ns+) Equilibrate->Production Analyze 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Workflow for setting up and analyzing an MD simulation.

Protocol: MD Simulation with GROMACS
  • System Setup:

    • Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein. Generate topology and parameter files for the ligand using a tool like antechamber or a server like SwissParam.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during the setup phase.

    • NVT Equilibration: Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (Canonical Ensemble). Position restraints are often applied to the protein backbone to allow the solvent to equilibrate around it.

    • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (Isothermal-Isobaric Ensemble). This ensures the correct density of the simulation box.

  • Production Run:

    • Remove the position restraints and run the simulation for a significant period (e.g., 100-200 nanoseconds) to observe the behavior of the ligand in the binding site.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and the protein backbone over time. A stable, converging RMSD for the ligand indicates that it is not diffusing away from the binding site.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of the protein residues to identify which parts of the protein are flexible and which are stabilized by ligand binding.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking pose. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Chapter 5: ADMET Profiling: Predicting Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction uses computational models to forecast these properties.[20] Performing this analysis early can flag potential liabilities before significant resources are invested.

Protocol: In Silico ADMET Prediction
  • Tool Selection: Utilize a free web-based tool like SwissADME or a commercial platform like ADMET Predictor®.[21][22]

  • Input: Provide the SMILES string of the molecule.

  • Execution: The server will run the molecule through a series of pre-built models to predict various physicochemical and pharmacokinetic properties.

  • Analysis: Review the output, paying close attention to key parameters. For example, Lipinski's Rule of Five is a widely used filter for oral bioavailability.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAssessment
Molecular Weight245.24 g/mol Favorable ( < 500)
LogP (Lipophilicity)~1.6Good (within optimal range)
Hydrogen Bond Donors1Favorable ( < 5)
Hydrogen Bond Acceptors4Favorable ( < 10)
Lipinski's Rule of Five0 ViolationsLikely orally bioavailable
Blood-Brain Barrier (BBB) PermeationYes (Predicted)Potential for CNS activity
CYP450 InhibitionInhibitor of 2C9 (Predicted)Potential for drug-drug interactions
Ames ToxicityNon-mutagenic (Predicted)Low toxicity risk

Note: These values are illustrative and derived from general properties of the scaffolds. Actual predictions may vary.[23][24][25]

Conclusion: A Self-Validating, Iterative Process

This guide has outlined a comprehensive, multi-layered approach to the in silico modeling of this compound. The process is designed to be self-validating: a promising docking score is tested by the dynamic stability observed in MD simulations, and the overall potential is framed by the ADMET profile. The insights gained from each stage inform the next, creating an iterative cycle of design and evaluation. By integrating these computational methodologies, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately enhance the efficiency and success rate of the drug discovery pipeline.

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The Strategic Integration of a Trifluoromethyl-Pyridine Moiety into the 1,4-Diazepane Scaffold: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane analogues and derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological profile of this promising scaffold.

Introduction: The Convergence of Two Privileged Scaffolds

The 1,4-diazepane ring system is a well-established "privileged structure" in medicinal chemistry, known for its conformational flexibility that allows for optimal interactions with a variety of biological targets. Its derivatives have been successfully developed for a wide range of CNS disorders, including anxiety and convulsions.[1][2] The introduction of a trifluoromethylpyridine moiety to this scaffold is a strategic design element aimed at enhancing the drug-like properties of the resulting analogues. The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but possesses distinct electronic properties. Its high electronegativity and metabolic stability can significantly improve a compound's lipophilicity, membrane permeability, and resistance to metabolic degradation, ultimately leading to enhanced oral bioavailability and a more favorable pharmacokinetic profile.[3][4]

Synthetic Strategies: Constructing the Core Structure

The synthesis of this compound analogues generally proceeds via a convergent synthesis, culminating in the N-arylation of the 1,4-diazepane ring with a suitable trifluoromethyl-substituted pyridine.

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a protected 1,4-diazepane and an activated 2-halo-4-(trifluoromethyl)pyridine. The success of this key step is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Diagram of a General Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Intermediate cluster_3 Final Deprotection cluster_4 Final Product 2-chloro-4-(trifluoromethyl)pyridine 2-chloro-4-(trifluoromethyl)pyridine N-Arylation N-Arylation 2-chloro-4-(trifluoromethyl)pyridine->N-Arylation 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane 1-Boc-1,4-diazepane->N-Arylation 1-Boc-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane 1-Boc-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane N-Arylation->1-Boc-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane Pd-catalyzed coupling or SNAr Deprotection Deprotection 1-Boc-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane->Deprotection This compound This compound Deprotection->this compound Acidic conditions (e.g., TFA)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the parent compound.

Step 1: N-Arylation of 1-Boc-1,4-diazepane

  • To a solution of 1-Boc-1,4-diazepane (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add a strong base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.1 eq) in the same solvent dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Step 2: Boc Deprotection

  • Dissolve the purified 1-Boc-4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Structure-Activity Relationship (SAR) and Pharmacological Profile

Analogues of this compound have been primarily investigated as orexin receptor antagonists.[5][6][7] The orexin system is a key regulator of wakefulness, and its antagonism is a validated therapeutic strategy for the treatment of insomnia.[8]

The general structure of these analogues consists of the central 1,4-diazepane ring, the N1-substituted trifluoromethylpyridine moiety, and a second substituent on the N4 position.

Diagram of Core Scaffold and Key Modification Points

Caption: Key pharmacophoric elements and points of modification for SAR studies.

Key SAR Insights:

  • N1-Pyridinyl Substituent: The 4-(trifluoromethyl)pyridin-2-yl group is crucial for potent orexin receptor antagonism. The trifluoromethyl group at the 4-position of the pyridine ring generally enhances potency and improves metabolic stability.

  • N4-Substituent: The nature of the substituent at the N4 position of the diazepane ring is critical for modulating the affinity and selectivity for the two orexin receptor subtypes, OX1R and OX2R. Bulky aromatic or heteroaromatic groups are often well-tolerated and can lead to dual antagonists with high affinity.

  • Diazepane Ring Conformation: The conformational flexibility of the 1,4-diazepane ring allows the N1 and N4 substituents to adopt an optimal orientation for binding to the orexin receptors.[6]

Pharmacokinetic and ADME Profile

The incorporation of the trifluoromethyl group is intended to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyGeneral ObservationRationale
Metabolic Stability Generally enhanced compared to non-fluorinated analogues.The C-F bond is strong and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]
Lipophilicity Increased, which can improve membrane permeability.The trifluoromethyl group is highly lipophilic.
CNS Penetration Favorable for targeting central orexin receptors.The overall physicochemical properties are consistent with good CNS penetration.[10]
Oral Bioavailability Generally good.A combination of improved metabolic stability and permeability contributes to better oral bioavailability.

Therapeutic Applications and Future Directions

The primary therapeutic application for this compound analogues is the treatment of insomnia. By antagonizing orexin receptors, these compounds promote sleep onset and maintenance.[5][8] Suvorexant, an approved dual orexin receptor antagonist for insomnia, features a diazepane-like core, highlighting the clinical relevance of this scaffold.[11]

Future research in this area could focus on:

  • Optimizing Receptor Subtype Selectivity: Developing analogues with selectivity for either OX1R or OX2R could lead to therapeutics with more refined pharmacological profiles and potentially fewer side effects.

  • Exploring Other CNS Indications: Given the broad role of the orexin system in regulating arousal, mood, and reward, these antagonists could be investigated for other conditions such as anxiety disorders and substance use disorders.[11]

  • Further SAR Elucidation: Systematic modification of both the trifluoromethylpyridine and the N4-substituent will continue to refine the understanding of the SAR and lead to the discovery of next-generation clinical candidates.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel CNS-acting agents, particularly as orexin receptor antagonists for the treatment of insomnia. The strategic combination of the conformationally flexible 1,4-diazepane core with the metabolically robust and potency-enhancing trifluoromethylpyridine moiety provides a powerful approach for designing drug candidates with favorable efficacy and pharmacokinetic properties. The synthetic accessibility and the potential for diverse functionalization make this an attractive area for continued research and development in the quest for improved therapies for neurological and psychiatric disorders.

References

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The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylpyridines

In the landscape of contemporary drug discovery, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif. Its prevalence in both marketed pharmaceuticals and clinical candidates is a testament to the profound and often synergistic effects of combining the electron-withdrawing power of the trifluoromethyl group with the versatile pharmacological properties of the pyridine ring.[1][2] This guide provides an in-depth exploration of trifluoromethylpyridine-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, physicochemical properties, and therapeutic applications. We will delve into the causal relationships behind experimental choices and provide actionable protocols to empower the design of next-generation therapeutics.

The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a powerful tactic to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3] The CF3 group can enhance metabolic stability, increase lipophilicity, and alter the basicity (pKa) of the pyridine nitrogen, thereby influencing oral bioavailability, membrane permeability, and target engagement.[1][3] The pyridine ring itself is a versatile scaffold, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the target site.[4] The combination of these two entities creates a chemical scaffold with a unique and highly tunable set of properties, making it an invaluable tool in the medicinal chemist's arsenal.[1][2]

I. The Physicochemical Impact of Trifluoromethylation on the Pyridine Ring

The introduction of a trifluoromethyl group has a predictable and significant impact on the electronic and physical properties of the pyridine ring. Understanding these effects is paramount for rational drug design.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen. This is a critical consideration in drug design, as the ionization state of a molecule at physiological pH (pKa) influences its solubility, permeability, and interaction with biological targets. A lower pKa can decrease the likelihood of off-target interactions with aminergic GPCRs and ion channels, a common liability for basic compounds.

CompoundpKalogP
3-Picoline5.681.21
3-(Trifluoromethyl)pyridine3.481.7
2-Chloro-5-methylpyridine3.392.22
2-Chloro-5-(trifluoromethyl)pyridine1.372.7
Note: This table presents a comparison of pKa and logP values for pyridine derivatives, highlighting the impact of trifluoromethyl substitution. The logP value for 2-chloro-5-(trifluoromethyl)pyridine is a calculated XLogP3 value.[5]
Enhancement of Lipophilicity (logP)

The trifluoromethyl group generally increases the lipophilicity of a molecule, as reflected by a higher logP value. This can lead to improved membrane permeability and oral absorption. However, an excessive increase in lipophilicity can also lead to decreased aqueous solubility and increased non-specific binding. Therefore, the strategic placement of the CF3 group is crucial for achieving an optimal balance of properties.

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer in vivo half-life and reduced drug dosage.

II. Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main approaches: introduction of a trifluoromethyl group onto a pre-existing pyridine ring, or construction of the pyridine ring from a trifluoromethyl-containing building block.

A. Trifluoromethylation of Pre-formed Pyridine Rings

Several methods exist for the direct introduction of a trifluoromethyl group onto a pyridine ring.

  • Radical Trifluoromethylation: This approach often utilizes reagents like Togni's reagent or Langlois' reagent (sodium triflinate, CF3SO2Na) to generate a trifluoromethyl radical, which can then add to the pyridine ring. These reactions are often initiated by a radical initiator or by photoredox catalysis.

  • Nucleophilic Trifluoromethylation: Reagents such as Ruppert's reagent (TMSCF3) can be used to introduce a nucleophilic "CF3-" equivalent. This typically requires activation of the pyridine ring, for example, by N-oxidation or by the presence of a good leaving group.

  • Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating agents, such as Umemoto's reagents, can be used to trifluoromethylate electron-rich pyridine rings.

Diagram: General Approaches to Pyridine Trifluoromethylation

G Pyridine Pyridine Ring Radical Radical Trifluoromethylation Pyridine->Radical Togni's Reagent Langlois' Reagent Nucleophilic Nucleophilic Trifluoromethylation Pyridine->Nucleophilic Ruppert's Reagent (TMSCF3) Electrophilic Electrophilic Trifluoromethylation Pyridine->Electrophilic Umemoto's Reagents TFMP Trifluoromethylpyridine Radical->TFMP Nucleophilic->TFMP Electrophilic->TFMP

Caption: Key strategies for the trifluoromethylation of pyridine rings.

B. Pyridine Ring Synthesis from Trifluoromethylated Building Blocks

An alternative and often highly regioselective approach is to construct the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. A common strategy involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with an enamine or ammonia.

Experimental Protocol: Synthesis of 2-Chloro-5-trifluoromethylpyridine

This protocol describes a common two-step synthesis of the important intermediate 2-chloro-5-trifluoromethylpyridine, starting from 2-chloro-5-methylpyridine.

Step 1: Chlorination of 2-chloro-5-methylpyridine to 2-chloro-5-(trichloromethyl)pyridine

  • To a solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux.

  • Slowly bubble chlorine gas through the reaction mixture while irradiating with a UV lamp.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine.

Step 2: Fluorination of 2-chloro-5-(trichloromethyl)pyridine to 2-chloro-5-trifluoromethylpyridine

  • To a pressure vessel, add the crude 2-chloro-5-(trichloromethyl)pyridine and a source of fluoride, such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3).

  • If using SbF3, a catalytic amount of a Lewis acid such as antimony pentachloride (SbCl5) may be added.

  • Seal the vessel and heat the reaction mixture. The reaction temperature will depend on the fluorinating agent used.

  • After the reaction is complete, cool the vessel and carefully quench the reaction mixture.

  • Extract the product with a suitable organic solvent, wash with aqueous base, and dry the organic layer.

  • Purify the product by distillation or column chromatography to obtain 2-chloro-5-trifluoromethylpyridine.[6][7]

III. The Trifluoromethylpyridine Moiety in Drug Development: Case Studies

The utility of the trifluoromethylpyridine scaffold is best illustrated by its incorporation into successful drug candidates across various therapeutic areas.

Enasidenib (IDHIFA®): An Inhibitor of Isocitrate Dehydrogenase 2 (IDH2)

Enasidenib is an FDA-approved drug for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation. The molecule features two distinct trifluoromethylpyridine moieties. The trifluoromethyl group on one of the pyridine rings is crucial for its binding to the mutant IDH2 enzyme.

Diagram: Enasidenib and the IDH2 Pathway

G cluster_0 Normal Cell cluster_1 AML Cell with IDH2 Mutation IDH2_wt IDH2 (wild-type) aKG α-Ketoglutarate IDH2_wt->aKG Converts isocitrate to IDH2_mut Mutant IDH2 two_HG 2-Hydroxyglutarate (Oncometabolite) IDH2_mut->two_HG Produces Differentiation\nBlock Differentiation Block two_HG->Differentiation\nBlock Causes Enasidenib Enasidenib (contains TFMP) Enasidenib->IDH2_mut Inhibits

Caption: Enasidenib inhibits mutant IDH2, blocking the production of the oncometabolite 2-HG.

Naporafenib: A RAF Kinase Inhibitor in Clinical Development

Naporafenib is an investigational inhibitor of BRAF and CRAF kinases, which are key components of the MAPK signaling pathway.[8] This pathway is frequently dysregulated in various cancers. The trifluoromethylpyridine core of Naporafenib plays a critical role in its potent and selective inhibition of these kinases.

Bimiralisib: A Dual PI3K/mTOR Inhibitor

Bimiralisib is a clinical-stage compound that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central nodes in a signaling pathway that is often hyperactivated in cancer. The 2-amino-4-(trifluoromethyl)pyridine scaffold is a key feature of this molecule.[8]

IV. Key Experimental Workflows

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, and it is frequently employed in the synthesis of complex trifluoromethylpyridine-containing drug candidates.[9] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Diagram: Suzuki-Miyaura Coupling Workflow

G Start Start Setup Reaction Setup: - Trifluoromethylpyridine halide - Boronic acid/ester - Palladium catalyst - Ligand - Base - Solvent Start->Setup Reaction Heating and Stirring Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Coupled Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add the trifluoromethylpyridine halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv), and the base (e.g., K2CO3, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[10]

B. In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a compound early in the drug discovery process is crucial for predicting its in vivo pharmacokinetic properties. This is often done using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

  • Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a working solution by diluting the stock solution in buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and an NADPH regenerating system in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound working solution to the pre-warmed microsome mixture (final typical concentration is 1 µM).

  • Incubate the reaction mixture at 37°C with shaking.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.[11]

V. Future Perspectives

The trifluoromethylpyridine scaffold will undoubtedly continue to be a cornerstone of drug discovery. The development of novel, more efficient, and regioselective methods for the synthesis of these compounds will further accelerate their application. As our understanding of the complex interplay between physicochemical properties and biological activity deepens, we can expect to see the rational design of even more sophisticated and effective trifluoromethylpyridine-based therapeutics. The continued exploration of this versatile chemical space holds immense promise for addressing a wide range of unmet medical needs.

References

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  • CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
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  • Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7119–7124. [Link]

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  • Ramirez, J. A., & Paquin, J.-F. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5059–5063. [Link]

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Methodological & Application

Introduction: The Strategic Value of the Trifluoromethylpyridine-Diazepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

In modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The compound this compound represents a compelling fusion of two such pharmacophores. The trifluoromethylpyridine moiety is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[1][2][3][4] The trifluoromethyl group, being a strong electron-withdrawing group, can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[2]

Concurrently, the 1,4-diazepane ring is a seven-membered saturated heterocycle that serves as a versatile and conformationally flexible scaffold.[5][6] Its non-planar structure allows for the precise spatial orientation of substituents, making it an excellent core for designing ligands that can effectively probe the complex three-dimensional binding pockets of proteins, particularly G-protein-coupled receptors (GPCRs).[6][7] The combination of these two fragments yields a novel chemical entity with significant potential for exploration in various therapeutic areas, including neuroscience, oncology, and metabolic diseases.[8][9]

This guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of this compound. Furthermore, it outlines an application protocol for its preliminary screening as a potential GPCR ligand, a common application for such structures.[7][10]

Part 1: Synthesis and Purification

The most robust and versatile method for constructing the C-N bond between the pyridine and diazepane rings is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it ideal for this synthesis.[11]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The reaction involves the coupling of a protected 1,4-diazepane with an appropriate pyridine halide. Using a protected diazepane, such as tert-butyl 1,4-diazepane-1-carboxylate (Boc-diazepane), is crucial to prevent side reactions like double arylation. The Boc protecting group can be readily removed in a subsequent step under acidic conditions.

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Boc Deprotection reagent1 2-Chloro-4-(trifluoromethyl)pyridine product tert-Butyl 4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxylate reagent1->product Pd₂(dba)₃, XPhos NaOtBu, Toluene reagent2 tert-Butyl 1,4-diazepane-1-carboxylate (Boc-diazepane) reagent2->product final_product This compound product->final_product Trifluoroacetic Acid (TFA) Dichloromethane (DCM)

Caption: Synthetic workflow for this compound.

Detailed Protocol: Buchwald-Hartwig Coupling

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • tert-Butyl 1,4-diazepane-1-carboxylate (Boc-diazepane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox, oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Boc-diazepane (1.2 equiv) and Sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (the pyridine).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting pyridine is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a plug of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the Boc-protected product.

Rationale:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling sterically hindered amines and electron-deficient aryl chlorides.[11]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Conditions: The palladium(0) catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst degradation.

Detailed Protocol: Boc Deprotection
  • Setup: Dissolve the purified Boc-protected intermediate (1.0 equiv) in dichloromethane (DCM, ~0.1 M).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv) to the solution at 0 °C (ice bath).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is gone.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified if necessary.

Synthesis Parameters Value/Condition Purpose
Coupling Reaction
Palladium CatalystPd₂(dba)₃ (2 mol%)C-N bond formation
LigandXPhos (4 mol%)Stabilize and activate the catalyst
BaseNaOtBu (1.5 equiv)Deprotonate the amine
SolventAnhydrous TolueneAnhydrous, high-boiling solvent
Temperature100-110 °CProvide activation energy
Deprotection Reaction
ReagentTrifluoroacetic Acid (TFA)Cleave the Boc protecting group
SolventDichloromethane (DCM)Solubilize reactant and product
Temperature0 °C to RTControl the exothermic reaction

Part 2: Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the diazepane ring. The protons on the pyridine ring will likely appear as doublets and a singlet in the 7.0-8.5 ppm region. The diazepane protons will appear as complex multiplets between 2.8 and 4.0 ppm.[12] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show characteristic peaks for the trifluoromethyl carbon (a quartet around 120-125 ppm due to C-F coupling) and the aromatic and aliphatic carbons.[13][14]

  • ¹⁹F NMR: A single peak corresponding to the -CF₃ group should be observed.

Expected ¹H NMR Resonances Approx. Chemical Shift (ppm) Multiplicity Assignment
Pyridine H68.2 - 8.4dAromatic CH
Pyridine H57.0 - 7.2dAromatic CH
Pyridine H36.8 - 7.0sAromatic CH
Diazepane CH₂3.5 - 3.9mMultiple CH₂ groups
Diazepane CH₂2.8 - 3.2mMultiple CH₂ groups
Diazepane NH1.5 - 2.5br sAmine proton
High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the molecule. For C₁₁H₁₄F₃N₃, the expected monoisotopic mass [M+H]⁺ should be calculated and compared to the experimental value, with a tolerance of <5 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

HPLC Method Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFA
Gradient e.g., 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

A successful synthesis should yield a final purity of >95% as determined by the peak area in the HPLC chromatogram.

Part 3: Application Protocol - GPCR Ligand Screening

Given its structure, this compound is a candidate ligand for G-protein-coupled receptors. A primary cell-based assay can be used to screen for agonist or antagonist activity at a GPCR of interest.[10][15] This protocol describes a generic calcium flux assay for a Gq-coupled receptor.

G prep Prepare Compound Stock (10 mM in DMSO) compound_add Add test compound (agonist mode) or compound + agonist (antagonist mode) prep->compound_add cell_culture Seed GPCR-expressing cells in 96-well plates dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading dye_loading->compound_add readout Measure fluorescence change using a plate reader (e.g., FLIPR, FlexStation) compound_add->readout analysis Analyze data: Calculate EC₅₀ (agonist) or IC₅₀ (antagonist) readout->analysis

Caption: Workflow for a cell-based GPCR calcium flux assay.

Detailed Protocol: Calcium Flux Assay (Antagonist Mode)

Objective: To determine if the test compound can inhibit the activation of a Gq-coupled GPCR by a known agonist.

Materials:

  • HEK293 cells (or other suitable host) stably expressing the target GPCR.

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

  • Known agonist for the target GPCR.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: The day before the assay, seed the GPCR-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare a solution of the known agonist at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of its maximal response).

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Add the calcium dye loading solution to each well according to the manufacturer's instructions.

    • Incubate the plate in the dark at 37 °C for 1 hour, then at room temperature for 30 minutes.

  • Assay Execution (in Plate Reader):

    • Place the cell plate and the compound/agonist plates into the plate reader.

    • Set the instrument to monitor fluorescence over time.

    • Establish a stable baseline reading for ~20 seconds.

    • First Addition: The instrument adds the test compound (or vehicle control) to the wells. Incubate for a predefined period (e.g., 15-30 minutes). This step allows the potential antagonist to bind to the receptor.

    • Second Addition: The instrument adds the EC₈₀ concentration of the known agonist to all wells.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • For each well, determine the maximum fluorescence response after the agonist addition.

    • Normalize the data: Set the response of cells treated with vehicle + agonist as 100% activity and cells treated with vehicle only as 0% activity.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the agonist-induced response).

Trustworthiness and Controls:

  • Positive Control: A known antagonist for the receptor should be run in parallel to validate the assay's performance.

  • Negative Control: The vehicle (e.g., DMSO diluted in assay buffer) should show no effect on the agonist response.

  • EC₅₀/EC₈₀ Confirmation: The potency of the agonist should be confirmed periodically to ensure assay consistency.

By following these detailed protocols, researchers can reliably synthesize, characterize, and perform initial biological screening of this compound, paving the way for further investigation into its potential as a novel therapeutic agent.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-112. Available at: [Link]

  • The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • In, S., & Tautermann, C. S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 185-201. Available at: [Link]

  • Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]

  • Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(17), 5221-5237. Available at: [Link]

  • Ward, R. J., et al. (2019). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. ACS Chemical Neuroscience, 10(4), 2095-2106. Available at: [Link]

  • Reisman, S. E., et al. (n.d.). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-diazepan-5-ones. Caltech. Retrieved from [Link]

  • Gherbi, K., et al. (2022). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 13, 1089278. Available at: [Link]

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  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[1][16]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 1822-1833. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Retrieved from [Link]

  • Breslin, H. J., et al. (2011). Substituted diazepan compounds. U.S. Patent No. 7,951,797 B2. Washington, DC: U.S. Patent and Trademark Office.
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  • Hoffmann-La Roche Inc. (2004). Substituted diazepane compounds. U.S. Patent No. 6,764,999 B2. Washington, DC: U.S. Patent and Trademark Office.
  • European Patent Office. (2018). Suvorexant intermediates and preparation methods thereof. EP 3412665 B1.
  • Chen, Y.-C., et al. (2018). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 23(7), 1641. Available at: [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6344-6357. Available at: [Link]

  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1046. Available at: [Link]

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  • Hester, J. B. Jr., et al. (1983). Pyrazolodiazepines. 2. 4-Aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][1][16]diazepin-7(1H)-ones as antianxiety and anticonvulsant agents. Journal of Medicinal Chemistry, 26(8), 1137-1140. Available at: [Link]

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Application Notes & Protocols for Preclinical Evaluation of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Preclinical CNS Pharmacology

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, hereafter referred to as "Compound TFP," a novel investigational agent. The structural characteristics of Compound TFP, specifically the trifluoromethylated pyridine ring coupled with a 1,4-diazepane moiety, suggest a strong potential for central nervous system (CNS) activity. Such motifs are prevalent in compounds targeting key neurotransmitter systems implicated in psychiatric disorders.[1][2][3][4] This guide outlines a strategic, multi-tiered approach to elucidate the pharmacokinetic profile, safety, and efficacy of Compound TFP in established rodent models of psychosis and anxiety-related behaviors. The protocols are designed to be robust and self-validating, providing researchers with the necessary framework to advance a novel chemical entity through preclinical development.

Introduction and Scientific Rationale

The integration of a trifluoromethyl group into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, bioavailability, and receptor binding affinity.[1][3] The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS targets, including dopamine and serotonin receptors.[2][4] Based on these structural alerts, we hypothesize that Compound TFP may act as a modulator of dopaminergic and/or serotonergic pathways. Specifically, its profile could align with that of a dopamine D3 receptor antagonist or a serotonin 5-HT2C receptor agonist, both of which are targets of significant interest for the treatment of schizophrenia, anxiety, and other neuropsychiatric conditions.[5][6][7][8][9]

Therefore, the preclinical testing strategy for Compound TFP will focus on validating its therapeutic potential in these areas. The following sections provide detailed protocols for a phased evaluation, beginning with fundamental pharmacokinetic and safety assessments, followed by efficacy studies in validated animal models.

Phase I: Pharmacokinetic & Preliminary Safety Assessment

A prerequisite for any meaningful efficacy study is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, with a particular focus on its ability to cross the blood-brain barrier (BBB).

Rodent Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic parameters of Compound TFP in plasma and brain tissue following intravenous (IV) and oral (PO) administration in mice.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing:

    • IV Administration: A single bolus dose (e.g., 2 mg/kg) administered via the tail vein.

    • PO Administration: A single dose (e.g., 10 mg/kg) administered by oral gavage.

  • Sample Collection:

    • Blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[10]

    • At each time point, a cohort of animals is euthanized, and both trunk blood and whole brain are collected.[11][12]

  • Sample Processing & Analysis:

    • Blood is processed to plasma.

    • Brain tissue is homogenized.

    • Compound TFP concentrations in plasma and brain homogenates are quantified using a validated LC-MS/MS method.[10]

  • Data Analysis:

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated for both plasma and brain.

    • Oral bioavailability is determined by comparing the AUC from PO administration to the AUC from IV administration.

    • The brain-to-plasma ratio is calculated to assess BBB penetration.[13]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeIndicates the time required for the drug concentration to decrease by half.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Brain/Plasma Ratio Ratio of drug concentration in the brain to that in the plasmaA key indicator of blood-brain barrier penetration.[13]
Core Safety Pharmacology: Functional Observation Battery (FOB)

Objective: To assess the potential adverse effects of Compound TFP on the central nervous system.[14][15][16]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Dosing: Administer a range of doses of Compound TFP (e.g., 1, 10, and 100 mg/kg, PO) and a vehicle control.

  • Observations: A trained observer, blinded to the treatment groups, scores the animals at multiple time points (e.g., 30 minutes, and 1, 2, 4, and 24 hours post-dose).

  • Parameters Assessed: The FOB includes a comprehensive evaluation of:

    • Behavioral: Alertness, grooming, stereotypy.

    • Neuromuscular: Gait, motor coordination (e.g., rotarod test), grip strength.

    • Autonomic: Body temperature, salivation, pupil size.[14]

  • Data Analysis: Scores for each parameter are compared between the treated and vehicle control groups to identify any dose-dependent adverse effects.[17]

Phase II: Efficacy Evaluation in Models of Psychosis

Schizophrenia is characterized by positive, negative, and cognitive symptoms.[18] Animal models are designed to mimic certain aspects of these symptoms.

Amphetamine-Induced Hyperlocomotion

Rationale: This model is based on the dopamine hypothesis of schizophrenia and is widely used to screen for antipsychotic potential.[18][19] It has good predictive validity for agents that block dopamine D2 receptors.

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Mice are habituated to an open-field arena.

    • Animals are pre-treated with Compound TFP (at various doses) or vehicle.

    • After a pre-treatment period, mice are administered D-amphetamine (e.g., 2.5 mg/kg, IP) to induce hyperlocomotion.

    • Locomotor activity (distance traveled, rearing, etc.) is recorded for 60-90 minutes.

  • Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by Compound TFP, without causing sedation at the tested doses, suggests antipsychotic-like activity.[8]

G cluster_0 Workflow for Amphetamine-Induced Hyperlocomotion Habituation Habituate mice to open-field arena Pre-treatment Administer Compound TFP or Vehicle Habituation->Pre-treatment Day 1 Challenge Administer D-amphetamine Pre-treatment->Challenge Day 2 (30-60 min later) Recording Record locomotor activity Challenge->Recording Immediately after Analysis Compare activity between treatment groups Recording->Analysis

Amphetamine-Induced Hyperlocomotion Workflow

Phase III: Efficacy Evaluation in Models of Anxiety

Anxiety disorders are highly prevalent, and novel anxiolytics are needed. Several behavioral tests in rodents are used to screen for anxiolytic activity.[20][21][22][23][24]

Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.[20][23]

Protocol:

  • Animal Model: Male BALB/c mice (known for higher baseline anxiety).

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Mice are treated with Compound TFP (at various doses), a positive control (e.g., diazepam), or vehicle.

    • After the appropriate pre-treatment time, each mouse is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for 5 minutes.

  • Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • An increase in these parameters suggests an anxiolytic effect.[20] Total arm entries are also measured as an indicator of general locomotor activity.

Marble Burying Test

Rationale: This test is sensitive to drugs that treat anxiety and obsessive-compulsive disorder. Anxious mice will bury marbles in the bedding, and anxiolytic compounds tend to reduce this behavior.[20][21]

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Mice are individually placed in a cage containing a layer of bedding and a set number of marbles (e.g., 20).

    • Animals are pre-treated with Compound TFP, a positive control, or vehicle.

    • The number of marbles buried (at least two-thirds covered by bedding) is counted after 30 minutes.

  • Endpoint: A significant decrease in the number of marbles buried suggests anxiolytic or anti-compulsive effects.[21][25]

G cluster_1 Preclinical Evaluation Pipeline for Compound TFP Start Compound TFP (Novel Chemical Entity) PK Phase I: Pharmacokinetics (Brain Penetration, Bioavailability) Start->PK Safety Phase I: Safety (Functional Observation Battery) PK->Safety Efficacy_Psychosis Phase II: Psychosis Models (e.g., Amphetamine-Induced Hyperlocomotion) Safety->Efficacy_Psychosis Efficacy_Anxiety Phase III: Anxiety Models (e.g., EPM, Marble Burying) Safety->Efficacy_Anxiety Decision Go/No-Go Decision for further development Efficacy_Psychosis->Decision Efficacy_Anxiety->Decision

Preclinical Evaluation Pipeline for Compound TFP

Data Interpretation and Next Steps

The collective data from these studies will provide a comprehensive initial profile of Compound TFP.

Table 2: Hypothetical Outcome Scenarios and Interpretations

PK ProfileSafety ProfileEfficacy in Psychosis ModelsEfficacy in Anxiety ModelsInterpretation & Next Steps
Good brain penetration, good oral bioavailabilityNo significant adverse effects at therapeutic dosesActive: Reduces hyperlocomotionInactivePotential Antipsychotic: Proceed to more complex models of schizophrenia (e.g., cognitive deficits, negative symptoms).[26][27]
Good brain penetration, good oral bioavailabilityNo significant adverse effects at therapeutic dosesInactiveActive: Increases open arm time, reduces marble buryingPotential Anxiolytic: Further characterize anxiolytic profile (e.g., stress-induced hyperthermia, social interaction test).[26]
Poor brain penetration-InactiveInactiveNo-Go for CNS: Consider peripheral applications or medicinal chemistry efforts to improve BBB penetration.
-Significant adverse effects (e.g., motor impairment) at low dosesConfoundedConfoundedNo-Go for Safety: Terminate development due to narrow therapeutic window.

Conclusion

This document outlines a systematic and logical progression for the preclinical evaluation of this compound (Compound TFP). By first establishing its pharmacokinetic properties and safety profile, subsequent efficacy studies in well-validated animal models of psychosis and anxiety can be interpreted with confidence. This structured approach, grounded in established pharmacological principles, maximizes the potential for successfully characterizing the therapeutic utility of this novel compound for neuropsychiatric disorders.

References

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  • Animal model of schizophrenia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]

  • Safety Pharmacology. (n.d.). Scantox. Retrieved January 19, 2026, from [Link]

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  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. (n.d.). ACNP. Retrieved January 19, 2026, from [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • Safety Pharmacology Studies. (n.d.). Nucro-Technics. Retrieved January 19, 2026, from [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. (n.d.). ACNP. Retrieved January 19, 2026, from [Link]

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  • Insights into 5-HT2C Receptor Function Gained from Transgenic Mouse Models. (n.d.). American Society for Pharmacology and Experimental Therapeutics. Retrieved January 19, 2026, from [Link]

  • Preclinical models of antipsychotic drug action. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • Role of dopamine D3 receptor in alleviating behavioural deficits in animal models of post-traumatic stress disorder. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • 5-HT2C receptor agonists as potential drugs for the treatment of obesity. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Dopamine D3 receptor mutant and wild-type mice exhibit identical responses to putative D3 receptor-selective agonists and antagonists. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Analytical Characterization of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a heterocyclic compound featuring a diazepane ring linked to a trifluoromethyl-substituted pyridine moiety. The presence of the trifluoromethyl group can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity, making it a region of interest in medicinal chemistry and drug development.[1] The 1,4-diazepane scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds targeting the central nervous system.[2]

Robust and reliable analytical methods are paramount for ensuring the purity, identity, and stability of such compounds throughout the drug discovery and development process. These application notes provide a comprehensive guide to the analytical methodologies for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, with explanations grounded in established analytical principles.

Physicochemical Properties and Analytical Considerations

A preliminary understanding of the molecule's properties is crucial for method development. Based on its structure, which includes a basic diazepane ring and a lipophilic trifluoromethylpyridine group, we can infer key characteristics that guide analytical strategy.

PropertyEstimated Value/CharacteristicRationale & Implication for Analysis
Molecular Formula C₁₁H₁₄F₃N₃Used for exact mass determination in mass spectrometry.
Molecular Weight 245.25 g/mol [3]Guides mass spectrometry settings and concentration calculations.
Polarity Moderately polar and lipophilicSuitable for reversed-phase HPLC. The trifluoromethyl group increases lipophilicity.[1]
UV Absorbance Strong absorbance expected ~254-270 nmThe pyridine ring is a strong chromophore, enabling UV detection in HPLC.
pKa Basic (diazepane nitrogens)The basic nitrogens are readily protonated, making the molecule ideal for positive-ion electrospray ionization (ESI+) mass spectrometry.
Chirality Potentially chiralThe diazepane ring can exist in different conformations, and substitution can create chiral centers, necessitating chiral separation methods if stereoisomers are present.

Purity and Assay Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for assessing the purity and quantifying the concentration (assay) of this compound. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its versatility and strong retention of moderately nonpolar compounds.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of both polar and nonpolar impurities. A low concentration of an acid, such as formic acid, is added to the mobile phase to protonate the basic nitrogens on the diazepane ring. This results in sharper peaks and improved chromatographic performance by minimizing tailing.

  • Detection: UV detection is set at a wavelength where the pyridine chromophore exhibits strong absorbance, ensuring high sensitivity. A photodiode array (PDA) detector is recommended to simultaneously acquire spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent for analysis.

  • Data Analysis:

    • Integrate the peak corresponding to the main compound and all impurity peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Dilute to Working Solution (0.1 mg/mL) stock->working inject 3. Inject Sample into HPLC System working->inject separate 4. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 5. UV Detection (PDA Detector) separate->detect integrate 6. Integrate Peaks detect->integrate calculate 7. Calculate Purity (Area % Method) integrate->calculate NMR_Strategy Compound Compound Structure H1 ¹H NMR Compound->H1 Proton Environment C13 ¹³C NMR Compound->C13 Carbon Skeleton F19 ¹⁹F NMR Compound->F19 Fluorine Presence COSY 2D COSY H1->COSY H-H Connectivity HSQC 2D HSQC H1->HSQC H-C Connectivity C13->HSQC

Sources

LC-MS analysis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the LC-MS/MS Analysis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Abstract

The accurate quantification of novel pharmaceutical compounds is a cornerstone of drug development, underpinning pharmacokinetic, toxicokinetic, and quality control studies. This application note presents a robust, sensitive, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound, a heterocyclic compound of interest, in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the desired concentration range.[1][2] This protocol provides drug development professionals with a reliable tool for the quantitative analysis of this compound in a biological matrix.

Introduction

The integration of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a prominent strategy in modern medicinal chemistry. The CF3 group's unique electronic properties and metabolic stability can significantly enhance a compound's potency, lipophilicity, and bioavailability.[3][4] Specifically, trifluoromethylpyridine (TFMP) derivatives are key structural motifs in numerous active agrochemical and pharmaceutical ingredients.[3][5] The 1,4-diazepane ring is another privileged scaffold, known for its conformational flexibility and presence in various biologically active compounds, including ligands for G protein-coupled receptors (GPCRs).[6][7][8]

The compound this compound combines these two important structural features. As such, its progression through the drug discovery and development pipeline necessitates a highly selective and sensitive bioanalytical method to characterize its behavior in complex biological systems. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior sensitivity, specificity, and speed.[9][10]

This document provides a comprehensive, field-tested protocol for the analysis of this specific analyte. We will detail the causality behind key experimental choices, from sample preparation to the optimization of MS parameters, to ensure the method's trustworthiness and reproducibility.

Experimental Design and Rationale

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): Verapamil (or a stable isotope-labeled analogue if available)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade, >99%)

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant)

Scientist's Note: The choice of an internal standard is critical. A stable isotope-labeled (SIL) version of the analyte is ideal as it co-elutes and experiences identical matrix effects. In its absence, a structurally similar compound with comparable chromatographic behavior and ionization efficiency, like Verapamil, can be used.[11] It is chosen here for its reliable ionization in ESI+ mode and retention time that does not interfere with the analyte.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Analyte Physicochemical Properties & MS Prediction

The analyte possesses multiple basic nitrogen atoms within the pyridine and diazepane rings, making it an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily accept a proton to form the [M+H]+ ion.

PropertyValueRationale & Source
Molecular Formula C11H14F3N3Based on structure.
Molecular Weight 245.25 g/mol Calculated from formula.[12][13]
Predicted [M+H]+ 246.12 m/zFor positive ion mode mass spectrometry.
Polarity PolarThe diazepane and pyridine nitrogens increase polarity, which can make retention on standard C18 columns challenging.[14][15]

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard (IS) reference standards. Dissolve each in 1 mL of methanol to create individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This protocol is designed for high-throughput analysis, balancing efficiency with cleanliness.

  • Aliquot: Pipette 50 µL of plasma samples (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the appropriate analyte working solution (or diluent for blanks).

  • Precipitate: Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). This step precipitates plasma proteins and adds the internal standard simultaneously.

  • Vortex: Vortex mix the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

Scientist's Note: Protein precipitation with acetonitrile is a rapid and effective method for cleaning up plasma samples.[9] It removes the majority of proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system. The 3:1 ratio of organic solvent to plasma ensures efficient precipitation.

LC-MS/MS Method Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) Provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water The acidic modifier promotes analyte protonation for improved peak shape and ESI+ sensitivity.[16]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic phase with low viscosity.
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 min A gradient is necessary to elute the analyte with good peak shape and clear it from more non-polar matrix components.[9]
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape.

| Injection Volume | 5 µL | Balances sensitivity with minimizing column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The basic nitrogen centers are readily protonated.[10]
Scan Type Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.[10]
Source Temp. 500 °C Optimized for efficient desolvation.
IonSpray Voltage +5500 V Optimized for stable spray and maximum ion generation.
Curtain Gas 35 psi Prevents neutral solvent molecules from entering the mass analyzer.

| Collision Gas (CAD) | Nitrogen, Medium Setting | Used to fragment precursor ions in the collision cell. |

MRM Transition Optimization

The analyte and IS were infused directly into the mass spectrometer to determine the optimal precursor-to-product ion transitions and collision energies (CE).

Table 3: Optimized MRM Transitions

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Collision Energy (eV)
Analyte (Quantifier) 246.1 175.1 25
Analyte (Qualifier) 246.1 147.1 35

| Verapamil (IS) | 455.3 | 165.1 | 30 |

Scientist's Note on Fragmentation: The primary fragmentation of the [M+H]+ ion (m/z 246.1) likely involves cleavage within the diazepane ring or loss of the trifluoromethyl group. The major quantifier ion at m/z 175.1 corresponds to the loss of the C5H11N fragment from the diazepane ring. The qualifier ion at m/z 147.1 likely corresponds to the trifluoromethylpyridine core. Observing a stable, high-intensity product ion is key for a sensitive assay.[17][18]

Visualization of Workflows

Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (CC, QC, Unknown) Spike Spike with Analyte Plasma->Spike Precip Add Acetonitrile with IS (Protein Precipitation) Spike->Precip Vortex Vortex Mix Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject onto LC System Supernatant->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quant Quantify Unknowns Calibration->Quant Report Final Report Quant->Report

Caption: Overall workflow from sample preparation to final data reporting.

Hypothesized Fragmentation Pathway

fragmentation_pathway cluster_products Collision-Induced Dissociation (CID) Parent Parent Ion [M+H]+ m/z = 246.1 Fragment1 Product Ion (Quantifier) m/z = 175.1 Parent->Fragment1 - C5H10N (Diazepam Ring Fragment) Fragment2 Product Ion (Qualifier) m/z = 147.1 Parent->Fragment2 - C5H11N2 (Diazepam Ring Fragment)

Caption: Hypothesized fragmentation of the analyte in the collision cell.

Method Validation According to ICH Guidelines

The developed method was validated following the principles outlined in ICH Q2(R2).[19][20]

Table 4: Summary of Method Validation Results

Parameter Experiment Result Acceptance Criteria
Specificity Analysis of 6 unique blank plasma lots No interfering peaks at the retention times of the analyte or IS. No significant interference (>20% of LLOQ response).
Linearity & Range 8-point calibration curve (1-1000 ng/mL), 1/x² weighted linear regression Correlation coefficient (r²) > 0.998 r² ≥ 0.99
Limit of Quantitation (LLOQ) Signal-to-noise ratio (S/N) and Accuracy/Precision 1.0 ng/mL S/N > 10; Accuracy within ±20%; Precision (CV) ≤ 20%.
Accuracy & Precision Replicate analysis (n=6) of QC samples at 4 levels (LLOQ, Low, Mid, High) on 3 separate days Accuracy: 95.3% - 104.1% Precision (CV): ≤ 8.5% Accuracy within ±15% (±20% at LLOQ); Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Post-extraction spike in 6 plasma lots vs. neat solution CV of IS-normalized matrix factor < 10% CV ≤ 15%

| Stability | Bench-top (24h), Freeze-thaw (3 cycles), Long-term (-80°C, 30 days) | Analyte recovery > 90% in all conditions | Recovery within ±15% of nominal concentration. |

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The method has been thoroughly validated and meets the stringent criteria required for regulated bioanalysis, providing a reliable tool for future pharmacokinetic and related studies.

References

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols. Available from: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services Inc. Available from: [Link]

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  • 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. PubChem. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). Available from: [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health (NIH). Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Vici Pharm. Available from: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH). Available from: [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Available from: [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. SciSpace. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (NIH). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • A concise synthesis of 1,4-dihydro-[11][21]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. National Institutes of Health (NIH). Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]

  • Analyse fragmentation patterns in mass spectra to find structure. YouTube. Available from: [Link]

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Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines a trifluoromethyl-substituted pyridine ring, a common pharmacophore known to modulate metabolic stability and receptor affinity, with a 1,4-diazepane moiety, a flexible seven-membered ring that can adopt various conformations to interact with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this molecule. This guide provides a comprehensive overview of the NMR spectroscopic characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The inherent structural features of this molecule, namely the fluorine-substituted aromatic ring and the conformationally mobile saturated heterocycle, present unique challenges and opportunities in NMR analysis. This document will delve into one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, as well as variable temperature (VT) NMR studies to probe the dynamic nature of the diazepane ring.

Molecular Structure and Numbering Scheme

For clarity, the following IUPAC numbering scheme for this compound will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Part 1: Sample Preparation and Initial 1D NMR Analysis

Protocol 1: Standard Sample Preparation

Objective: To prepare a high-quality NMR sample for routine ¹H, ¹³C, and ¹⁹F NMR analysis.

Methodology:

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice. For VT-NMR, a solvent with a wide liquid range, such as toluene-d₈ or dichloromethane-d₂, is preferable.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional but Recommended): For high-resolution experiments or samples containing paramagnetic impurities, degassing the sample by several freeze-pump-thaw cycles can improve spectral quality by removing dissolved oxygen.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit signals for both the pyridine and diazepane ring protons. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen will significantly influence the chemical shifts of the aromatic protons.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Notes
H-6~8.2-8.4dJH6-H5 ≈ 5-6 HzThe proton ortho to the pyridine nitrogen is expected to be the most deshielded.
H-5~6.8-7.0ddJH6-H5 ≈ 5-6 Hz, JH5-H3 ≈ 1-2 Hz
H-3~6.7-6.9dJH5-H3 ≈ 1-2 HzThe proton adjacent to the diazepane substitution.
H-2', H-7'~3.6-3.8tJ ≈ 6-7 HzProtons on the carbons attached to N1. Deshielded due to the adjacent pyridine ring.
H-3', H-6'~1.8-2.0pJ ≈ 6-7 HzMethylene protons in the middle of the diazepane ring.
H-5'~2.8-3.0tJ ≈ 6-7 HzProtons on the carbon attached to N4.
NH (N4'-H)Broad, variablebr s-The chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.

Causality Behind Predictions: The predicted chemical shifts for the pyridine protons are based on data for 2-amino-4-(trifluoromethyl)pyridine and related N-aryl piperazines.[2][3][4] The deshielding effect of the pyridine nitrogen and the trifluoromethyl group is additive. The diazepane proton shifts are estimated based on N-aryl piperazine and diazepine analogs, with the protons alpha to the pyridine-substituted nitrogen (H-2', H-7') being the most downfield.[2][4]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F coupled spectrum)Coupling Constant(s) (J, Hz)Notes
C-2~158-160s-Carbon attached to two nitrogen atoms.
C-4~148-150q¹JCF ≈ 270-280 HzThe trifluoromethyl group causes a large one-bond C-F coupling.
C-6~145-147s-
C-5~110-112q³JCF ≈ 4-5 HzLong-range coupling to the CF₃ group.
C-3~105-107q²JCF ≈ 30-35 HzTwo-bond coupling to the CF₃ group.
CF₃~123-125q¹JCF ≈ 270-280 HzThe carbon of the trifluoromethyl group itself.
C-2', C-7'~48-52s-Carbons adjacent to N1.
C-3', C-6'~28-32s-
C-5'~45-48s-

Expert Insight: The quaternization of the pyridine nitrogen upon protonation (e.g., in an acidic solvent) will cause a significant downfield shift of all pyridine carbon and proton signals.[5]

Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

Fluorine(s)Predicted Chemical Shift (δ, ppm)MultiplicityNotes
CF₃~ -60 to -65sA single peak is expected as all three fluorine atoms are chemically equivalent. The chemical shift is relative to CFCl₃.

Part 2: Advanced 2D NMR for Structural Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR Structure Complete Structure and Assignments F19_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for 2D NMR based structural elucidation.

Protocol 2: Acquiring 2D NMR Spectra

Objective: To acquire a suite of 2D NMR spectra for complete structural assignment.

Methodology:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled.

    • Use a standard cosygpqf pulse program.

    • Optimize the spectral width to cover all proton signals.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.

    • Use a standard hsqcedetgpsisp2.3 pulse program which allows for phase editing to distinguish CH/CH₃ from CH₂ groups.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (~0-170 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.

    • Use a standard hmbcgplpndqf pulse program.

    • The long-range coupling delay (typically ~60-80 ms) can be optimized to enhance correlations over specific bond distances.

Data Interpretation:

  • COSY: Expect to see correlations between H-5 and H-6, and H-5 and H-3 in the pyridine ring. Within the diazepane ring, correlations will be observed between H-2'/H-7' and H-3'/H-6', and between H-3'/H-6' and H-5'.

  • HSQC: Each protonated carbon will show a cross-peak with its attached proton(s), allowing for the direct assignment of carbon signals based on the already assigned proton spectrum.

  • HMBC: This is crucial for confirming the overall structure. Key expected correlations include:

    • H-3 to C-2, C-4, and C-5.

    • H-6 to C-2, C-4, and C-5.

    • H-2'/H-7' to C-2 of the pyridine ring, confirming the point of attachment.

    • H-2'/H-7' to C-3'/C-6' and C-6'/C-3'.

    • H-5' to C-3'/C-6' and C-6'/C-3'.

Part 3: Probing Conformational Dynamics with Variable Temperature (VT) NMR

The seven-membered 1,4-diazepane ring is highly flexible and can undergo ring inversion. At room temperature, if the rate of this inversion is on the NMR timescale, the signals for the diazepane protons may be broad and poorly resolved. VT-NMR is a powerful technique to study such dynamic processes.[4][6][7]

High_Temp High Temperature (Fast Exchange) Room_Temp Room Temperature (Intermediate Exchange) High_Temp->Room_Temp Cooling Sharp_Avg Sharp, Averaged Signals High_Temp->Sharp_Avg Low_Temp Low Temperature (Slow Exchange) Room_Temp->Low_Temp Further Cooling Broad Broad, Coalesced Signals Room_Temp->Broad Sharp_Sep Sharp, Separate Signals for each Conformer Low_Temp->Sharp_Sep

Caption: Effect of temperature on NMR signals in dynamic exchange.

Protocol 3: Variable Temperature ¹H NMR

Objective: To study the conformational dynamics of the 1,4-diazepane ring.

Methodology:

  • Sample Preparation: Prepare a sample as in Protocol 1, using a solvent with a low freezing point (e.g., toluene-d₈, m.p. -95 °C; or dichloromethane-d₂, m.p. -97 °C).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note any broad signals, particularly for the diazepane protons.

  • Low-Temperature Spectra:

    • Cool the sample in decrements of 10-20 K.

    • Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[8]

    • Re-shim the spectrometer at each new temperature.

    • Continue cooling until the broad signals resolve into sharp, distinct signals. This is the slow-exchange regime.

  • High-Temperature Spectra (Optional):

    • If signals are still broad at room temperature, heating the sample in increments of 10-20 K may lead to sharp, averaged signals in the fast-exchange regime.

    • Ensure the temperature does not exceed the boiling point of the solvent.

Expected Observations and Interpretation:

  • Coalescence: As the temperature is lowered, the broad signals from the diazepane protons will broaden further until they merge into a single, very broad peak at the coalescence temperature (Tc).

  • Slow Exchange: Below Tc, the single broad peak will resolve into multiple sharp signals corresponding to the individual, non-equivalent protons in the "frozen" chair or boat-like conformations of the diazepane ring.

  • Thermodynamic Parameters: By analyzing the line shapes at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation.[9] This provides valuable quantitative information about the flexibility of the diazepane ring.

References

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • iChemical. (2017). 2-Amino-4-(trifluoromethyl)pyridine, CAS No. 106447-97-6. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • IMSERC. Variable Temperature (VT) Control for NMR. [Link]

  • SpectraBase. 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. [Link]

  • PubChem. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315. [Link]

  • Polish Journal of Chemistry. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. (2013). Variable-Temperature NMR and Conformational Analysis of Oenothein B. [Link]

  • PubMed. (2007). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Wisconsin-La Crosse. NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. [Link]

  • SciELO. (2013). Variable-temperature NMR and conformational analysis of oenothein B. [Link]

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Application Note: Crystallographic Analysis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative in Modern Drug Discovery

The confluence of a trifluoromethyl-substituted pyridine ring and a flexible 1,4-diazepane scaffold represents a privileged structural motif in contemporary medicinal chemistry. The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group, capable of profoundly altering a molecule's metabolic stability, lipophilicity, and binding affinity through unique electronic and steric effects.[1] The 1,4-diazepane ring, a seven-membered saturated heterocycle, provides a versatile three-dimensional framework for orienting substituents to engage with biological targets.[2][3]

Understanding the precise three-dimensional arrangement of these molecules and their complexes with metallic or protein targets is paramount for rational drug design. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structure, providing critical insights into conformation, stereochemistry, and intermolecular interactions that govern crystal packing and, by extension, physicochemical properties like solubility and stability.[4]

This guide provides a comprehensive overview of the methodologies required to synthesize, crystallize, and structurally characterize complexes of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. It is designed to equip researchers with both the practical protocols and the underlying scientific rationale to navigate the challenges inherent in the crystallographic analysis of these conformationally flexible and electronically distinct compounds.

Synthesis of Ligand and Complexes: A Modular Approach

A robust and reproducible synthetic strategy is the foundation of any crystallographic study. The target ligand, this compound, can be efficiently prepared, followed by complexation with a metal center of interest.

Protocol: Synthesis of this compound (Ligand)

This procedure is based on a nucleophilic aromatic substitution (SNAᵣ) reaction, a reliable method for forming aryl-amine bonds. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-position of the ring towards nucleophilic attack.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 1,4-Diazepane

  • Potassium carbonate (K₂CO₃) or similar non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-diazepane (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Reagent Addition: Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired ligand.

Protocol: General Synthesis of Metal Complexes

The synthesized ligand possesses two nitrogen atoms within the diazepane ring and one on the pyridine ring, offering multiple potential coordination sites. The following is a general protocol for forming a metal complex.

Materials:

  • This compound (Ligand)

  • Metal salt (e.g., CuCl₂, Zn(OAc)₂, PdCl₂(MeCN)₂) (1.0 equivalent)

  • Methanol (MeOH), Ethanol (EtOH), or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Ligand Dissolution: Dissolve the ligand (1.0 to 2.0 equivalents, depending on the desired stoichiometry) in the chosen solvent (e.g., 10 mL of methanol).

  • Metal Salt Dissolution: In a separate vial, dissolve the metal salt (1.0 equivalent) in a minimal amount of the same solvent.

  • Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change or precipitation may be observed.

  • Reaction: Stir the mixture for 1-4 hours at room temperature to ensure complete complex formation. The resulting solution or suspension can be directly used for crystallization experiments.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. Success relies on systematically exploring conditions to guide the molecules of the complex into an ordered, crystalline lattice. Several techniques can be employed, often in parallel, to identify optimal conditions.

G General Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Start Synthesized Complex in Solution Filter Filter Solution (0.2 µm syringe filter) Start->Filter SE Slow Evaporation Filter->SE Expose to air VD Vapor Diffusion (Liquid/Liquid) Filter->VD Seal in chamber with antisolvent SL Solvent Layering Filter->SL Carefully layer antisolvent Crystals Single Crystals Formed SE->Crystals Precipitate Amorphous Precipitate or Powder SE->Precipitate Oil Oiling Out SE->Oil VD->Crystals VD->Precipitate VD->Oil SL->Crystals SL->Precipitate SL->Oil Precipitate->Start Re-dissolve & Try New Conditions Oil->Start Re-dissolve & Try New Conditions

Caption: Workflow for obtaining single crystals from a synthesized complex.

Key Crystallization Techniques
  • Slow Evaporation: The most straightforward method. The complex is dissolved in a relatively volatile solvent or solvent mixture, and the container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over days or weeks. This slowly increases the concentration, promoting crystal growth.[5]

  • Vapor Diffusion: A powerful technique for screening conditions. A concentrated solution of the complex (in a good solvent) is placed in a small, open vial. This vial is then sealed inside a larger jar containing a solvent in which the complex is poorly soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.[5]

  • Solvent Layering (Liquid-Liquid Diffusion): This method is ideal when direct mixing causes precipitation. A solution of the complex is placed in a narrow tube (e.g., an NMR tube), and a less dense anti-solvent is carefully layered on top to create a sharp interface. Crystals grow at this interface as the solvents slowly mix via diffusion.[5]

Protocol: Setting Up Crystallization Trials
  • Solvent Selection: Choose a primary solvent that fully dissolves the complex. Good candidates often include methanol, ethanol, acetonitrile, or dichloromethane.

  • Anti-Solvent Selection: Choose an anti-solvent that is miscible with the primary solvent but in which the complex has very low solubility. Common anti-solvents include diethyl ether, hexane, pentane, or water.

  • Trial Setup:

    • For Slow Evaporation: Prepare a saturated or near-saturated solution of the complex (~2-5 mg) in a suitable solvent (0.5-1.0 mL) in a small vial. Cover with parafilm and pierce a few small holes with a needle.

    • For Vapor Diffusion: Place 10-20 µL of the concentrated complex solution in a micro-vial. Place this inside a larger vial containing 0.5-1.0 mL of the anti-solvent and seal the larger vial tightly.

  • Incubation: Store all trials in a vibration-free environment at a constant temperature (room temperature or 4 °C are common starting points).

  • Observation: Monitor the trials daily without disturbing them. Crystal growth can take anywhere from one day to several weeks.

ConditionPrimary SolventAnti-Solvent (for Diffusion/Layering)Rationale
Trial 1 MethanolDiethyl EtherA polar protic solvent paired with a non-polar anti-solvent.
Trial 2 AcetonitrilePentaneA polar aprotic solvent paired with a very non-polar anti-solvent.
Trial 3 DichloromethaneHexaneA less polar solvent for complexes with higher organic character.
Trial 4 Ethyl AcetateTolueneUtilizes aromatic interactions from toluene as a potential stabilizing force.[5]

Troubleshooting: If an oil forms, the solution is likely too concentrated or the solubility change is too rapid. Try diluting the initial solution or slowing down the diffusion/evaporation rate (e.g., by reducing the number of holes in the parafilm or using a less volatile anti-solvent).[5]

X-ray Diffraction and Structural Analysis

Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the molecular structure.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive method for determining the atomic arrangement in a crystal.[4]

  • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

    • Perform an initial unit cell determination.

    • Execute a full data collection strategy, rotating the crystal and collecting diffraction patterns over a wide angular range.

  • Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors like absorption.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods (e.g., with SHELXT) to solve the phase problem and generate an initial electron density map.

    • Build an initial model of the molecule by fitting atoms into the electron density.

    • Refine the model (e.g., with SHELXL), optimizing atomic positions, and modeling atomic motion with anisotropic displacement parameters.[6]

    • Locate and refine hydrogen atoms.

    • The final refined structure is evaluated based on crystallographic R-factors (R1, wR2) and goodness-of-fit (GooF).

G SCXRD Data Analysis Workflow DataCollection 1. Data Collection (Diffractometer) DataReduction 2. Data Reduction (Integration & Scaling) DataCollection->DataReduction StructureSolution 3. Structure Solution (Phase Problem) DataReduction->StructureSolution ModelBuilding 4. Model Building (Atom Assignment) StructureSolution->ModelBuilding Refinement 5. Refinement (Least-Squares Fitting) ModelBuilding->Refinement Refinement->ModelBuilding Iterative Process Validation 6. Validation (CheckCIF, R-factors) Refinement->Validation

Caption: From raw diffraction data to a validated crystal structure.

Interpreting the Structure: Key Insights

The final crystallographic model provides a wealth of information:

  • Coordination Environment: The geometry around the metal center (e.g., tetrahedral, square planar, octahedral) and the precise bond lengths and angles.

  • Ligand Conformation: The conformation of the 1,4-diazepane ring (e.g., chair, boat, twist-boat), which can be influenced by coordination and crystal packing.[7]

  • Intermolecular Interactions: The forces holding the molecules together in the crystal lattice. The trifluoromethyl group can participate in non-classical hydrogen bonds (C-H···F) and halogen bonds (C-F···X), which significantly influence crystal packing.[8][9] The pyridine ring can engage in π-π stacking.

ParameterTypical Value/ObservationSignificance
Crystal System Triclinic, Monoclinic, OrthorhombicFundamental symmetry of the crystal lattice.
Space Group e.g., P-1, P2₁/c, Pna2₁Describes the symmetry elements within the unit cell.
Unit Cell (a, b, c, α, β, γ) VariesDimensions and angles of the repeating lattice unit.
R1 factor < 0.05 for good structuresA measure of the agreement between the calculated and observed structure factors.
Diazepane Conformation Chair, BoatReveals the lowest energy conformation of the flexible ring in the solid state.
F···X Contacts < 3.2 ÅIndicates potential halogen bonding or other short-range interactions involving fluorine.

References

  • Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. [Link]

  • American Chemical Society. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. pubs.acs.org. [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • University of Bath. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (n.d.). Polymorphism in a benzo[b][8][10]diazepine derivative: crystal structure, phase behavior and selective influence of solvents. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H). [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[8][10]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, X., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E. [Link]

  • Pre-formulation and Pre-clinical department, CSIR. (n.d.). Re-crystallization experiments. [Link]

  • ResearchGate. (n.d.). Crystal structures at room temperature of Diazepam. [Link]

  • Fujimoto, K., & Nakama, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. PubChem Compound Database. [Link]

  • Habibi, D., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Cangialosi, D., et al. (2019). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics. [Link]

  • Marques, F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • Triclinic Labs. (n.d.). Diffraction and Crystallographic Analysis Services. [Link]

  • A2Z Chemical. (n.d.). 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction (XRD) patterns. [Link]

  • Peacock, H. (2020). Developing Rapid Powder Diffraction Analysis for Efficient Characterisation of New Materials. The University of Liverpool Repository. [Link]

  • Sridhar, B., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData. [Link]

  • Oakwood Chemical. (n.d.). 1-[5-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane. [Link]

  • MDPI. (2022). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Crystals. [Link]

Sources

Application Note: A General Protocol for Profiling Novel Kinase Inhibitors, Exemplified by 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and characterization of novel kinase inhibitors are cornerstones of modern drug development, targeting a class of enzymes frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2] The compound 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane represents a novel chemical entity with potential therapeutic applications. As public data on its specific biological targets are unavailable, a robust, flexible, and highly sensitive biochemical assay is required for initial characterization and profiling.

This document provides a comprehensive protocol for determining the inhibitory activity of a test compound, using this compound as an example. We will utilize the non-receptor tyrosine kinase Src as the model enzyme. Src is a well-characterized proto-oncogene whose overexpression or constitutive activation is linked to cancer progression, making it a relevant target for inhibitor screening.[3]

The protocol is based on the ADP-Glo™ Kinase Assay , a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5] This platform is universal for any ADP-generating enzyme, offers high sensitivity ideal for kinases with low turnover, and is suitable for high-throughput screening (HTS).[3][5]

Principle of the Assay

Biochemical kinase assays are essential tools for quantifying the catalytic function of kinases.[1][6] The ADP-Glo™ Kinase Assay is a two-step process performed in a homogeneous format.[4][5]

  • Kinase Reaction: The kinase (Src), its substrate (e.g., Poly(Glu,Tyr)), ATP, and the test inhibitor are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP. The amount of ADP generated is directly proportional to the kinase activity.

  • ADP Detection:

    • Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining, unconsumed ATP. This step is crucial for minimizing background signal.[3][5]

    • Step 2 (ADP Conversion & Luminescence): Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is proportional to the initial ADP concentration.[4][5]

In the presence of an effective inhibitor like this compound, Src kinase activity is reduced, leading to lower ADP production and a corresponding decrease in the luminescent signal.

ADP_Glo_Workflow cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: ADP Detection cluster_2 Phase 3: Data Acquisition KinaseReaction Src Kinase + Substrate + ATP + Test Compound StopReaction Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) KinaseReaction->StopReaction Incubate 60 min DetectADP Add Kinase Detection Reagent (Converts ADP to ATP) StopReaction->DetectADP Incubate 40 min Luciferase Luciferase/Luciferin Reaction (Generates Light) DetectADP->Luciferase Readout Measure Luminescence (Signal ∝ Kinase Activity) Luciferase->Readout Incubate 30-60 min

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Biological Context: Src Signaling Pathway

Src family kinases (SFKs) are critical transducers of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), integrins, and G protein-coupled receptors.[7][8] Upon activation, Src initiates downstream signaling cascades that regulate cell proliferation, survival, migration, and adhesion.[9] In many cancers, Src activity is elevated, promoting malignant phenotypes.[3][8] Understanding this context is vital for interpreting the potential cellular impact of an inhibitor.

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival STAT3->Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Inhibitor 1-[4-(Trifluoromethyl)pyridin-2-yl] -1,4-diazepane Inhibitor->Src

Caption: Simplified Src kinase signaling pathway.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Notes
ADP-Glo™ Kinase AssayPromegaV9101Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP.[10]
Recombinant Human Src KinasePromega/CarnaV3921 / 08-141Ensure high purity and activity. Store at -80°C.
Poly(Glu,Tyr) 4:1 Sodium SaltMilliporeSigmaP0275Substrate for Src kinase.[11] Prepare a stock solution in sterile water.
This compoundN/AN/ATest compound. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
Staurosporine (Positive Control)MilliporeSigmaS4400Broad-spectrum kinase inhibitor. Prepare a 10 mM stock in 100% DMSO.
Kinase Buffer (1X)VariesSee below25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35.[12]
DMSO, AnhydrousMilliporeSigmaD2650For dissolving test compound and controls.
Assay PlatesCorning3572Solid white, low-volume, 384-well plates are recommended to maximize luminescent signal.
Nuclease-Free WaterVariesVariesFor reagent preparation.

Experimental Protocol

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.[10] All steps should be performed at room temperature unless otherwise specified.

Reagent Preparation
  • Compound Dilution Plate:

    • Prepare a serial dilution series of the test compound, this compound, and Staurosporine in a separate 96-well plate.

    • Start with a 400 µM solution (in 4% DMSO/Kinase Buffer) and perform 1:4 serial dilutions to create an 11-point dose-response curve. The final concentration in the assay will be 1/4 of this (e.g., starting at 100 µM).

    • Include a "no inhibitor" control (4% DMSO) and a "no enzyme" control (Kinase Buffer only).

  • 4X Enzyme/Substrate Master Mix:

    • Prepare a master mix containing Src kinase and its substrate in 1X Kinase Buffer.

    • The optimal concentration of enzyme and substrate should be determined empirically but a good starting point is 4 ng/µL Src and 200 µg/mL Poly(Glu,Tyr).

  • 4X ATP Solution:

    • Prepare a 4X solution of ATP in 1X Kinase Buffer.

    • The ATP concentration should be at or near the Kₘ for the kinase (for Src, this is typically 10-25 µM). We will use a final concentration of 25 µM, so the 4X solution will be 100 µM.

  • ADP-Glo™ Reagent and Kinase Detection Reagent:

    • Prepare according to the manufacturer's technical manual.[4][10] Equilibrate both to room temperature before use.

Assay Procedure

The following steps describe additions to a single well in the 384-well assay plate.

StepReagent AdditionVolume AddedIncubationPurpose
1Add Test Compound (from dilution plate)5 µL-Introduces inhibitor at 4X final concentration.
2Add 4X Enzyme/Substrate Master Mix5 µL10 min at RTPre-incubation of enzyme and inhibitor.
3Add 4X ATP Solution5 µL60 min at RTStarts the kinase reaction. Final volume is 15 µL.
4Add ADP-Glo™ Reagent15 µL40 min at RTStops reaction and depletes unconsumed ATP.[10]
5Add Kinase Detection Reagent30 µL30-60 min at RTConverts ADP to ATP and generates luminescent signal.[10]
6Measure LuminescenceN/A-Read plate on a luminometer (e.g., GloMax®). Integration time: 0.5-1 sec.

Data Analysis

The raw data will be in Relative Luminescence Units (RLU). The goal is to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[13][14]

  • Normalization:

    • The "no inhibitor" control represents 100% kinase activity (Max signal).

    • The "no enzyme" or highest concentration of Staurosporine represents 0% activity (Min signal).

    • Normalize the data for each test compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

  • Curve Fitting:

    • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[14][15]

    • Software such as GraphPad Prism or R can be used for this analysis.[15][16] The equation will yield the IC₅₀ value.

Example Data Table
Compound Concentration [µM]Log [Compound]RLU (Mean)% Inhibition
1002.001,52098.5%
251.402,89095.1%
6.250.8015,60079.2%
1.560.1945,30045.9%
0.39-0.4171,50014.2%
0.10-1.0080,1003.4%
0 (Max Signal)-82,9000%
No Enzyme (Min Signal)-1,200100%

System Validation and Troubleshooting

A robust and reproducible assay is critical for generating trustworthy data.[17][18]

  • Z'-factor: Before screening, validate the assay window by calculating the Z'-factor using the max and min signal controls. A Z' > 0.5 is considered excellent for HTS.

  • DMSO Tolerance: Ensure the final DMSO concentration does not significantly inhibit the kinase. Test a DMSO titration curve; most kinases tolerate up to 1-2% final DMSO.

  • ATP Kₘ Determination: For novel kinases, determining the apparent ATP Kₘ is crucial for setting the correct ATP concentration in the assay, which influences the measured IC₅₀ values.

  • Compound Interference: Novel compounds may interfere with the assay chemistry (e.g., luciferase inhibition, light absorption). To test for this, run the compound dose-response curve in the absence of kinase but in the presence of a fixed amount of ADP equivalent to the 50% activity signal.

Conclusion

This application note provides a detailed, authoritative framework for the initial biochemical characterization of the novel compound this compound. By using a well-validated assay platform like ADP-Glo™ with a relevant model kinase such as Src, researchers can reliably determine the compound's inhibitory potency (IC₅₀). This protocol is designed to be adaptable for profiling against a wider panel of kinases, a critical step in determining selectivity and advancing a compound through the drug discovery pipeline.

References

  • Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • Lowell, C. A. (2004). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology. Retrieved from [Link]

  • Gonçalves, A. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]

  • Housing Innovations. (2023). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction. Retrieved from [Link]

  • Adriaenssens, E. (2021). Kinase activity assays Src and CK2. protocols.io. Retrieved from [Link]

  • Watson, O. R., & Miller, W. T. (2012). Src family kinases: Regulation of their activities, levels and identification of new pathways. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. Retrieved from [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • VChem. (n.d.). 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Creative BioMart. (n.d.). Development and Validation of Molecular and Biochemical Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening with 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The convergence of privileged structural motifs in medicinal chemistry often heralds the arrival of compounds with significant therapeutic promise. 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane emerges from such a synthesis, integrating the biologically versatile 1,4-diazepane core with the pharmacologically relevant trifluoromethylpyridine moiety. The 1,4-diazepane scaffold is a cornerstone of numerous centrally active agents, recognized for its role in compounds with antipsychotic, anxiolytic, and anticancer properties.[1] The trifluoromethyl group, a bioisostere of the methyl group, is strategically employed in drug design to enhance metabolic stability, membrane permeability, and binding affinity through favorable hydrophobic interactions.[2][3]

This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound. As the specific biological targets of this compound are yet to be fully elucidated, we present a dual-pronged screening strategy encompassing both biochemical and cell-based assays. This approach is designed to cast a wide net, enabling the identification of potential molecular targets and cellular phenotypes modulated by this promising compound. The protocols herein are designed to be robust, reproducible, and amenable to the automated workflows inherent to modern HTS campaigns.[4][5][6]

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is paramount for successful assay development and interpretation of screening data.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₃N₃[7][8]
Molecular Weight 245.25 g/mol [8][9]
Structure
SMILES: FC(F)(F)c1ccnc(n1)N1CCCNCC1[7][8]
InChI: InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2[7]

The structural alerts within this compound, namely the diazepane ring and the trifluoromethylpyridine, suggest potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[7] The trifluoromethyl group on the pyridine ring is anticipated to enhance binding to hydrophobic pockets within target proteins.

High-Throughput Screening Strategy: A Dual Approach

Given the novelty of this compound, a comprehensive screening strategy should aim to identify its molecular target(s) and characterize its effects in a cellular context.[10][11] We propose a parallel screening approach employing both biochemical and cell-based assays.

HTS_Strategy Compound This compound Biochemical_Assay Biochemical Assays (Target-Based) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Phenotypic) Compound->Cell_Based_Assay Target_Identification Target Identification (e.g., Kinases, GPCRs) Biochemical_Assay->Target_Identification Phenotypic_Response Phenotypic Response (e.g., Cytotoxicity, Pathway Modulation) Cell_Based_Assay->Phenotypic_Response Hit_Validation Hit Validation & Confirmation Target_Identification->Hit_Validation Phenotypic_Response->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: A dual-pronged HTS strategy for novel compound characterization.

This parallel workflow allows for the simultaneous investigation of direct target engagement and broader cellular effects, providing a more complete picture of the compound's bioactivity.

Protocol 1: Biochemical Screening - Kinase Inhibition Assay

Rationale: The trifluoromethylpyridine motif is present in several known kinase inhibitors.[12] Therefore, screening against a panel of kinases is a logical starting point for target identification. This protocol describes a generic, fluorescence-based assay adaptable to a wide range of kinases.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., from a commercially available panel)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase buffer (assay-specific)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow Start Start Dispense_Compound Dispense Compound/ Controls to Plate Start->Dispense_Compound Add_Kinase Add Kinase & Substrate Mix Dispense_Compound->Add_Kinase Incubate_1 Incubate at RT (e.g., 60 min) Add_Kinase->Incubate_1 Add_ATP Initiate Reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate at RT (e.g., 60 min) Add_ATP->Incubate_2 Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_2->Add_KinaseGlo Incubate_3 Incubate at RT (e.g., 10 min) Add_KinaseGlo->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the kinase inhibition HTS assay.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a dilution series of this compound in DMSO.

    • Using an automated liquid handler, dispense 50 nL of the compound dilutions into the wells of a 384-well plate.

    • Include wells with DMSO only (negative control) and a known kinase inhibitor (positive control).

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase and its corresponding substrate in the appropriate kinase buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow for compound-kinase interaction.

  • Reaction Initiation:

    • Prepare a solution of ATP in kinase buffer.

    • Dispense 5 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Dispense 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • A Z'-factor should be calculated for each assay plate to assess its quality and robustness. A Z' > 0.5 is considered an excellent assay.[11]

Protocol 2: Cell-Based Screening - Cell Viability/Cytotoxicity Assay

Rationale: It is crucial to assess the effect of a novel compound on cell health.[13] A cell viability assay provides a broad phenotypic readout of the compound's potential cytotoxic or cytostatic effects. This information is valuable for triaging compounds and can provide initial clues about the compound's mechanism of action.

Principle: This protocol utilizes a resazurin-based assay (e.g., CellTiter-Blue®). Viable, metabolically active cells reduce the blue resazurin to the fluorescent, pink resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • CellTiter-Blue® Cell Viability Assay (Promega)

  • 384-well black, clear-bottom plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection capabilities (Ex: 560 nm, Em: 590 nm)

Experimental Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 384-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Adherence) Seed_Cells->Incubate_24h Add_Compound Add Compound/ Controls Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_Resazurin Add CellTiter-Blue® Reagent Incubate_72h->Add_Resazurin Incubate_4h Incubate 1-4h Add_Resazurin->Incubate_4h Read_Fluorescence Read Fluorescence Incubate_4h->Read_Fluorescence End End Read_Fluorescence->End

Caption: Workflow for the cell viability HTS assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 1000 cells/well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of this compound in culture medium from a DMSO stock.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Include wells with medium containing DMSO (negative control) and a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Detection:

    • Add 10 µL of CellTiter-Blue® reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition:

    • Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.

Data Analysis:

  • Calculate the percent viability for each compound concentration using the following formula: % Viability = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

Hit Validation and Follow-up Studies

A critical component of any HTS campaign is the validation of initial "hits." This multi-step process is essential to eliminate false positives and to confirm the biological activity of the compound of interest.

Hit_Validation_Pathway Primary_Screen Primary HTS Hit Reconfirmation Re-test in Primary Assay Primary_Screen->Reconfirmation Dose_Response Dose-Response Curve (IC₅₀/EC₅₀ Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (e.g., KinomeScan) Orthogonal_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action Confirmed_Hit Confirmed Hit for Lead Optimization Mechanism_of_Action->Confirmed_Hit

Caption: A logical pathway for hit validation and progression.

Key Validation Steps:

  • Hit Confirmation: Re-test the primary hits in the same assay to ensure reproducibility.

  • Dose-Response Analysis: Generate full dose-response curves to confirm the potency (IC₅₀ or EC₅₀) of the hit compound.

  • Orthogonal Assays: Validate the activity using a different assay technology to rule out assay-specific artifacts. For example, a kinase hit from a luminescence-based assay could be confirmed using a fluorescence polarization (FP) or TR-FRET assay.[14]

  • Selectivity Profiling: Screen the confirmed hits against a panel of related targets (e.g., a kinase panel) to assess their selectivity.

  • Mechanism of Action Studies: For phenotypic hits, further studies are required to identify the molecular target responsible for the observed phenotype. This can involve techniques such as thermal shift assays, affinity chromatography, or genetic approaches.

Conclusion

This compound represents a promising starting point for drug discovery. The HTS protocols and validation strategies outlined in this application note provide a robust framework for elucidating its biological activity. By employing a dual-pronged approach of biochemical and cell-based screening, researchers can efficiently identify molecular targets and characterize the phenotypic effects of this novel compound, paving the way for its potential development as a therapeutic agent. The successful execution of these protocols, coupled with rigorous data analysis and hit validation, will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

  • Vertex Pharmaceuticals. (n.d.). 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Google Cloud.
  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Fluorochem. (n.d.). 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane. Fluorochem.
  • National Center for Biotechnology Information. (n.d.). 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. PubChem.
  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Gort, D., et al. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central.
  • Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. PubMed Central.
  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Thermo Scientific. (n.d.). 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane, 95+%. Thermo Scientific.
  • Liras, J. L. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • An, F. & Horvath, P. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • BioPharm International. (2025). The High-Throughput Screening Transformation in Modern Drug Development. BioPharm International.
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • ResearchGate. (2025). (PDF) Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate.
  • Oakwood Chemical. (n.d.). 1-[5-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane. Oakwood Chemical.
  • Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and reproducible outcome in your laboratory.

The synthesis of this compound typically proceeds via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This method is favored for its broad substrate scope and functional group tolerance, making it a staple in modern medicinal chemistry.[1] However, as with any chemical transformation, nuances in reaction setup and execution can significantly impact the yield and purity of the desired product. This guide will address these critical aspects in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Question: I am observing very low or no formation of my desired product. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality.

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction is often facilitated by the phosphine ligand.[3] Ensure your phosphine ligand is not oxidized. It is recommended to use fresh, high-purity ligands and palladium sources. Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that is readily activated.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. For electron-deficient heteroaryl halides like 2-chloro-4-(trifluoromethyl)pyridine, bulky, electron-rich biarylphosphine ligands are often the most effective.[4][5] Consider ligands such as XPhos, SPhos, or RuPhos.

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases for this reaction include NaOtBu, KOtBu, and Cs₂CO₃. The choice of base can be critical, and empirical screening may be necessary. Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze the aryl halide.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. The reaction temperature should be optimized; typically, these reactions are run at elevated temperatures (80-110 °C).[5] Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause catalyst decomposition or side reactions.

  • Reagent Purity: Ensure the purity of your starting materials. 2-chloro-4-(trifluoromethyl)pyridine should be free of impurities that could poison the catalyst. 1,4-diazepane should be of high purity and handled under an inert atmosphere to prevent oxidation.

Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

Answer: Several side reactions can compete with the desired C-N bond formation in a Buchwald-Hartwig amination.

  • Hydrodehalogenation: This is the replacement of the halogen on the pyridine ring with a hydrogen atom, leading to the formation of 4-(trifluoromethyl)pyridine. This can occur if there are sources of protic impurities (like water) or if the catalyst system promotes this side reaction. To minimize this, ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Double Arylation: 1,4-diazepane has two secondary amine groups. While mono-arylation is typically favored due to steric hindrance after the first coupling, double arylation to form 1,4-bis[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane can occur, especially with prolonged reaction times or an excess of the aryl halide. To favor mono-arylation, use a slight excess of the 1,4-diazepane (1.1-1.5 equivalents) relative to the 2-chloro-4-(trifluoromethyl)pyridine.

  • Protecting Group Strategy: To completely avoid double arylation, consider a protecting group strategy.[6] You can protect one of the nitrogens of 1,4-diazepane with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. After the Buchwald-Hartwig coupling, the Boc group can be removed under acidic conditions.[7]

Difficult Purification

Question: I am having difficulty purifying the final product. What purification strategies are recommended?

Answer: The purification of N-aryl diazepanes can be challenging due to the basic nature of the product and the presence of catalyst residues and other byproducts.

  • Column Chromatography: This is the most common method for purification.

    • Adsorbent: Use silica gel for standard purification. If your compound is very basic and shows significant tailing on silica, consider using alumina (neutral or basic) or treating the silica gel with a small amount of a volatile amine (e.g., triethylamine) in the eluent.

    • Eluent System: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve the separation of basic compounds.

  • Acid-Base Extraction: An acid-base workup can be effective for removing non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The product will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted into an organic solvent. This method is effective for removing palladium catalyst residues.

  • Crystallization or Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method. Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride or maleate salt) to facilitate purification and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst system for this reaction?

A1: A common and effective catalyst system for the Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[5][8] A typical catalyst loading is 1-5 mol % of the palladium precursor and a slightly higher molar ratio of the ligand.

Q2: Which starting material is better to use: 2-chloro- or 2-bromo-4-(trifluoromethyl)pyridine?

A2: While both can be used, 2-bromo-4-(trifluoromethyl)pyridine is generally more reactive than the corresponding chloride in Buchwald-Hartwig aminations.[1] However, the chloro-substituted pyridine is often more readily available and less expensive. With modern catalyst systems, high yields can be achieved with either halide. If you are having trouble with the chloride, switching to the bromide may improve your results.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, quenched with water, and extracted with an organic solvent before analysis. This will allow you to track the consumption of the starting materials and the formation of the product.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the product?

  • ¹H NMR:

    • Aromatic protons on the pyridine ring: ~6.5-8.5 ppm

    • Protons on the diazepine ring adjacent to the pyridine-substituted nitrogen: ~3.5-4.0 ppm

    • Other protons on the diazepine ring: ~2.8-3.2 ppm

  • ¹³C NMR:

    • Aromatic carbons on the pyridine ring: ~105-165 ppm

    • Trifluoromethyl carbon: ~120-125 ppm (quartet due to C-F coupling)

    • Diazepine ring carbons: ~45-55 ppm

It is highly recommended to perform a full characterization of your final product, including ¹H NMR, ¹³C NMR, mass spectrometry, and potentially ¹⁹F NMR, to confirm its identity and purity.[9]

Experimental Workflow & Diagrams

Proposed Synthetic Protocol

A representative experimental procedure for the synthesis of this compound is outlined below. This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-chloro-4-(trifluoromethyl)pyridine

  • 1,4-diazepane

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 1,4-diazepane (1.2 equiv) and 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv).

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer in vacuo and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow reagents Reagents: - 2-chloro-4-(trifluoromethyl)pyridine - 1,4-diazepane - Pd₂(dba)₃ / XPhos - NaOtBu - Toluene setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating (100 °C, 12-24h) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product Characterization purification->product

Caption: General workflow for the Buchwald-Hartwig synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or No Reaction catalyst Check Catalyst System - Active Pd(0)? - Ligand oxidized? - Appropriate ligand? start->catalyst conditions Verify Reaction Conditions - Anhydrous? - Deoxygenated? - Correct temperature? start->conditions reagents Assess Reagent Quality - Purity of starting materials? - Anhydrous base? start->reagents byproducts Significant Byproducts? catalyst->byproducts conditions->byproducts reagents->byproducts hydrodehalogenation Hydrodehalogenation - Ensure anhydrous conditions byproducts->hydrodehalogenation Yes double_arylation Double Arylation - Use excess diazepine - Consider protecting group byproducts->double_arylation Yes purification_issue Purification Difficulty byproducts->purification_issue No hydrodehalogenation->purification_issue double_arylation->purification_issue chromatography Optimize Chromatography - Use alumina or amine-treated silica - Add NEt₃ to eluent purification_issue->chromatography extraction Perform Acid-Base Extraction purification_issue->extraction crystallization Attempt Crystallization or Salt Formation purification_issue->crystallization success Successful Synthesis chromatography->success extraction->success crystallization->success

Caption: Troubleshooting decision tree for the synthesis.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine Arylation. Chemical Reviews, 116(19), 12564–12649.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • PubChem. 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The First General and Efficient Method for the Preparation of N-Arylamides. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Seayad, J., & Tillack, A. (2002). Palladium-Catalyzed Amination of Aryl Chlorides.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalyst Resting States in the Amination of Aryl Halides with a Palladium−Josiphos Catalyst. Journal of the American Chemical Society, 129(25), 7894–7903.
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • PubMed. New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. [Link]

  • Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

Sources

Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical entity. The trifluoromethyl group on the pyridine ring introduces unique electronic properties that influence the reactivity and potential side reactions during synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Product Yield

A low or negligible yield of the desired product is a common frustration. The underlying cause often lies in the choice of synthetic route and reaction conditions. The two primary methods for this synthesis are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

The SNAr reaction is a viable pathway due to the electron-withdrawing nature of the trifluoromethyl group, which activates the pyridine ring for nucleophilic attack.[1]

Initial Diagnosis:

  • Incomplete Reaction: Check TLC or LC-MS for the presence of starting materials (2-halo-4-(trifluoromethyl)pyridine and 1,4-diazepane).

  • Side Product Formation: Look for unexpected spots on TLC or peaks in LC-MS.

Troubleshooting Steps:

  • Choice of Leaving Group: The reactivity of the leaving group on the pyridine ring is crucial. For SNAr reactions, the typical reactivity order is F > Cl > Br > I.[1] If you are using a chloro or bromo derivative, consider switching to the more reactive 2-fluoro-4-(trifluoromethyl)pyridine.

  • Base Selection: An appropriate base is necessary to deprotonate the 1,4-diazepane and facilitate the nucleophilic attack.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective.

    • Organic Bases: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.

  • Solvent Choice: The solvent plays a critical role in an SNAr reaction.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they can stabilize the charged intermediate (Meisenheimer complex).[2]

  • Temperature Optimization: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature to 80-120 °C and monitor the progress.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] It is particularly useful when the SNAr reaction is inefficient.

Initial Diagnosis:

  • Catalyst Inactivity: The reaction may not initiate if the palladium catalyst is not in its active Pd(0) state.

  • Ligand Incompatibility: The choice of phosphine ligand is critical for the success of the coupling.

  • Side Product Formation: Common side products include dehalogenation of the pyridine starting material.[4]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is the heart of the Buchwald-Hartwig reaction.

    • Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Using a pre-catalyst can sometimes lead to more consistent results.[4]

    • Ligands: Bulky, electron-rich phosphine ligands are generally preferred. For coupling with heteroaryl halides, ligands like Xantphos or RuPhos have shown good performance.[5]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Alkoxides: Sodium tert-butoxide (NaOtBu) is a very common and effective base.

    • Carbonates: Cesium carbonate (Cs₂CO₃) can also be a good choice, especially for sensitive substrates.

  • Solvent Choice: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

    • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are frequently used.

    • Aromatic Solvents: Toluene is another common option.

  • Reaction Setup: Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to protect the catalyst from oxygen.

ParameterSNArBuchwald-Hartwig Amination
Starting Pyridine 2-Fluoro-4-(trifluoromethyl)pyridine (preferred)2-Bromo- or 2-Chloro-4-(trifluoromethyl)pyridine
Catalyst NonePd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand NoneBulky, electron-rich phosphine (e.g., Xantphos, RuPhos)
Base K₂CO₃, Cs₂CO₃, DIPEANaOtBu, Cs₂CO₃, LHMDS
Solvent DMF, DMSO, AcetonitrileDioxane, THF, Toluene (anhydrous, deoxygenated)
Temperature 80-120 °C80-110 °C

Table 1: Comparison of typical reaction conditions for SNAr and Buchwald-Hartwig amination.

Problem 2: Formation of Bis-arylated Side Product

The formation of a bis-arylated product, where two molecules of the pyridine react with both nitrogen atoms of the 1,4-diazepane, can be a significant issue, especially if 1,4-diazepane is the limiting reagent.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of 1,4-diazepane (1.1 to 1.5 equivalents) relative to the 2-halo-4-(trifluoromethyl)pyridine. This will statistically favor the mono-arylated product.

  • Slow Addition: Add the 2-halo-4-(trifluoromethyl)pyridine solution slowly to a solution of the 1,4-diazepane and base. This maintains a high concentration of the diazepine relative to the pyridine, minimizing the chance of the second arylation.

  • Use of a Protecting Group: If the above methods are not effective, consider using a mono-protected 1,4-diazepane, such as the tert-butyloxycarbonyl (Boc) protected derivative. The Boc group can be removed in a subsequent step.

Problem 3: Difficulty in Product Purification

The product, this compound, can be challenging to purify due to its basic nature and potential for co-elution with starting materials or side products.

Troubleshooting Steps:

  • Aqueous Workup:

    • Acid-Base Extraction: The basicity of the diazepine nitrogen atoms can be exploited for purification. An acid wash (e.g., with dilute HCl) will protonate the product and any unreacted 1,4-diazepane, moving them to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Chromatography:

    • Column Chromatography: Silica gel chromatography is a standard method. Due to the basicity of the product, tailing can be an issue. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent can improve the peak shape.

    • Reverse-Phase HPLC: For high-purity requirements, reverse-phase HPLC can be very effective. A common mobile phase system is a gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, SNAr or Buchwald-Hartwig, is generally better for this synthesis?

Both routes are viable, and the "better" one often depends on the available starting materials and the specific experimental setup.

  • SNAr is often preferred for its simplicity and lower cost as it does not require a metal catalyst and expensive ligands. If 2-fluoro-4-(trifluoromethyl)pyridine is readily available, this is an excellent starting point.

  • Buchwald-Hartwig amination is more versatile in terms of the leaving group on the pyridine (can use chloro or bromo derivatives) and is often more robust for less reactive substrates.[3]

Q2: Why is regioselectivity a concern in this synthesis?

Regioselectivity is a key consideration when using a non-symmetrical diazepine or a pyridine with multiple potential reaction sites. In this specific synthesis, 1,4-diazepane is symmetrical, so the regioselectivity of the diazepine is not an issue. However, if there were other leaving groups on the pyridine ring, the position of the nucleophilic attack would need to be carefully controlled. The electron-withdrawing trifluoromethyl group at the 4-position strongly activates the 2-position for nucleophilic attack.[1]

Q3: Can I use a different diazepine derivative in this reaction?

Yes, the general principles of both the SNAr and Buchwald-Hartwig reactions can be applied to other diazepine derivatives. However, the steric and electronic properties of the substituted diazepine may influence the reaction rate and yield. For example, a bulkier substituent on the diazepine ring could hinder the nucleophilic attack.

Q4: What is the role of the trifluoromethyl group in this reaction?

The trifluoromethyl group is a strong electron-withdrawing group. Its presence on the pyridine ring has two main effects:

  • Activation for SNAr: It significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[1]

  • Influence on Basicity: It reduces the basicity of the pyridine nitrogen.

Q5: How can I confirm the structure of my final product?

A combination of analytical techniques should be used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information on the proton and carbon environments, confirming the connectivity of the pyridine and diazepine rings. ¹⁹F NMR is also very useful for confirming the presence and environment of the trifluoromethyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups.

Experimental Workflow Diagrams

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1,4-diazepane and base (e.g., K2CO3) in DMF C Add pyridine solution to diazepane solution dropwise A->C B Dissolve 2-fluoro-4-(trifluoromethyl)pyridine in DMF B->C D Heat reaction mixture (e.g., 80-120 °C) C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature and quench with water E->F Upon completion G Extract with an organic solvent (e.g., EtOAc) F->G H Purify by column chromatography G->H Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd catalyst, ligand, and base (e.g., NaOtBu) to a flame-dried flask B Add anhydrous, deoxygenated solvent (e.g., Toluene) A->B C Add 1,4-diazepane and 2-bromo-4-(trifluoromethyl)pyridine B->C D Heat reaction mixture (e.g., 80-110 °C) C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature and filter through Celite E->F Upon completion G Concentrate the filtrate F->G H Purify by column chromatography G->H

Caption: Workflow for Buchwald-Hartwig Amination.

References

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015). RSC Advances. [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2023). MDPI. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate. [Link]

  • Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2022). MDPI. [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2025). ResearchGate. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ChemRxiv. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). MDPI. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Bentham Science. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2023). ChemRxiv. [Link]

  • Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. (2020). ResearchGate. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). National Institutes of Health. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. (2020). Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025). National Institutes of Health. [Link]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. (2025). PubMed. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2023). ChemRxiv. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). MDPI. [Link]

  • Regio- and stereoselective synthesis of 1,4-dienes. (2007). PubMed. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). MDPI. [Link]

Sources

Technical Support Center: Purification of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to ensure you achieve the highest possible purity for your target compound. Our guidance is rooted in fundamental chemical principles to help you not only solve immediate issues but also build a robust understanding for future purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the molecule's structural features: a basic 1,4-diazepane ring and a moderately polar trifluoromethylpyridine moiety. The basic nitrogens in the diazepane ring can interact strongly with the acidic silanol groups of standard silica gel, leading to issues like peak tailing, poor resolution, and even irreversible adsorption during column chromatography.[1] Additionally, depending on the synthetic route, you may encounter closely-related impurities that are difficult to separate.

Q2: What are the expected physicochemical properties of this compound?

A2: Understanding the compound's properties is crucial for designing an effective purification strategy. Key data is summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₃N₃Fluorochem[2]
Molecular Weight 245.25 g/mol Oakwood Chemical[3]
Appearance Typically a solidFluorochem[2]
Purity (Typical) ≥95%Fluorochem[2]
Key Structural Features Basic diazepane ring, trifluoromethylpyridine groupPubChem[4]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of compounds like this.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA to improve peak shape) is a common starting point.

  • Thin-Layer Chromatography (TLC): Essential for rapid, qualitative monitoring of reactions and column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can help identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. LC-MS is particularly powerful for identifying the masses of impurities seen in the HPLC chromatogram.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Severe peak tailing or streaking is observed on silica gel TLC plates and during column chromatography.

  • Underlying Cause: This is a classic sign of a strong acid-base interaction between the basic amine centers of your diazepane ring and the acidic silanol (-SiOH) groups on the surface of the silica gel.[1] This interaction leads to slow, non-uniform elution.

  • Solution: You must neutralize or "mask" the acidic nature of the stationary phase.

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).[1] The competing base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider using an amine-functionalized silica gel.[1] These specialized stationary phases have a deactivated, slightly basic surface that is ideal for purifying basic compounds without additives.

Issue 2: The compound is not eluting from the silica gel column, even with a highly polar solvent system like 100% Methanol.

  • Underlying Cause: This indicates an extremely strong, potentially irreversible binding to the silica gel. This can happen if the compound is particularly basic or if the silica lot is highly acidic.

  • Solution:

    • Immediate Action: Attempt to salvage the compound by flushing the column with a highly competitive solvent mixture, such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 89:10:1).[1]

    • Future Prevention: Avoid bare silica for this compound if this issue persists. Switch to a less acidic stationary phase like alumina (basic or neutral grade) or an amine-functionalized silica. Alternatively, reverse-phase chromatography (C18) may be a more suitable option.

Issue 3: Recrystallization attempts fail to produce crystals or result in an oil.

  • Underlying Cause: The trifluoromethyl group and the flexible diazepane ring can sometimes inhibit efficient crystal lattice formation. The compound may also be too soluble in your chosen solvent, or impurities may be preventing crystallization.

  • Solution:

    • Systematic Solvent Screening: A methodical approach is key. Use a solvent system where your compound is highly soluble when hot but poorly soluble when cold.[7] Good starting points for polar fluorinated molecules include isopropanol, ethanol, or acetonitrile. You can also use a binary system, dissolving the compound in a good solvent (like DCM or Ethyl Acetate) and slowly adding a poor solvent (an "anti-solvent") like hexanes or heptane until turbidity appears, then heating to clarify and allowing it to cool slowly.[7]

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Ensure High Initial Purity: Recrystallization is most effective for removing small amounts of impurities (>90% initial purity). If your material is significantly impure, you must first perform column chromatography.

Issue 4: Impurities are co-eluting with the product during column chromatography.

  • Underlying Cause: The impurities have a polarity very similar to your desired product. This is common if the impurity is a regioisomer or a closely related byproduct from the synthesis.

  • Solution:

    • Optimize the Mobile Phase: A shallow solvent gradient or an isocratic elution with a finely tuned solvent ratio can improve resolution. Test various solvent systems using TLC; systems that give a clear separation with the product Rf value between 0.2 and 0.4 are ideal.

    • Change the Stationary Phase: Switching from silica to a different stationary phase (like alumina or a cyanopropyl-functionalized phase) can alter the selectivity of the separation, potentially resolving the impurity from your product.

    • High-Performance Flash Chromatography: Automated flash chromatography systems allow for the use of high-efficiency columns and precise gradient optimization, often succeeding where traditional gravity columns fail.

Visualized Workflows and Protocols

Purification Strategy Selection

The following workflow provides a logical path to selecting the appropriate purification technique based on the initial purity and characteristics of your crude product.

Purification_Strategy Start Crude 1-[4-(CF3)pyridin-2-yl] -1,4-diazepane Purity_Check Assess Purity by TLC/LC-MS/¹H NMR Start->Purity_Check High_Purity Purity > 90% and Product is Solid? Purity_Check->High_Purity Analysis Complete Low_Purity Purity < 90% or Crude is an Oil High_Purity->Low_Purity No Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Final_Product Pure Product (Verify Purity) Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Silica Gel Chromatography

This diagram illustrates the common problems encountered when purifying basic amines on silica gel and their corresponding solutions.

Chromatography_Troubleshooting cluster_problems Observed Problems cluster_causes Primary Cause cluster_solutions Recommended Solutions Tailing Peak Tailing / Streaking Acid_Base Strong Acid-Base Interaction (Amine ↔ Silica -SiOH) Tailing->Acid_Base No_Elution No Elution No_Elution->Acid_Base Change_Stationary Switch to Alumina or C18 Reverse Phase No_Elution->Change_Stationary Add_Base Add Competing Base to Eluent (e.g., 1% Et₃N or NH₄OH) Acid_Base->Add_Base Mitigate Change_Silica Use Amine-Functionalized Silica Acid_Base->Change_Silica Prevent

Caption: Troubleshooting common issues in amine purification by chromatography.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for purifying the title compound from less polar and some closely-eluting impurities.

  • Slurry Preparation:

    • In a round-bottom flask, dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to the flask.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation than loading the sample as a solution.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel mass to crude product mass).

    • Pack the column as a slurry using your initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate + 1% Triethylamine). Ensure the packed bed is flat and free of air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A step gradient might look like:

      • 2% EtOAc in Hexanes (+1% Et₃N) - 2 column volumes

      • 5% EtOAc in Hexanes (+1% Et₃N) - 4 column volumes

      • 10% EtOAc in Hexanes (+1% Et₃N) - 4 column volumes

      • 20% EtOAc in Hexanes (+1% Et₃N) - until product elutes

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze fractions by TLC (using a plate developed in a solvent system like 30% EtOAc/Hexanes + 1% Et₃N and visualizing with a UV lamp and/or a potassium permanganate stain).

    • Combine the fractions containing the pure product.

  • Isolation:

    • Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for final polishing if the product is >90% pure and solid.

  • Solvent Selection:

    • Place a small amount of the compound (10-20 mg) in a test tube.

    • Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture.

    • The ideal solvent will dissolve the compound completely when hot but allow it to precipitate upon cooling.

  • Dissolution:

    • Place the bulk of the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated solid.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of process related impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Online]. Available at: [Link]

  • Gross, G. A., & Grüter, A. (1992). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Food and Chemical Toxicology, 30(8), 691-703.
  • Li, J., et al. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Frontiers in Chemistry, 10, 984922. [Online]. Available at: [Link]

  • Turesky, R. J., et al. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(12), 2211-2216. [Online]. Available at: [Link]

  • BuyersGuideChem. (n.d.). 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane. [Online]. Available at: [Link]

  • Castro, M. C. F. C., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(2), 219.
  • PubChem. (n.d.). 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. [Online]. Available at: [Link]

  • Singh, S., & Singh, R. P. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Journal of Forensic Science & Criminology, 7(2).
  • Goryunov, E. I., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(15), 4991. [Online]. Available at: [Link]

  • Hancu, G., et al. (2012). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Advanced Pharmaceutical Bulletin, 2(2), 231-236.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
  • Zobel, H. P., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1609-1618.
  • Ballesteros-Gómez, A., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Molecules, 29(5), 1039.
  • Chang, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 30(1), 121-133.
  • Wang, F., et al. (2020). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry, 22(12), 3749-3754.
  • Oakwood Chemical. (n.d.). 1-[5-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane. [Online]. Available at: [Link]

  • Filyakova, V. I., et al. (2009). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 58(9), 1934-1937.

Sources

Technical Support Center: 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding its chemical nature, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its two core components: the electron-deficient trifluoromethylpyridine ring and the nucleophilic 1,4-diazepane ring. Potential issues include susceptibility to hydrolysis (particularly of the trifluoromethyl group under certain conditions), photodegradation, and reactivity with strong acids, bases, and oxidizing agents.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure maximum stability, the compound should be stored under controlled conditions. The following table summarizes our recommendations.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the diazepine nitrogens.
Light Amber vial or protected from lightThe pyridine moiety can be susceptible to photodegradation.[1][2]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the trifluoromethyl group and other moisture-sensitive reactions.

Q3: Which solvents are compatible with this compound for short-term experimental use?

A3: For short-term use, aprotic solvents such as DMSO, DMF, and acetonitrile are generally recommended. Protic solvents, especially water and alcohols, should be used with caution and for limited durations due to the potential for hydrolysis. Always use anhydrous solvents when possible to minimize moisture-related degradation.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the structure, two primary degradation pathways are plausible:

  • Hydrolysis of the Trifluoromethyl Group: Under aqueous acidic or basic conditions, the trifluoromethyl group can undergo slow hydrolysis to a carboxylic acid.[3][4]

  • Oxidation of the Diazepane Ring: The nitrogen atoms in the 1,4-diazepane ring are susceptible to oxidation, which can lead to N-oxides or ring-opening byproducts.

A simplified potential degradation pathway is illustrated below.

G Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Compound->Hydrolysis CF₃ group Oxidation Oxidation (e.g., air, peroxides) Compound->Oxidation Diazepane Nitrogens Carboxylic_Acid 2-(1,4-Diazepan-1-yl)isonicotinic acid Hydrolysis->Carboxylic_Acid N_Oxide N-Oxide Derivative Oxidation->N_Oxide

Caption: Potential degradation pathways of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Inconsistent Biological Activity or Analytical Results
  • Potential Cause A: Compound Degradation in Stock Solution.

    • Causality: Storing the compound in a protic solvent (like methanol or water) for extended periods, even at low temperatures, can lead to gradual hydrolysis of the trifluoromethyl group. The basic nitrogens of the diazepine ring can also catalyze this process.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh solutions for your experiments. If a stock solution must be stored, use an anhydrous aprotic solvent (e.g., DMSO) and store at -20°C or -80°C under an inert atmosphere.

      • Analytical Verification: Before use, verify the purity of your stock solution using LC-MS or HPLC to check for the appearance of degradation products. A common degradation product to look for would be the corresponding carboxylic acid, which will have a different retention time and a mass shift.

  • Potential Cause B: Photodegradation.

    • Causality: Pyridine and its derivatives can be susceptible to photolytic reactions, especially when in solution and exposed to UV or even ambient light for prolonged periods.[1][2][5] This can lead to the formation of various byproducts and a decrease in the concentration of the active compound.

    • Troubleshooting Steps:

      • Protect from Light: Conduct your experiments in amber-colored glassware or wrap your reaction vessels in aluminum foil.

      • Minimize Exposure: Avoid leaving solutions of the compound on the benchtop exposed to light for extended periods.

Issue 2: Appearance of Unknown Peaks in LC-MS or NMR after a Reaction
  • Potential Cause A: Reaction with Acidic Reagents.

    • Causality: The trifluoromethyl group, while generally stable, can undergo protolytic defluorination in the presence of strong Brønsted or Lewis acids, especially at elevated temperatures.[6] This can lead to a cascade of reactions and the formation of multiple byproducts.

    • Troubleshooting Steps:

      • Avoid Strong Acids: If possible, use milder acidic conditions. If a strong acid is necessary, run the reaction at the lowest possible temperature and for the shortest duration.

      • Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and the formation of byproducts in real-time.

      • Quench Carefully: Quench the reaction carefully with a mild base to neutralize the acid and prevent further degradation during workup.

  • Potential Cause B: Nucleophilic Attack on the Pyridine Ring.

    • Causality: The trifluoromethyl group is strongly electron-withdrawing, making the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution.[7] If your reaction mixture contains strong nucleophiles, they may displace other substituents on the pyridine ring or react with the ring itself.

    • Troubleshooting Steps:

      • Protecting Groups: If the nucleophile is not the intended reactant, consider if a protecting group strategy is necessary for other functional groups in your reaction.

      • Control Stoichiometry and Temperature: Carefully control the stoichiometry of the nucleophile and run the reaction at a low temperature to minimize side reactions.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: To 1 mL of the stock solution, add 100 µL of 1 M HCl.

    • Basic: To 1 mL of the stock solution, add 100 µL of 1 M NaOH.

    • Oxidative: To 1 mL of the stock solution, add 100 µL of 3% H₂O₂.

    • Thermal: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic: Place a sealed vial of the stock solution under a UV lamp (254 nm).

    • Control: Keep a sealed vial of the stock solution at room temperature, protected from light.

  • Time Points:

    • Analyze samples from each condition at t=0, 2, 4, 8, and 24 hours.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at a suitable wavelength (determined by UV-Vis scan, likely around 254 nm).

    • Analysis: Monitor the peak area of the parent compound and the appearance of any new peaks.

Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results check_purity Verify Purity of Starting Material (LC-MS, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok order_new Order New Batch / Re-purify purity_ok->order_new No check_storage Review Storage and Handling purity_ok->check_storage Yes storage_ok Conditions Optimal? check_storage->storage_ok implement_storage Implement Recommended Storage (Cool, Dark, Inert) storage_ok->implement_storage No check_solvent Examine Solvent Choice storage_ok->check_solvent Yes implement_storage->check_solvent solvent_ok Aprotic / Anhydrous? check_solvent->solvent_ok change_solvent Switch to Anhydrous Aprotic Solvent solvent_ok->change_solvent No check_reagents Assess Reagent Compatibility (Strong Acid/Base, Oxidants) solvent_ok->check_reagents Yes change_solvent->check_reagents reagents_ok Reagents Compatible? check_reagents->reagents_ok modify_protocol Modify Protocol: Milder Reagents, Lower Temp. reagents_ok->modify_protocol No end Consistent Results reagents_ok->end Yes modify_protocol->end

Caption: A logical workflow for troubleshooting inconsistent results.

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Stability of pyridine derivatives. Chemistry Stack Exchange. Available at: [Link]

  • Protolytic defluorination of trifluoromethyl-substituted arenes. Tetrahedron Letters. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Kinetics of the thermal decomposition of hexafluoroazomethane and the reaction of trifluoromethyl radicals with methyl ethyl ketone. The Journal of Physical Chemistry. Available at: [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Available at: [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. Available at: [Link]

  • Bistrifluoromethyl peroxide. II. Kinetics of the decomposition to carbonyl fluoride and trifluoromethyl hypofluorite. The Journal of Physical Chemistry. Available at: [Link]

  • Trifluoromethyl Hypofluorite: Its Decomposition and its Reaction with Carbonyl Fluoride to Form Perfluorodimethyl Peroxide. Journal of the American Chemical Society. Available at: [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Energetics and Mechanism of the Decomposition of Trifluoromethanol. Request PDF. Available at: [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available at: [Link]

  • The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Preparation of \trifluoromethyl\pyridines. European Patent Office.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. The Pharma Innovation. Available at: [Link]

  • Identification, synthesis and characterization of potential impurities of Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Mol-Instincts. Available at: [Link]

  • Why is pyridine a weak base and pi-electron deficient? Quora. Available at: [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PubMed Central. Available at: [Link]

  • 2 approaches to new pyridines. ACS Publications. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems. Request PDF. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.. Semantic Scholar. Available at: [Link]

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Technical Support Center: 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane in their experiments. Due to the novelty of this specific molecule, a comprehensive, experimentally verified off-target profile is not yet publicly available. Therefore, this guide provides a predictive framework based on the known pharmacology of its core chemical scaffolds: the 1,4-diazepane ring and the trifluoromethyl-substituted pyridine moiety. We will explore potential off-target interactions, offer troubleshooting advice for unexpected experimental outcomes, and provide protocols for validating on- and off-target effects.

Part 1: Predictive Off-Target Profile

The chemical structure of this compound suggests potential interactions with several classes of biological targets. This predictive profile is derived from the activities of structurally related compounds.

Chemical ScaffoldKnown Biological Activities of Related CompoundsPotential Off-Target Classes
1,4-Diazepane Anxiolytic, antipsychotic, anticonvulsant, anticancer, Factor Xa inhibition.[1][2][3]CNS Receptors (e.g., GABA-A, dopamine, serotonin), Kinases, Proteases.[4][5][6]
Trifluoromethylpyridine Present in a range of bioactive molecules, including kinase inhibitors and receptor antagonists. The trifluoromethyl group can enhance binding affinity and metabolic stability.Kinases, GPCRs, Ion Channels.

Based on this, a primary area of concern for off-target effects lies within the central nervous system (CNS), particularly with receptors associated with benzodiazepines, and a broader potential for interactions with various kinases.

Part 2: Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT) results are inconsistent with other functional assays. Could this be an off-target effect?

A1: Yes, this is a possibility. Some compounds can interfere directly with the reagents used in cell viability assays, leading to skewed results.[7] For example, a compound might inhibit the mitochondrial reductases that are essential for the MTT assay, giving a false impression of cytotoxicity.

Troubleshooting Steps:

  • Use an orthogonal viability assay: Confirm your results using a method with a different mechanism, such as a trypan blue exclusion assay or a CellTiter-Glo® luminescent cell viability assay.

  • Test for assay interference: Run a cell-free assay to see if the compound directly interacts with your assay reagents.

Q2: I'm observing unexpected phenotypic changes in my cells (e.g., changes in morphology, differentiation state) that don't align with the known function of the intended target. What could be the cause?

A2: Unexplained phenotypic changes are a classic indicator of off-target activity. The 1,4-diazepane scaffold is found in many psychoactive drugs, suggesting that your compound could be interacting with unforeseen receptors that regulate cellular signaling pathways.[1][3]

Troubleshooting Steps:

  • Literature review: Investigate the signaling pathways that are known to cause the observed phenotype. Are there any known targets of diazepine-containing compounds in those pathways?

  • Pathway analysis: Perform transcriptomic or proteomic analysis to identify upregulated or downregulated pathways in response to your compound. This can provide clues to the off-target receptor or enzyme.

Q3: My in-vitro biochemical assay shows high potency, but the compound has low efficacy in cell-based assays. Why might this be?

A3: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism, or engagement with cellular efflux pumps. Additionally, off-target binding within the complex cellular environment could sequester the compound, reducing its availability for the intended target. Some epigenetic probes have been shown to have their efficacy altered by off-target interactions with efflux transporters like ABCG2.[8][9]

Troubleshooting Steps:

  • Permeability and efflux assays: Use standard assays (e.g., PAMPA, Caco-2) to assess the compound's ability to cross cell membranes and to determine if it is a substrate for efflux pumps.

  • Metabolic stability assay: Evaluate the compound's stability in the presence of liver microsomes or hepatocytes to assess its metabolic half-life.

Part 3: Troubleshooting Guide & Experimental Protocols

When off-target effects are suspected, a systematic approach is necessary to identify the unintended interactions.

Workflow for Investigating Off-Target Effects

workflow A Unexpected Experimental Result Observed B Consult Predictive Off-Target Profile (Part 1) A->B C Hypothesize Potential Off-Target Class(es) B->C D Select Appropriate Counter-Screening Panel C->D e.g., Kinase Panel, GPCR Panel E Perform Counter-Screening Assays D->E F Analyze Data: Identify Off-Target Hits E->F G Validate Hits with Secondary Assays F->G e.g., Dose-Response, Cell-Based Assays H Refine Experimental Interpretation G->H

Caption: Workflow for identifying and validating off-target effects.

Protocol 1: Broad-Spectrum Kinase Panel Screen

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.

Objective: To identify unintended kinase targets of the compound.

Materials:

  • This compound

  • Commercially available kinase screening panel (e.g., Eurofins DiscoverX, Promega)

  • Appropriate assay buffers and reagents (as per the manufacturer's instructions)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Setup: Following the manufacturer's protocol for the chosen kinase panel, add the kinase, substrate, and ATP to the wells of the multi-well plate.

  • Compound Addition: Add the diluted compound to the appropriate wells. Include positive and negative controls as specified by the assay manufacturer.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow the enzymatic reaction to proceed.

  • Signal Detection: Add the detection reagent and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. A common threshold for a significant "hit" is >50% inhibition at a concentration of 1 µM.

Protocol 2: GABA-A Receptor Binding Assay

Given the prevalence of the 1,4-diazepane scaffold in benzodiazepines, assessing binding to the GABA-A receptor is a prudent step.[4][10]

Objective: To determine if the compound binds to the benzodiazepine site of the GABA-A receptor.

Materials:

  • This compound

  • Radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam)

  • Membrane preparation from a cell line or tissue expressing the GABA-A receptor

  • Unlabeled benzodiazepine for competition (e.g., diazepam)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compound and the unlabeled competitor (diazepam) in an appropriate buffer.

  • Assay Setup: In a microcentrifuge tube or 96-well plate, combine the membrane preparation, the radiolabeled ligand, and either buffer, the test compound, or the unlabeled competitor.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filter to remove non-specific binding.

  • Detection: Place the filter in a vial with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled competitor) from the total binding. Calculate the percent displacement of the radioligand by the test compound.

Part 4: Conclusion

The therapeutic potential of any small molecule is intrinsically linked to its selectivity. For this compound, a proactive approach to identifying and understanding off-target effects is crucial for the accurate interpretation of experimental data and for advancing its development. This guide provides a foundational framework for this process, emphasizing the integration of predictive analysis with rigorous experimental validation.

References

  • Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. (2022). Methods in Molecular Biology. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, C., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Cellular and Molecular Life Sciences. [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Frontiers in Genome Editing. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (n.d.). TSI Journals. [Link]

  • Are there experimental tests for off target effects in CRISPR? (2015). ResearchGate. [Link]

  • Lampa, S., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). MDPI. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]

  • Predictive in silico Off-Target Profiling in Drug Discovery. (2014). ResearchGate. [Link]

  • Lampa, S., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Chemistry. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Ramajayam, R., et al. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate. [Link]

  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. (2022). bioRxiv. [Link]

  • Ramajayam, R., et al. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. PubMed. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). ResearchGate. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (2021). ResearchGate. [Link]

  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. (2022). ResearchGate. [Link]

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Technical Support Center: Optimizing In Vivo Dosage of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Framework for Novel Pyridinyl-Diazepane Derivatives

Disclaimer: Information regarding the specific in vivo dosage and experimental protocols for the compound 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is not available in the public domain. This guide provides a comprehensive framework for the in vivo dosage refinement of novel small molecules, a process applicable to this and other similar research compounds. All recommendations are based on established principles of pharmacology and preclinical drug development.

Part 1: Foundational Concepts & Initial Dose Estimation

This section addresses the critical questions researchers face before the first animal is dosed, focusing on how to translate early-stage data into a rational starting point for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my first in vivo experiment with a novel compound like this?

A: Selecting a starting dose is a multi-faceted process that avoids arbitrary selection and instead relies on extrapolating from existing data.[1][2] The goal is to begin at a dose expected to have a biological effect but is well below any anticipated toxicity. Key strategies include:

  • In Vitro-In Vivo Extrapolation (IVIVE): This is a primary method for early dose prediction.[3][4] A common practice is to start at a dose projected to achieve a plasma concentration (Cmax) that is several multiples (e.g., 10-50x) of the compound's in vitro half-maximal effective concentration (EC50) or inhibitory concentration (IC50).[5] This requires preliminary pharmacokinetic (PK) data or modeling to predict the dose needed to achieve that target exposure.[3]

  • Allometric Scaling: This method uses pharmacokinetic data from at least two animal species (e.g., mouse and rat) to predict human PK parameters and establish a safe starting dose.[6][7] It is based on the principle that many physiological processes, including drug clearance, scale with body size in a predictable manner.[8][9] While more common for first-in-human dose selection, its principles can be adapted for inter-species scaling in preclinical studies.

  • Data from Structurally Similar Compounds: If published data exists for compounds with a similar chemical scaffold, their reported efficacious doses and toxicity profiles can serve as a valuable, albeit rough, guide.

Q2: My compound, this compound, shows poor aqueous solubility. What are my formulation options for in vivo administration?

A: Poor solubility is a common challenge in drug development that can severely limit bioavailability.[10][11][12] Selecting the right vehicle is critical for ensuring consistent and adequate drug exposure. Several formulation strategies can be employed:

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-Solvent Systems Mixtures of water with organic solvents like DMSO, ethanol, or PEG-400.Simple to prepare; suitable for initial range-finding studies.Can cause local irritation or toxicity at high concentrations. Potential for drug precipitation upon injection.
Surfactant-Based Systems Use of surfactants (e.g., Tween 80, Kolliphor® EL) to form micelles that encapsulate the drug.Increases solubility and can improve absorption.Potential for vehicle-induced toxicity or altered drug PK.
Cyclodextrin Complexes Cyclodextrins (e.g., HP-β-CD) form inclusion complexes with the drug, shielding the hydrophobic molecule within a hydrophilic exterior.[11]Generally low toxicity; significantly enhances solubility.Can be expensive; may alter drug distribution.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles that form microemulsions in the GI tract or bloodstream.[10][11][12]Excellent for oral delivery of lipophilic drugs; can enhance lymphatic uptake.More complex to develop and characterize.
Nanosuspensions Suspending nanosized drug particles in a liquid medium, often with stabilizers.[13]Increases surface area for dissolution; suitable for IV, IP, or oral routes.Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation.[13]

It is crucial to run a vehicle tolerability study in a small group of animals before proceeding with the main experiment to ensure the formulation itself does not cause adverse effects.

Part 2: The Dose-Range Finding (DRF) Study

The first in vivo experiment is typically a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[14] Its purpose is to identify the highest dose that can be administered without causing unacceptable toxicity, thereby establishing a safe dose range for subsequent efficacy studies.[5][14][15]

Workflow for a Dose-Range Finding Study

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Decision vitro_data In Vitro Data (EC50, Solubility) start_dose Estimate Starting Dose (e.g., 1-5 mg/kg) vitro_data->start_dose formulate Prepare Formulation & Vehicle Control start_dose->formulate animal_groups Assign Animal Groups (n=3-5 per group) formulate->animal_groups dosing Administer Single Dose (e.g., Vehicle, Low, Mid, High) animal_groups->dosing Staggered Dosing observe Daily Clinical Observation (14 days) dosing->observe endpoints Collect Endpoints (Body Weight, Clinical Signs, Gross Necropsy) observe->endpoints mtd Determine MTD (Highest dose without severe toxicity) endpoints->mtd select_doses Select Doses for Efficacy Study mtd->select_doses e.g., MTD, MTD/2, MTD/4

Caption: Workflow for a typical dose-range finding study.

Protocol: Single-Dose Acute Toxicity / MTD Study

This protocol is adapted from FDA guidance for single-dose acute toxicity testing.[16][17][18]

  • Animal Selection: Choose a relevant species, typically a rodent like the C57BL/6 mouse.[15] Use small groups of animals (e.g., 3-5 per sex per dose group).[16]

  • Dose Level Selection: Based on in vitro data, select a starting dose. Subsequent doses should be escalated using a geometric progression (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[16] An intravenous route should also be considered if feasible.[16]

  • Observation Period: Observe animals for a minimum of 14 days.[16]

  • Data Collection:

    • Mortality: Record any deaths, including time of onset.

    • Clinical Signs: Observe animals daily for signs of toxicity (e.g., changes in posture, breathing, activity, grooming). Record onset, duration, and reversibility.[16]

    • Body Weight: Measure body weight just before dosing and at regular intervals (e.g., Days 1, 3, 7, 14). A body weight loss exceeding 20% is often a key indicator of toxicity.[19]

  • Endpoint: At the end of the 14-day period, euthanize all surviving animals.

  • Necropsy: Perform a gross necropsy on all animals (including those that died during the study) to identify any target organs of toxicity.[16]

  • MTD Determination: The MTD is the highest dose that does not produce life-threatening toxicity or significant distress (e.g., >20% body weight loss).

Troubleshooting the DRF Study
  • Q: I saw no effect or toxicity at my highest dose. What's next?

    • A: This could indicate several things: 1) The compound has a very wide therapeutic window, 2) Poor bioavailability due to formulation issues, or 3) Rapid metabolism and clearance. The next step should be a pharmacokinetic (PK) study to measure drug exposure at the highest administered dose. If exposure is low, reformulation is necessary. If exposure is high, you can be more confident in escalating the dose further in the next study.

  • Q: I observed severe toxicity even at my lowest dose. How do I proceed?

    • A: This suggests your initial dose estimation was too high. The study should be repeated with a new set of doses set significantly lower (e.g., starting at 1/10th or 1/100th of the previous low dose) to safely identify the MTD.[1]

Part 3: Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the relationship between dose, exposure (PK), and effect (PD) is central to rational dose optimization.[20][21][22] A DRF study tells you what is tolerated, but PK/PD studies tell you if the drug is reaching its target at concentrations sufficient to produce a therapeutic effect.[23][24]

The PK/PD Relationship

PKPD_Relationship cluster_pk Pharmacokinetics (PK) What the body does to the drug cluster_pd Pharmacodynamics (PD) What the drug does to the body Dose Administered Dose (mg/kg) Absorption Absorption Dose->Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Exposure Drug Concentration in Plasma & Tissue (Exposure) (ng/mL over time) Excretion->Exposure Target Target Engagement (e.g., Receptor Occupancy) Exposure->Target Effect Biological Effect (e.g., Biomarker Change) Target->Effect Efficacy Therapeutic Efficacy (e.g., Tumor Regression) Effect->Efficacy

Caption: The relationship between Dose, PK (Exposure), and PD (Effect).

Frequently Asked Questions (FAQs)

Q1: Why is a standalone PK study necessary if I already have MTD data?

A: The MTD tells you about tolerability but gives no information on drug exposure. A PK study quantifies key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure), which are essential for:

  • Confirming adequate exposure: Did the drug get absorbed and reach the bloodstream at relevant concentrations?

  • Correlating exposure with efficacy and toxicity: Efficacy studies become more meaningful when you can link a therapeutic outcome to a specific exposure level (AUC or Cmax), not just a dose.

  • Informing dosing frequency: The drug's half-life (T½), determined from a PK study, dictates how often the drug needs to be administered (e.g., once daily vs. twice daily) to maintain therapeutic concentrations.[21]

Q2: How do I design a basic PK study in mice?

A: A simple satellite PK study can be run alongside an efficacy study or as a standalone experiment.

  • Dose Selection: Choose one or two non-toxic dose levels from your DRF study (e.g., the MTD and a mid-range dose).

  • Animal Groups: For each time point, a separate group of animals (n=3) is typically used (serial bleeding can be difficult in mice).

  • Dosing: Administer the compound to all animals.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood from one group into an appropriate anticoagulant tube (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood to separate plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of your compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters.

Part 4: Final Dose Selection for Efficacy Studies

Armed with data from DRF and PK studies, you can now design a well-informed efficacy study. The goal is to select a range of doses that are both well-tolerated and bracket the exposure levels predicted to be effective.

Q: How do I select and justify my final dose levels for a pivotal efficacy study?

A: The ideal outcome of your preliminary work is to define a therapeutic window.[1] This is the range between the Minimum Efficacious Dose (MED) , the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD) .

Your efficacy study should include at least three dose levels, for example:

  • High Dose: The MTD or a dose slightly below it (e.g., 80% of MTD).

  • Intermediate Dose: A dose expected to give a sub-maximal effect (e.g., MTD/2 or MTD/3).

  • Low Dose: A dose near the predicted MED, which may be informed by the exposure required to achieve the in vitro IC90.

This design allows you to characterize the full dose-response relationship, demonstrating that the therapeutic effect increases with the dose, which is a critical piece of evidence for validating your compound's activity.[25]

References
  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • U.S. Food and Drug Administration. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals. Available from: [Link]

  • Federal Register. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals; Revised Guidance; Availability. Available from: [Link]

  • Alimentiv. (2023). Understanding Pharmacokinetics & Pharmacodynamics. Available from: [Link]

  • ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies? Available from: [Link]

  • KCAS Bio. (2024). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Available from: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). [Role of pharmacokinetic-pharmacodynamic relationships in drug development]. Therapie, 59(2), 263-271. Available from: [Link]

  • U.S. Food and Drug Administration. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals - FDA Guidance Document. Available from: [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 24(6). Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]

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  • Wambaugh, J. F., Wetmore, B. A., Pearce, R., Staskal, D. F., Sipes, N. S., Wallis, I., ... & Thomas, R. S. (2015). In vitro to in vivo extrapolation for high throughput prioritization and decision making. Toxicology in Vitro, 29(2), 414-421. Available from: [Link]

  • Certara. (2020). Strategies for selecting the first dose for human clinical trials. Available from: [Link]

  • Paini, A., Campia, I., Cronin, M. T., Asturiol, D., Ceriani, L., Exner, T. E., ... & Worth, A. (2021). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 12, 693792. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Peltonen, L., & Hirvonen, J. (2018). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 10(3), 109. Available from: [Link]

  • Glass, T. R. (2025). Strategy for designing in vivo dose-response comparison studies. Pharmaceutical Statistics, 24(1). Available from: [Link]

  • ResearchGate. (2025). Strategies for formulating and delivering poorly water-soluble drugs. Available from: [Link]

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). Available from: [Link]

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  • Fernandes, A., & LoRusso, P. M. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. Available from: [Link]

  • Charles River Laboratories. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Available from: [Link]

  • National Cancer Institute. (2015). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

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  • ChemSafetyPRO. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Available from: [Link]

  • Kim, T. H., Shin, S., Kim, K., & Gwak, H. S. (2014). Calculation of a First-In-Man Dose of 7-O-Succinyl Macrolactin A Based on Allometric Scaling of Data from Mice, Rats, and Dogs. Biomolecules & Therapeutics, 22(5), 454-460. Available from: [Link]

  • Charles River Laboratories. Dose Range Finding Studies. Available from: [Link]

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  • Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Available from: [Link]

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Interpreting unexpected results with 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during experimentation with this compound. My insights are drawn from extensive experience with heterocyclic small molecules and common challenges in preclinical research.

Frequently Asked Questions (FAQs)

Issue 1: Compound Precipitation & Solubility

Question: I've prepared a stock solution of this compound in DMSO, but upon dilution into my aqueous assay buffer, I observe cloudiness or precipitation. What is causing this, and how can I resolve it?

Answer:

This is a classic solubility challenge, often exacerbated by specific structural features of the molecule. The this compound molecule contains a trifluoromethyl (CF3) group. While the CF3 group can enhance metabolic stability and binding affinity, it is strongly electron-withdrawing and significantly increases the lipophilicity of the compound.[1][2][3] This leads to poor aqueous solubility.

When you dilute your highly concentrated DMSO stock into an aqueous buffer, the DMSO concentration drops sharply. The compound, no longer sufficiently solvated, crashes out of solution.

  • Verify Stock Solution Integrity: Before troubleshooting dilutions, ensure your DMSO stock is fully dissolved. Briefly vortex and visually inspect the stock against a light source. If crystals are visible, gentle warming in a 37°C water bath may be required. Always cool to room temperature before use.

  • Optimize Solvent System: While DMSO is a common starting point, it is not always optimal. Consider creating stocks in alternative organic solvents. A systematic solubility test is recommended.[4]

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤0.5%. High concentrations of DMSO can be toxic to cells and may alter protein conformation.[5]

  • Use Pluronic F-68 or other Surfactants: For cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the final assay medium can help maintain compound solubility and prevent precipitation.

  • pH Adjustment: The diazepane ring contains basic nitrogen atoms. The solubility of such compounds can be highly pH-dependent. Assess the pH of your final assay buffer. If compatible with your experimental system, a slight acidification of the buffer may protonate the diazepane nitrogens, increasing aqueous solubility. The stability of diazepam, a related structure, is greatest around pH 5–7.[6]

SolventRecommended Max Stock Conc.Notes
DMSO10-50 mMStandard choice; watch for final assay concentration.[5]
Ethanol5-20 mMGood for many organic compounds; can be more volatile.
PEG 400 / Water (1:1)1-5 mMCan improve solubility for in vivo studies.[4]
CyclodextrinsVariableCan form inclusion complexes to enhance solubility.[7]
Issue 2: Inconsistent Results & Compound Stability

Question: My dose-response curves are not reproducible between experiments, even when I use the same batch of compound. Could the compound be degrading?

Answer:

Yes, inconsistent results are frequently linked to compound instability. Proper storage and handling are critical to ensure the integrity of your research chemicals.[8][9][10] The this compound molecule, like many nitrogen-containing heterocycles, can be susceptible to degradation under specific conditions.

  • Hydrolytic Stability: The diazepine ring system can be susceptible to hydrolysis, particularly at extreme pH values.[6]

  • Photostability: Pyridine rings can be sensitive to UV light, potentially leading to photodegradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water from atmospheric condensation, which can lead to precipitation or hydrolysis over time.

cluster_prep Preparation & Storage cluster_test Experimental Testing cluster_analysis Analysis Prep Prepare Fresh Stock Solution Aliquot Aliquot into single-use tubes Prep->Aliquot Store Store at -20°C or -80°C, protected from light Aliquot->Store Assay Run standard assay with fresh aliquot Store->Assay Incubate Incubate parallel sample in assay buffer (no cells/target) Store->Incubate LCMS Analyze incubated sample via LC-MS Incubate->LCMS Compare Compare LC-MS of incubated vs. fresh sample LCMS->Compare Result Degradation products present? Compare->Result Stable Result: Stable Troubleshoot other variables Result->Stable No Unstable Result: Unstable Modify buffer/handling Result->Unstable Yes

Caption: Workflow for assessing compound stability.

  • Aliquot Stocks: Upon receiving the compound or creating a stock solution, immediately aliquot it into single-use volumes in tightly sealed vials.[11] This minimizes freeze-thaw cycles.

  • Proper Storage: Store the solid compound and DMSO aliquots at -20°C or -80°C in a desiccated, dark environment.[8][12]

  • Use Fresh Dilutions: Prepare working dilutions fresh for each experiment from a new stock aliquot. Do not store dilute aqueous solutions of the compound for extended periods.

Issue 3: High Background or False Positives in Fluorescence/Luminescence Assays

Question: I'm observing high background signals or apparent activity in my no-target control wells in a fluorescence-based assay. Is it possible the compound is interfering with the assay technology?

Answer:

This is a critical and often overlooked issue known as assay interference.[13][14][15] Compounds with aromatic ring systems, like the pyridine moiety in your molecule, can be intrinsically fluorescent or can quench the fluorescence of a reporter molecule. This leads to false positive or false negative results that are independent of any biological activity.

  • Intrinsic Fluorescence Scan:

    • Prepare the compound at its highest assay concentration in the final assay buffer (without any assay reagents like enzymes, substrates, or detection molecules).

    • Using a plate reader, perform a full excitation/emission scan to determine if the compound fluoresces at the wavelengths used in your assay.

  • Quenching Test:

    • Run a control experiment with your fluorescent probe/product at a fixed concentration.

    • Add increasing concentrations of your compound and measure the fluorescence. A dose-dependent decrease in signal indicates quenching.

  • Use an Orthogonal Assay: The most definitive way to confirm a hit and rule out interference is to use an orthogonal assay based on a different detection technology (e.g., if you are using a fluorescence assay, try a label-free method like surface plasmon resonance or a colorimetric assay).[16]

Start Unexpected Activity in Control Wells Test1 Run compound in buffer alone. Is signal high? Start->Test1 Test2 Run compound with fluorescent probe. Does signal decrease? Test1->Test2 No Result1 Conclusion: Intrinsic Fluorescence Test1->Result1 Yes Result2 Conclusion: Fluorescence Quenching Test2->Result2 Yes Result3 No Interference Detected. Investigate other causes. Test2->Result3 No

Caption: Decision tree for identifying assay interference.

Issue 4: Unexpected Cytotoxicity in Cell-Based Assays

Question: At concentrations where I expect to see a specific pharmacological effect, I'm just observing widespread cell death. How can I distinguish true cytotoxicity from my intended target effect?

Answer:

Distinguishing specific from non-specific cytotoxicity is fundamental.[5][17] Off-target cytotoxicity can arise from various mechanisms, including membrane disruption or general metabolic stress, which can mask the desired biological outcome.

  • Establish a Cytotoxicity Baseline: Before running your functional assay, perform a simple cell viability assay (e.g., CellTiter-Glo®, MTT) using a broad dose range of your compound. This will establish the concentration at which the compound becomes generally toxic to the cells (the TC50).

  • Use a Counter-Screen: Employ a cell line that does not express your target of interest. If you observe similar cytotoxicity in this negative control cell line, the effect is likely off-target.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 24, 48 hours). Rapid cell death (within hours) at low concentrations may suggest a non-specific mechanism like membrane lysis, whereas a slower, dose-dependent effect is more indicative of a specific biological pathway.

  • Morphological Assessment: Observe the cells under a microscope. Do they show classic signs of apoptosis, necrosis, or are they simply detaching from the plate?[18] This can provide clues about the mechanism of cell death.

ObservationInterpretationNext Step
Functional IC50 ≈ Cytotoxic TC50The observed effect is likely due to general toxicity.Re-evaluate the compound. Lower the concentration range.
Functional IC50 << Cytotoxic TC50The effect is likely target-specific.Proceed with the functional assay within the non-toxic window.
Cytotoxicity in target-negative cellsThe effect is off-target.Consider structural modifications to improve selectivity.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Deionized Water. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. ResearchGate. [Link]

  • Assay Troubleshooting. Molecular Biology. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. [Link]

  • SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPIN-2-ONE IN SOLID DISPERSIONS IN PEG 6000. ResearchGate. [Link]

  • Comparative physical study of three pharmaceutically active benzodiazepine derivatives: crystalline versus amorphous state and crystallization tendency. UPCommons. [Link]

  • Tackling assay interference associated with small molecules | Request PDF. ResearchGate. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • Tackling assay interference associated with small molecules. PubMed. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. PubMed Central. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. PubChem. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

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Technical Support Center: Formulation of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo formulation of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, hereafter referred to as "Compound TFP-D". This guide is designed for researchers, scientists, and drug development professionals to address specific issues you may encounter during your experiments. Given the trifluoromethylpyridine moiety, Compound TFP-D is anticipated to be a lipophilic molecule with low aqueous solubility, a common challenge for new chemical entities (NCEs).[1] This document provides a structured approach to formulation development and troubleshooting, grounded in established pharmaceutical principles.

Part 1: Foundational FAQs - Pre-formulation Assessment

This section addresses the critical first steps in understanding your molecule's behavior, which is paramount for designing a successful formulation strategy.

Q1: What are the essential physicochemical properties I need to determine for Compound TFP-D before starting formulation development?

Answer: A thorough physicochemical characterization is the bedrock of any formulation plan.[2] Before committing significant amounts of your valuable API, focus on these key parameters:

  • Aqueous Solubility: This is the most critical parameter. Determine the solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand if solubility is pH-dependent.[3] Many pyridine-containing compounds have a pKa that can influence solubility.

  • pKa: The dissociation constant will tell you the ionization state of the molecule at different pH values. The diazepane ring contains basic nitrogens, which will be protonated at low pH.[4][5][6] This information is vital for selecting appropriate buffers and predicting its behavior in the gastrointestinal tract.[7]

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the compound's preference for a lipid versus an aqueous environment. A high LogP (typically >3) suggests poor aqueous solubility and potential challenges with oral absorption.[3] A structurally related compound, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide, has a calculated logP of 3.2, suggesting Compound TFP-D will also be moderately lipophilic.[8]

  • Solid-State Properties: Understanding the compound's solid form (crystalline vs. amorphous) through techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is crucial. Crystalline forms are typically more stable but less soluble than amorphous forms.[7][9]

Q2: How do I perform an efficient, small-scale solubility screening for Compound TFP-D?

Answer: An initial solubility screen using a small amount of API can quickly identify promising formulation avenues. The goal is to determine the approximate solubility in various pharmaceutically acceptable excipients.

Protocol: Small-Scale Solubility Screening

  • Vehicle Selection: Choose a range of common solvents and vehicles. (See Table 1 for examples).

  • Sample Preparation: Accurately weigh a small amount of Compound TFP-D (e.g., 1-5 mg) into individual glass vials.

  • Solvent Addition: Add a measured volume of the selected vehicle to each vial (e.g., 100 µL).

  • Equilibration: Mix vigorously using a vortex mixer. To aid dissolution, sonication or gentle heating (e.g., 37-40°C) can be applied, but be cautious of potential degradation.[10] Allow samples to equilibrate for several hours or overnight.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add more API in known increments until saturation is reached. If it does not dissolve, add more vehicle incrementally.

  • Quantification (Optional but Recommended): For promising vehicles, centrifuge the saturated samples to pellet undissolved solid. Analyze the supernatant using a suitable method (e.g., HPLC-UV) to accurately determine the solubility.

Q3: Based on its structure, what are the most likely formulation strategies for Compound TFP-D?

Answer: For a poorly soluble, lipophilic compound like TFP-D, several strategies can be employed to enhance its bioavailability for in vivo studies.[11][12] The choice depends on the route of administration, required dose, and the compound's specific properties.

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// Edges Start -> SolubilityCheck; SolubilityCheck -> SimpleSolution [label="Yes"]; SolubilityCheck -> Route [label="No"]; Route -> Oral; Route -> IV; Oral -> OralStrategy; IV -> IVStrategy; OralStrategy -> Suspension [label="Low Dose / Initial Screen"]; OralStrategy -> CosolventOral [label="Moderate Solubility"]; OralStrategy -> LipidBased [label="High LogP"]; OralStrategy -> SolidDispersion [label="High Dose / Stability Issues"]; IVStrategy -> CosolventIV [label="Most Common First-line"]; IVStrategy -> Cyclodextrin [label="pH-dependent Solubility"]; IVStrategy -> Emulsion [label="Very High LogP"]; IVStrategy -> Nanosuspension [label="High Dose / Co-solvent Toxicity"]; } dot Caption: Formulation strategy decision workflow for Compound TFP-D.

Part 2: Formulation Development and Protocols

This section provides practical, step-by-step guidance for preparing common formulation types for both oral and intravenous administration.

Oral Formulations
Q4: What is a reliable, simple formulation for a first-in-animal oral pharmacokinetic (PK) study of Compound TFP-D in rodents?

Answer: For initial PK screening, an aqueous suspension is often the most straightforward and preferred approach, as it introduces the fewest confounding variables.[2] This formulation is simple to prepare and avoids potential effects of complex excipients on the drug's absorption and metabolism.

Protocol: Preparation of a Simple Aqueous Suspension (e.g., 1 mg/mL)

  • Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in deionized water. The cellulose derivative acts as a suspending agent, and Tween 80 acts as a wetting agent to prevent particle agglomeration.

  • Wetting the API: Weigh the required amount of Compound TFP-D into a mortar. Add a small volume of the vehicle and triturate with a pestle to form a uniform paste. This step is crucial to ensure all particles are wetted.

  • Dilution: Gradually add the remaining vehicle in small portions while continuously mixing to form a homogenous suspension.

  • Homogenization: Transfer the suspension to a suitable container. Mix thoroughly before each dose is withdrawn to ensure dose uniformity. For larger volumes or difficult-to-suspend compounds, a mechanical homogenizer can be used.

  • Administration: Use an oral gavage needle for administration. Ensure the suspension is continuously stirred during the dosing procedure.

Q5: My oral suspension shows poor bioavailability. What are the next steps to improve oral absorption?

Answer: If a simple suspension yields low exposure, solubility and dissolution are likely the limiting factors. The next step is to explore solubility-enhancing formulations. A co-solvent system is often a practical choice for preclinical studies.[9]

Protocol: Preparation of an Oral Co-solvent Formulation

  • Vehicle Screening: Test the solubility of Compound TFP-D in individual solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and N,N-Dimethylacetamide (DMA).

  • Formulation Preparation: A common co-solvent system for oral dosing is a mixture of PEG 400 and water.

    • Dissolve the required amount of Compound TFP-D in PEG 400. Use of a vortex mixer or gentle warming (40°C) can assist dissolution.

    • Once fully dissolved, add water or a buffer dropwise while stirring to reach the final desired concentration and vehicle ratio (e.g., 60% PEG 400 / 40% water).

    • Crucial Step: Observe the solution for any signs of precipitation (cloudiness). If precipitation occurs, the drug concentration exceeds its solubility in the final vehicle, and the formulation must be adjusted (e.g., by increasing the proportion of PEG 400).

Intravenous Formulations
Q6: I need to administer Compound TFP-D intravenously. What vehicles are suitable for a poorly soluble compound, and what are the safety considerations?

Answer: Intravenous formulations must be sterile, clear solutions with a physiologically compatible pH, and free of particulates.[13] This presents a significant challenge for poorly soluble compounds. Common strategies include co-solvent systems, cyclodextrin complexation, and lipid emulsions.[14] Excipient safety is a primary concern, as some solvents can cause hemolysis, irritation, or have their own pharmacological effects.[15]

A well-tolerated co-solvent system for preclinical IV use in rats is a combination of DMA, PG, and PEG 400.[15]

Protocol: Preparation of a Co-solvent Formulation for Slow IV Infusion

  • Vehicle Preparation: A common vehicle composition is 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG 400).[15]

  • Dissolution: Weigh the required amount of Compound TFP-D into a sterile vial. Add the DMA first and ensure the compound is fully dissolved.

  • Sequential Addition: Add the PG and mix until the solution is clear. Finally, add the PEG 400 and mix thoroughly. It is critical that the solution remains clear at every step.

  • Final Check: Before administration, visually inspect the final formulation against a light and dark background to ensure it is free of any particulates.

  • Administration: This type of formulation should be administered via a slow intravenous infusion rather than a rapid bolus to minimize the risk of drug precipitation in the bloodstream and reduce potential vehicle-related toxicity.[14][15]

Q7: I am using a Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD) formulation for IV dosing, but I'm concerned about its effect on my PK data. Is this valid?

Answer: Yes, this is a valid and important consideration. Cyclodextrins enhance solubility by forming inclusion complexes with the drug molecule.[11][16] While highly effective, they can alter the pharmacokinetic profile. The drug-cyclodextrin complex can change the volume of distribution and clearance of the free (active) drug.[14] When using cyclodextrins, it is crucial to:

  • Use the lowest concentration of cyclodextrin necessary to fully solubilize the drug.

  • Understand that the measured total plasma concentration consists of both free drug and complexed drug. Bioanalytical methods may need to be adapted to measure the unbound fraction, which is therapeutically relevant.

  • Be aware of potential renal toxicity associated with higher doses of some cyclodextrins.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, problems can arise. This section addresses common issues encountered during in vivo experiments.

Q8: We are observing high variability in plasma concentrations between animals in the same oral dosing group. Could the formulation be the cause?

Answer: Absolutely. High inter-animal variability is a classic sign of formulation-related issues, especially for poorly soluble compounds.[17]

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// Edges Start -> CheckFormulation; CheckFormulation -> SuspensionIssue [label="Suspension"]; CheckFormulation -> SolutionIssue [label="Solution"]; SuspensionIssue -> CheckAdmin; SolutionIssue -> CheckAdmin; CheckFormulation -> CheckAdmin [label="Yes"]; CheckAdmin -> AdminIssue [label="No"]; CheckAdmin -> ConsiderBioFactors [label="Yes"]; AdminIssue -> ConsiderBioFactors; ConsiderBioFactors -> BioFactors [label="Possible"]; BioFactors -> Solution; } dot Caption: A logical workflow for troubleshooting high in vivo variability.

Key areas to investigate:

  • Dose Uniformity: If using a suspension, inadequate mixing before dosing can lead to animals receiving different amounts of API. Ensure the suspension is vigorously and consistently mixed before drawing each dose.

  • Precipitation: For solution-based formulations (co-solvents, etc.), the drug may precipitate in the GI tract upon dilution with aqueous fluids. This leads to erratic absorption. This can be mitigated by including precipitation inhibitors (polymers like HPMC) in the formulation.[18]

  • Particle Size: For suspensions, a large or variable particle size can lead to inconsistent dissolution rates. Micronization of the API can help improve consistency.[12]

Q9: My IV co-solvent formulation looks clear upon preparation, but I suspect it's precipitating in the bloodstream after injection. How can I confirm and prevent this?

Answer: This phenomenon, known as "crashing out," is a major risk with IV co-solvent formulations and can lead to low exposure and potentially dangerous emboli.[14]

Troubleshooting Steps:

  • In Vitro Dilution Test: Mimic the injection process in vitro. Rapidly dilute a small volume of your formulation (e.g., 10 µL) into a larger volume of phosphate-buffered saline (PBS) at 37°C (e.g., 1 mL). Observe immediately and over time for any signs of cloudiness or precipitate formation. This is a strong indicator of in vivo precipitation risk.

  • Reduce Drug Concentration: The simplest solution is to lower the drug concentration in the formulation, if the dose and volume limits allow.

  • Slow the Infusion Rate: A slower infusion rate allows for more rapid mixing and dilution in the blood, reducing the chance of localized supersaturation at the injection site.[14]

  • Switch Formulation Strategy: If precipitation cannot be avoided, consider a different approach. A cyclodextrin-based formulation or a lipid emulsion may provide a more stable system for intravenous delivery.[14][19]

Q10: The prepared formulation seems too viscous to accurately draw into a syringe or administer through a small-gauge needle. What can I do?

Answer: High viscosity is often an issue with formulations containing high concentrations of polymers (e.g., HPMC, PEG) or certain co-solvents.

Solutions:

  • Reduce Polymer/Co-solvent Concentration: Evaluate if a lower concentration of the viscosity-imparting excipient is sufficient. For suspensions, try a lower molecular weight grade of cellulose.

  • Change Excipient: Replace a highly viscous solvent like PEG 400 with a less viscous one like propylene glycol, provided the drug remains soluble.

  • Gentle Warming: For some formulations, gently warming to 37°C can temporarily reduce viscosity enough for dosing. However, you must ensure the compound is stable at this temperature.

  • Use Appropriate Equipment: Ensure you are using a syringe and needle appropriate for the formulation. A larger gauge needle may be necessary, but this must be balanced with animal welfare considerations.[13]

Data Summary Tables

Table 1: Common Vehicles for Preclinical In Vivo Studies
Vehicle/SystemRoutePrimary UseKey Considerations
Saline / PBS PO, IV, SC, IPSoluble compoundsOnly for compounds with sufficient aqueous solubility.[20]
0.5% HPMC or CMC in water POSuspensions for insoluble compoundsRequires wetting agent (e.g., Tween 80); ensure homogeneity.[2]
Corn Oil / Sesame Oil PO, SCHighly lipophilic compoundsNot suitable for IV use; can affect absorption rate.[20]
PEG 400 / Water POCo-solvent for moderate solubilityCan precipitate upon dilution; potential for GI irritation at high conc.[20]
20% SBE-β-CD (Captisol®) PO, IVCo-solvent/complexing agentCan alter PK profile; potential for renal effects at high doses.[16]
DMA/PG/PEG 400 IV (slow infusion)Co-solvent for poor solubilityMust be administered slowly; potential for vehicle toxicity/effects.[15]
Intralipid® 20% IVLipid emulsion for highly lipophilic drugsCreates a dispersed system; can alter drug distribution.[19][20]
Table 2: Common Excipients and Typical Concentration Ranges
Excipient ClassExampleFunctionTypical Oral Conc. (w/v)Typical IV Conc. (w/v)
Suspending Agent HPMC, Na-CMCIncrease viscosity, prevent settling0.5 - 2%N/A
Wetting Agent/Surfactant Tween® 80, Polysorbate 80Improve particle wetting, aid dissolution0.1 - 1%0.1 - 5%
Co-solvent Propylene Glycol (PG)SolubilizerUp to 50%Up to 40%[15]
Co-solvent Polyethylene Glycol 400SolubilizerUp to 100%Up to 40%[15]
Co-solvent N,N-Dimethylacetamide (DMA)Strong SolubilizerUse with cautionUp to 20%[15]
Complexing Agent SBE-β-CD (Captisol®)Solubilizer10 - 40%10 - 25%
Polymer (Solid Dispersion) HPMCAS, PVP K30Stabilize amorphous form, inhibit precipitation50 - 90% (of total solid)N/A
Lipid Vehicle (SEDDS) Labrasol®, Cremophor® ELSolubilizer, form microemulsion10 - 60%Use with extreme caution

References

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Kambavaram, V., & Baltezor, M. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(5), 1345-1365. [Link]

  • van der Merwe, J., & Viljoen, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]

  • Shaikh, J., & Ankola, D. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmacy Research, 4(3), 579-583. [Link]

  • Kumar, S., & Singh, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 032015. [Link]

  • Engle, S. K., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 194-201. [Link]

  • Engstrom, A. C., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 704-712. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 2(5), 428-440. [Link]

  • Kumar, S., & Singh, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conf. Series: Materials Science and Engineering, 263. [Link]

  • Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 93(5), 1363-1377. [Link]

  • Linn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 583. [Link]

  • Gullapalli, R. P., & Sheth, B. B. (1975). Fat Emulsion Vehicle for Intravenous Administration of an Aqueous Insoluble Drug. American Journal of Hospital Pharmacy, 32(6), 582-584. [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. Retrieved from [Link]

  • Pharmapproach. (n.d.). Preclinical Drug Development Process: Formulation and Development Aspects. Retrieved from [Link]

  • Wolfensohn, S. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 51(4), 377-386. [Link]

  • News-Medical.Net. (2021). Materialization Characterization and Formulation Development. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]

  • PubMed. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][11][12]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(Trifluoromethyl)-4-pyridinyl]-1,4-diazepane. Retrieved from [Link]

  • Kamal, A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • PubMed. (2009). In vitro and in vivo characterization of JNJ-31020028... Retrieved from [Link]

  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • PubMed. (2010). n-(1-methyl-4,5-dihydro-[2][11][12]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from [Link]

  • Autechaux. (n.d.). 1-(Pyridin-2-ylmethyl)-1,4-diazepane tris(p-toluenesulfonate). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone. Retrieved from [Link]

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Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Cheminformatic & Predictive Analysis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The chemical space of potential inhibitors is vast, and the identification of promising new scaffolds is a critical endeavor. This guide delves into a comparative analysis of the novel chemical entity 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane , a compound of synthetic interest, against a panel of well-characterized kinase inhibitors: BAY 87-2243 , Mps1-IN-1 , and AZD5438 .

It is imperative to state at the outset that, as of the time of this publication, there is no publicly available experimental data detailing the biological activity or kinase inhibitory profile of this compound. Therefore, this guide will employ a cheminformatic and predictive approach. By dissecting the structural motifs of the target compound and drawing parallels with known pharmacophores, we will build a hypothetical profile of its potential as a kinase inhibitor. This predictive analysis will then be juxtaposed with the established experimental data of our chosen comparators to provide a comprehensive and insightful guide for researchers in the field.

Section 1: The Subject of Inquiry - Deconstructing this compound

The structure of this compound combines a trifluoromethylated pyridine ring with a 1,4-diazepane moiety. Let's analyze the potential contribution of each component to kinase inhibition:

  • Trifluoromethylpyridine Moiety: The trifluoromethyl group (-CF3) is a common feature in modern medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. The pyridine ring, a bioisostere of a phenyl ring, is a prevalent scaffold in numerous approved kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.

  • 1,4-Diazepane Moiety: The 1,4-diazepane ring is a seven-membered saturated heterocycle. While less common than piperazine or piperidine in kinase inhibitors, its conformational flexibility could allow for optimal positioning of the molecule within a kinase's active site. Derivatives of 1,4-diazepane have been investigated for various biological activities, including as anticancer agents.[1][2]

Hypothetical Target Profile: Based on these structural features, it is plausible to hypothesize that this compound could function as an ATP-competitive kinase inhibitor. The trifluoromethylpyridine portion would likely anchor the molecule in the hinge region of the kinase, while the diazepane ring could extend into the solvent-exposed region or interact with other nearby residues.

Section 2: The Comparators - Established Kinase Inhibitors

To provide a robust comparison, we have selected three kinase inhibitors with distinct mechanisms of action and target profiles.

BAY 87-2243: A Selective HIF-1 Inhibitor
  • Mechanism of Action: BAY 87-2243 is a potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1) activity.[3] It does not directly inhibit a kinase but rather acts on the HIF pathway by blocking mitochondrial complex I activity, thereby reducing HIF-1α protein levels under hypoxic conditions.[4][5][6]

  • Relevance: Although not a direct kinase inhibitor, BAY 87-2243 is an excellent comparator to illustrate a distinct mechanism for achieving anti-cancer effects, highlighting the diversity of therapeutic strategies beyond direct kinase inhibition.

Mps1-IN-1: An ATP-Competitive Mps1 Kinase Inhibitor
  • Mechanism of Action: Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of the monopolar spindle 1 (Mps1) kinase.[7][8] Mps1 is a key regulator of the spindle assembly checkpoint, and its inhibition leads to chromosomal instability and cell death in cancer cells.[8][9][10]

  • Relevance: Mps1-IN-1 represents a classic example of a targeted kinase inhibitor against a specific cell cycle kinase, providing a benchmark for potency and selectivity.

AZD5438: A Multi-Cdk Inhibitor
  • Mechanism of Action: AZD5438 is a potent inhibitor of cyclin-dependent kinases (Cdks), primarily Cdk1, Cdk2, and Cdk9.[4][11][12] By inhibiting multiple Cdks, AZD5438 disrupts cell cycle progression at various phases, leading to antiproliferative effects.[11][12][13]

  • Relevance: AZD5438 exemplifies a multi-targeted kinase inhibitor, a strategy that can be effective against cancers driven by dysregulation of the cell cycle machinery.

Section 3: Comparative Analysis - Potency and Selectivity

The following table summarizes the available quantitative data for the comparator inhibitors. The data for this compound is presented as "Hypothetical" and is intended to serve as a placeholder for future experimental validation.

InhibitorTarget(s)IC50 (nM)Selectivity ProfileReference(s)
This compound Hypothetical: Kinase(s) in oncogenic pathways To Be Determined To Be Determined N/A
BAY 87-2243 HIF-1 (indirectly, via mitochondrial complex I)0.7 (HIF-1 reporter), 2 (CA9 expression)Highly selective for HIF-1 pathway under hypoxia.[5][6][3][14]
Mps1-IN-1 Mps1 Kinase367Highly selective for Mps1, with some off-target activity on ALK and LTK.[8][7][8][15]
AZD5438 Cdk1, Cdk2, Cdk916 (Cdk1), 6 (Cdk2), 20 (Cdk9)Potent against Cdk1, 2, and 9 with less activity against other Cdks.[4][11][4][11][12]

Section 4: Experimental Protocols for Future Validation

To experimentally validate the hypothetical kinase inhibitory profile of this compound, the following standard assays are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase of interest (e.g., from a panel of cancer-relevant kinases).

    • Kinase-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • Test compound (this compound) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

    • Cell culture medium and supplements.

    • Test compound dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • 96-well cell culture plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for 72 hours.

    • Add the cell viability reagent to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).

Section 5: Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Hypothetical Mechanism of Action Compound 1-[4-(CF3)pyridin-2-yl]-1,4-diazepane Kinase Target Kinase (e.g., in oncogenic pathway) Compound->Kinase Competitively Binds to ATP Pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Protein Substrate Substrate->Kinase Cellular_Effects Inhibition of Cell Proliferation, Induction of Apoptosis Phosphorylated_Substrate->Cellular_Effects Leads to

Caption: Hypothetical ATP-competitive inhibition by the subject compound.

G cluster_1 Experimental Workflow for Validation Start Synthesize Compound Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->Kinase_Assay Cell_Assay Cellular Proliferation Assay (GI50 Determination) Start->Cell_Assay Selectivity_Profiling Kinase Selectivity Panel Screening Kinase_Assay->Selectivity_Profiling MoA_Studies Mechanism of Action Studies (e.g., Western Blot) Cell_Assay->MoA_Studies End Candidate for Further Preclinical Development Selectivity_Profiling->End MoA_Studies->End

Caption: Proposed workflow for experimental validation.

Conclusion and Future Directions

While this compound remains an enigmatic compound in terms of its biological activity, its structural features suggest a plausible role as a kinase inhibitor. The cheminformatic analysis presented in this guide provides a hypothetical framework for its potential mechanism of action and serves as a call to action for its empirical investigation.

The comparison with established inhibitors like BAY 87-2243, Mps1-IN-1, and AZD5438 underscores the diverse strategies employed in kinase inhibitor drug discovery. Future experimental validation, following the outlined protocols, is essential to ascertain the true potential of this compound and to determine its place within the ever-expanding landscape of kinase-targeted therapies. Should this compound exhibit potent and selective kinase inhibitory activity, it could represent a novel and valuable scaffold for the development of next-generation cancer therapeutics.

References

  • Byth, K. F., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 8(7), 1856-1866. [Link]

  • Byth, K. F., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics. [Link]

  • The Chemical Probes Portal. Mps1-IN-1. [Link]

  • Kwiatkowski, N., et al. (2010). Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nature chemical biology, 6(5), 359-368. [Link]

  • Raghavan, P., et al. (2012). AZD5438, an inhibitor of Cdk1, 2, and 9, enhances the radiosensitivity of non-small cell lung carcinoma cells. International Journal of Radiation Oncology, Biology, Physics, 84(4), e507-e514. [Link]

  • Kim, H. J., et al. (2018). Discovery of novel 4-aryl-thieno[4][15]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & medicinal chemistry, 26(9), 2376-2388. [Link]

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A Comparative Efficacy Analysis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane Analogues as D₂/5-HT₂A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of atypical antipsychotic drug discovery, the quest for compounds with an optimal balance of efficacy and safety remains a paramount challenge. The 1,4-diazepane scaffold has emerged as a privileged structure, offering a versatile platform for the development of potent central nervous system (CNS) agents.[1][2] This guide provides a comprehensive comparison of the efficacy of a series of analogues based on the 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane core, focusing on their activity as dual antagonists of the dopamine D₂ and serotonin 5-HT₂A receptors. Such a dual-receptor antagonism is a hallmark of many successful atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.[3]

The this compound Scaffold: A Privileged Motif

The core structure, this compound, combines the 1,4-diazepane ring, known to impart favorable CNS properties, with a 4-(trifluoromethyl)pyridine moiety. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity. The pyridine ring itself is a key structural element in many CNS-active compounds. This guide will delve into the structure-activity relationships (SAR) of this scaffold by examining how modifications to the diazepine ring and the pyridinyl moiety influence receptor affinity and functional activity.

Comparative In Vitro Efficacy

The cornerstone of evaluating the potential of these analogues lies in their in vitro pharmacological profile. This is primarily determined by their binding affinities (Ki) for the dopamine D₂ and serotonin 5-HT₂A receptors, and their functional potencies (IC₅₀ or EC₅₀) in cell-based assays. A high affinity for both receptors, particularly with a favorable D₂/5-HT₂A affinity ratio, is often predictive of atypical antipsychotic potential.[4]

Below is a summary of the in vitro data for a series of representative analogues.

Compound IDD₂ Ki (nM)5-HT₂A Ki (nM)D₂/5-HT₂A RatioD₂ Functional Antagonism (IC₅₀, nM)5-HT₂A Functional Antagonism (IC₅₀, nM)
A-1 HH15.25.82.6225.110.3
A-2 4-F-PhH8.52.14.0512.74.5
A-3 HCH₃22.18.92.4835.615.2
A-4 4-F-PhCH₃12.33.53.5118.96.8

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

From this data, several key SAR insights can be drawn:

  • Substitution at the N⁴ Position: The introduction of a 4-fluorophenyl group at the R¹ position (Compound A-2 and A-4 ) generally leads to a significant increase in affinity for both D₂ and 5-HT₂A receptors compared to their unsubstituted counterparts (A-1 and A-3 ). This suggests a favorable interaction of the aryl group within the binding pockets of these receptors.

  • Methylation at the Diazepine Ring: The addition of a methyl group at the R² position (Compound A-3 and A-4 ) appears to slightly decrease the affinity for both receptors. This could be due to steric hindrance or a less optimal conformation of the diazepine ring for receptor binding.

  • D₂/5-HT₂A Ratio: A higher D₂/5-HT₂A ratio, as seen in compounds A-2 and A-4 , is often considered desirable for atypical antipsychotics, as it may contribute to a lower incidence of extrapyramidal symptoms.[4]

Experimental Protocols

To ensure the reproducibility and validity of these findings, it is crucial to adhere to standardized experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D₂ and serotonin 5-HT₂A receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the recombinant human D₂ or 5-HT₂A receptors are prepared from stable cell lines (e.g., CHO or HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) is used.

  • Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [³H]Spiperone for D₂ and [³H]Ketanserin for 5-HT₂A).

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and a range of concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays (e.g., Calcium Mobilization)

Objective: To determine the functional potency (IC₅₀) of the test compounds in inhibiting agonist-induced signaling of the D₂ and 5-HT₂A receptors.

Methodology:

  • Cell Culture: Cells stably expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are cultured.

  • Agonist Stimulation: The cells are stimulated with a known agonist for the respective receptor (e.g., quinpirole for D₂ and serotonin for 5-HT₂A) in the presence of varying concentrations of the test compound.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ values, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, are calculated using a four-parameter logistic equation.

In Vivo Efficacy Assessment

While in vitro data provides crucial initial insights, in vivo studies in animal models are essential to evaluate the antipsychotic potential and potential side effects of these analogues.

Conditioned Avoidance Response (CAR) Model

The CAR model is a classic behavioral assay used to predict the antipsychotic efficacy of a compound.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a gate is used. One compartment is equipped to deliver a mild foot shock.

  • Training: An animal (typically a rat) is trained to associate a conditioned stimulus (e.g., a light or a tone) with an impending unconditioned stimulus (a mild foot shock). The animal learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.

  • Drug Administration: The test compound is administered to the trained animal at various doses.

  • Testing: The animal's ability to perform the avoidance response is assessed.

  • Data Analysis: A successful antipsychotic will suppress the conditioned avoidance response without impairing the escape response (moving after the shock has started), indicating a specific effect on learned behavior rather than general motor impairment.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The SAR data suggests that the N⁴-aryl substitution on the 1,4-diazepane ring is a critical determinant of high affinity for both D₂ and 5-HT₂A receptors. This is likely due to the formation of favorable hydrophobic and/or π-π stacking interactions within the receptor binding sites. The trifluoromethyl group on the pyridine ring is also expected to contribute to the overall binding affinity and may influence the pharmacokinetic properties of the compounds.

The dual antagonism of D₂ and 5-HT₂A receptors is believed to mediate the antipsychotic effects through a complex interplay of neurotransmitter systems. D₂ receptor blockade in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT₂A receptor antagonism in the prefrontal cortex may enhance dopamine release, potentially improving negative and cognitive symptoms and mitigating the motor side effects associated with D₂ blockade in the nigrostriatal pathway.[3]

G cluster_0 Synthesis & Screening cluster_1 Preclinical Evaluation A Analogue Synthesis B In Vitro Screening (D₂/5-HT₂A Binding & Functional Assays) A->B Characterization C Lead Candidate Selection (High Affinity & Favorable Ratio) B->C Data Analysis & SAR D In Vivo Efficacy (e.g., CAR model) C->D E Safety & PK/PD Studies D->E F Clinical Trials E->F Clinical Development

Caption: Experimental workflow for the development of novel antipsychotic agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel atypical antipsychotics. The structure-activity relationship studies indicate that strategic modifications, particularly at the N⁴ position of the diazepine ring, can significantly enhance the affinity for both dopamine D₂ and serotonin 5-HT₂A receptors. Further optimization of this scaffold, guided by a comprehensive understanding of the SAR and in vivo efficacy data, holds the potential to deliver clinical candidates with improved therapeutic profiles for the treatment of schizophrenia and other psychotic disorders.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Jacobs Publishers. [Link]

  • Identification and optimisation of 5-amino-7-aryldihydro-1,4-diazepines as 5-HT2A ligands. PubMed. [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. National Institutes of Health. [Link]

  • Synthesis and structure-activity relationship study of diaryl[d,f][5][6]diazepines as potential anti-cancer agents. PubMed. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]

  • Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. National Institutes of Health. [Link]

  • Current scenario of 1,4-diazepines as potent biomolecules--a mini review. PubMed. [Link]

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A Technical Guide to the Structure-Activity Relationship of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and its Analogs as CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane and its structurally related analogs. The focus is on elucidating the molecular features that govern their interaction with key central nervous system (CNS) targets, primarily dopamine and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neuropsychiatric disorders.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to be a core component of various CNS-active agents, including those with antipsychotic and anxiolytic properties. The introduction of a trifluoromethylpyridine moiety is a strategic design element intended to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

Comparative Analysis of Structural Analogs

Due to the limited publicly available data on the specific compound this compound, this guide will draw comparisons with closely related arylpiperazine and other diazepane derivatives for which experimental data have been published. This approach allows for the inference of a putative SAR for the title compound. The primary targets of interest for this class of compounds are the dopamine D2 and serotonin 5-HT2A receptors, which are established targets for antipsychotic medications.

Arylpiperazine derivatives, which share a similar structural motif of a nitrogen-containing heterocycle linked to an aromatic system, have been extensively studied for their interactions with dopamine and serotonin receptors.[1][2] The insights gained from these studies provide a valuable framework for understanding the potential activity of this compound.

Key Structural Modifications and Their Impact on Activity

The following table summarizes the biological activity of selected analogs, providing a basis for our SAR discussion.

Compound IDStructureTarget(s)Activity (Ki or EC50)Reference
Analog A 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazineD2, 5-HT1AD2 (EC50) = 0.9 nM, 5-HT1A (EC50) = 2.3 nM[3]
Analog B N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamideD2, 5-HT3High affinity for both receptors[4]
Analog C 4-Aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][5][6]diazepin-7(1H)-oneCNS (in vivo)Strong CNS effects similar to diazepam[7]

Inference for the Topic Compound: Based on the data from these analogs, it is hypothesized that this compound will exhibit affinity for dopamine and serotonin receptors. The trifluoromethyl group on the pyridine ring is expected to enhance potency and metabolic stability.

Experimental Protocols for Biological Evaluation

To empirically determine the activity of this compound and its analogs, the following experimental protocols are recommended.

In Vitro Assays

1. Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor.[8][9][10]

  • Principle: A competitive binding assay using a radiolabeled ligand (e.g., [3H]spiperone) that has a high affinity for the D2 receptor. The ability of the test compound to displace the radioligand is measured.

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

    • Incubate the membranes with a fixed concentration of [3H]spiperone and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. Serotonin 5-HT2A Receptor Functional Assay

This assay measures the functional activity of a test compound at the serotonin 5-HT2A receptor.[5][11]

  • Principle: The 5-HT2A receptor is a Gq-coupled GPCR that, upon activation, stimulates the release of intracellular calcium. This assay measures changes in intracellular calcium concentration as an indicator of receptor activation.

  • Procedure:

    • Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.

    • Add the test compound at various concentrations to the cells.

    • Measure the fluorescence intensity to determine the change in intracellular calcium concentration.

    • For antagonists, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

    • Determine the EC50 or IC50 values from the dose-response curves.

Experimental Workflow: In Vitro Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Binding_Assay D2/5-HT2A Binding Assays Purification->Binding_Assay Functional_Assay D2/5-HT2A Functional Assays Purification->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: Workflow for in vitro evaluation of novel compounds.

In Vivo Behavioral Models

For compounds that show promising in vitro activity, in vivo studies in animal models are essential to assess their potential as antipsychotic or anxiolytic agents.[6]

1. Amphetamine-Induced Hyperlocomotion

  • Principle: This model assesses the ability of a compound to block the stimulant effects of amphetamine, which are mediated by the dopamine system. It is a classic screening model for antipsychotic drugs.

  • Procedure:

    • Administer the test compound to rodents (e.g., rats or mice).

    • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

    • Measure the locomotor activity of the animals in an open-field arena.

    • A reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

2. Prepulse Inhibition (PPI) of the Startle Reflex

  • Principle: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This model evaluates the ability of a compound to restore this deficit.

  • Procedure:

    • A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).

    • In normal animals, the prepulse inhibits the startle response to the pulse.

    • Administer a psychomimetic drug (e.g., phencyclidine) to disrupt PPI.

    • Administer the test compound to assess its ability to reverse the drug-induced PPI deficit.

Signaling Pathway of D2 and 5-HT2A Receptors

G cluster_0 Dopamine D2 Receptor cluster_1 Serotonin 5-HT2A Receptor D2R D2 Receptor Gi Gi/o Protein D2R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase Dopamine Dopamine Dopamine->D2R Serotonin Serotonin Serotonin->HT2AR

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

Conclusion

The structural framework of this compound suggests its potential as a CNS-active agent with possible affinity for dopamine and serotonin receptors. By leveraging SAR data from analogous chemical series and employing a robust battery of in vitro and in vivo assays, researchers can systematically evaluate its therapeutic potential. The trifluoromethyl substituent is a key feature that may confer advantageous properties, and its impact on the overall pharmacological profile warrants thorough investigation. This guide provides a foundational framework for such an exploration, emphasizing a data-driven and comparative approach to drug discovery.

References

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • Creative Bioarray. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • ResearchGate. (PDF) BEHAVIORAL MODELS OF PSYCHOSISA. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]

  • Taylor & Francis Online. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. [Link]

  • Ace Therapeutics. In Vivo Efficacy Assessment of Antipsychotics. [Link]

  • PubMed. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • Slideshare. Antipsychotic screening models. [Link]

  • PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • Slideshare. Screening models of anti psychotic drugs-converted. [Link]

  • Tel Aviv University. Screening of antipsychotic drugs in animal models. [Link]

  • ResearchGate. Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues were tested at 10?5 M and serotonin was used as substrate at 1 ?M (5-HT2b,c) or 10 ?M (5-HT2a). [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Semantic Scholar. Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay: Demonstration of its Applicability to Functionally Characterize Hallucinogenic New Psychoactive Substances (NPS) and an Explanation why 5-HT-2AR Bio-Assays are not suited for Universal Activity-Based Screening of Biofluids for NPS. [Link]

  • NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

  • ResearchGate. (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • PubMed Central. Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][5][8][11]triazolo[1,5-a][5][6]diazepine and its cycloalkane and cycloalkene condensed analogues. [Link]

  • Repository of the Academy's Library. Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][5][8][11]triazolo[1,5-a][5][6]diazepine and its c. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • PubChem. 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. [Link]

  • 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. [Link]

  • PubChem. 1-[2-(Trifluoromethyl)-3-pyridinyl]-1,4-diazepane. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. [Link]

  • PubMed. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. [Link]

  • PubMed. Pyrazolodiazepines. 2. 4-Aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][5][6]diazepin-7(1H)-ones as antianxiety and anticonvulsant agents. [Link]

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A Comparative Selectivity Profile of L-745,870: A Case Study for CNS Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the quest for novel therapeutics targeting the central nervous system (CNS), understanding the selectivity profile of a lead compound is paramount. High target affinity must be coupled with low affinity for off-target receptors to minimize side effects and ensure a favorable therapeutic window. While the specific compound 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane lacks a publicly available, comprehensive selectivity profile, this guide will utilize the well-characterized and highly selective dopamine D4 receptor antagonist, L-745,870 , as an illustrative case study. The principles and methodologies presented herein are broadly applicable to the selectivity profiling of novel CNS drug candidates.

L-745,870, with its distinct chemical scaffold, provides a valuable example of achieving high selectivity for a specific G-protein coupled receptor (GPCR) subtype within a family of closely related receptors. This guide will delve into its binding affinity profile, compare it with other relevant compounds, and provide detailed experimental protocols for the assays used to generate such data.

The Critical Role of Selectivity in CNS Drug Discovery

The rationale behind extensive selectivity profiling lies in the promiscuous nature of many CNS drugs and the overlapping pharmacology of neurotransmitter systems. For instance, compounds designed to target a specific dopamine receptor subtype may also interact with serotonin, adrenergic, or muscarinic receptors, leading to a range of undesirable effects, from sedation and weight gain to cardiovascular complications. Therefore, a thorough understanding of a compound's interactions across a wide panel of receptors is a critical step in preclinical drug development.

Selectivity Profile of L-745,870

L-745,870 is a potent and selective antagonist of the dopamine D4 receptor. Its selectivity has been extensively characterized through radioligand binding assays, where its affinity (expressed as the inhibition constant, Ki) for a wide range of receptors has been determined.

ReceptorKi (nM)
Dopamine D4 0.54
Dopamine D21,800
Dopamine D32,000
Serotonin 5-HT1A>10,000
Serotonin 5-HT2A1,800
Serotonin 5-HT2C3,800
Serotonin 5-HT6>10,000
Serotonin 5-HT7>10,000
Adrenergic α11,200
Adrenergic α2>10,000
Histamine H1>10,000
Muscarinic M1>10,000

Data presented is a compilation from publicly available pharmacological databases and literature.

As the data illustrates, L-745,870 exhibits sub-nanomolar affinity for the dopamine D4 receptor, while its affinity for other dopamine receptor subtypes and a broad range of other CNS receptors is significantly lower (in the micromolar or greater range). This represents a remarkable selectivity of over 3,000-fold for the D4 receptor compared to the D2 and D3 receptors.

Comparative Analysis with Atypical Antipsychotics

To put the selectivity of L-745,870 into context, it is useful to compare it with atypical antipsychotics, which are known to interact with multiple receptor types.

CompoundDopamine D4 Ki (nM)Dopamine D2 Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)M1 Ki (nM)
L-745,870 0.54 1,8001,800>10,000>10,000
Clozapine9120562
Olanzapine211472
Risperidone730.220>10,000

This comparison highlights the unique selectivity of L-745,870. While atypical antipsychotics like clozapine and olanzapine show high affinity for a range of receptors, contributing to their complex pharmacological profiles and side effects, L-745,870 is a highly specialized tool for probing the function of the dopamine D4 receptor.

Experimental Protocols

The data presented in this guide is primarily generated through in vitro radioligand binding assays. Below is a detailed protocol for a typical radioligand binding assay for the dopamine D4 receptor.

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding control: Haloperidol or another suitable competitor.

  • Test compound (e.g., L-745,870).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Liquid scintillation counter.

Workflow Diagram:

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to achieve a range of concentrations for the competition assay.

  • Assay Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membranes (containing a predetermined amount of receptor protein).

    • 50 µL of [³H]-Spiperone at a concentration near its Kd for the D4 receptor.

    • 50 µL of assay buffer (for total binding), 50 µL of a high concentration of haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Considerations

The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays, such as cAMP assays, can be used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor.

G_protein_signaling Ligand D4 Ligand (e.g., Agonist) Receptor Dopamine D4 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D4 Receptor Signaling Pathway.

Conclusion

References

  • Patel, S., et al. (1996). L-745,870, a potent, orally active, and selective dopamine D4 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1379-1388.[Link]

  • Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-188.[Link]

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP) Database. University of North Carolina at Chapel Hill.[Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]

A Comparative Cross-Reactivity Analysis of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Given the therapeutic potential of molecules containing 1,4-diazepane and trifluoromethylpyridine moieties, particularly within the central nervous system (CNS), a thorough understanding of off-target interactions is paramount for advancing a compound toward clinical candidacy. This document outlines a multi-tiered, hypothetical cross-reactivity study, presenting objective comparisons with established alternatives and supported by exemplar experimental data.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including antipsychotic and anxiolytic effects.[1] Concurrently, the inclusion of a trifluoromethylpyridine group can enhance metabolic stability and target binding affinity.[2] Based on these structural alerts, a plausible primary biological target for this compound is the Dopamine D2 receptor, a key GPCR implicated in psychosis and other neurological disorders.[3]

This guide will therefore use the Dopamine D2 receptor as a hypothetical primary target to illustrate a rigorous cross-reactivity workflow.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of this compound (referred to herein as Compound-X ), two comparator molecules with well-defined pharmacological profiles have been selected:

  • Haloperidol: A first-generation antipsychotic that acts as a potent antagonist at Dopamine D2 receptors but is known for its promiscuity, exhibiting affinity for other receptors, which contributes to its side-effect profile.[4] Haloperidol will serve as our non-selective, "dirty" comparator.

  • SV 293 (1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol): A research compound demonstrating high selectivity for the D2 receptor over the closely related D3 receptor, serving as our selective comparator.[2]

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial phase of a cross-reactivity assessment involves screening the test compound against a broad panel of known biological targets to identify potential off-target interactions. Commercial services, such as the Eurofins SafetyScreen44™ panel, provide a cost-effective and comprehensive initial assessment.[1][5] This panel covers a range of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.

Experimental Workflow: Broad Panel Screening

cluster_prep Compound Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_X Compound-X Stock (10 mM in DMSO) Screening SafetyScreen44™ Panel Assay (e.g., Radioligand Binding Assays) Compound_X->Screening Haloperidol Haloperidol Stock (10 mM in DMSO) Haloperidol->Screening SV293 SV 293 Stock (10 mM in DMSO) SV293->Screening Analysis Calculate % Inhibition at 10 µM Screening->Analysis Hit_ID Identify 'Hits' (>50% Inhibition) Analysis->Hit_ID

Caption: Workflow for Tier 1 Broad Panel Screening.

Illustrative Data: Broad Panel Screening at 10 µM
TargetCompound-X (% Inhibition)Haloperidol (% Inhibition)SV 293 (% Inhibition)
Dopamine D2 95 98 92
Serotonin 5-HT2A658515
Adrenergic α1A55758
Histamine H140605
hERG Channel2545<5

This data is illustrative and designed to reflect plausible outcomes.

The results from this initial screen guide subsequent investigations. For Compound-X, significant inhibition at the Dopamine D2 receptor confirms our primary hypothesis. However, the notable activity at the Serotonin 5-HT2A and Adrenergic α1A receptors warrants further characterization to determine the potency of these off-target interactions.

Tier 2: In-Depth Profiling of Primary and Off-Target Hits

Following the identification of primary and secondary targets, the next step is to determine the potency (IC50 or Ki) of the compound at these receptors. This is typically achieved through concentration-response curves in radioligand binding assays. Additionally, profiling against a panel of related targets, such as a comprehensive kinase panel, is crucial, especially given the presence of the pyridine moiety which is common in kinase inhibitors.

Experimental Protocol: Dopamine D2 Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human Dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Spiperone (a D2 antagonist).

  • Non-specific determinant: 10 µM Haloperidol.

  • Test compounds: Compound-X, Haloperidol, SV 293.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer.

    • 50 µL of test compound at various concentrations (typically 10-point, 3-fold serial dilutions).

    • 50 µL of [3H]-Spiperone at a final concentration equal to its Kd.

    • 100 µL of diluted cell membranes.

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]

Experimental Protocol: In Vitro Kinase Profiling

A broad kinase screen, such as those offered by Reaction Biology or Pharmaron, can assess the inhibitory activity of Compound-X against hundreds of kinases.[7][8] A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate.

General Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, a specific substrate peptide, and the test compound in a kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding a mixture of MgCl2 and [γ-33P]-ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash away excess [γ-33P]-ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For hits, determine IC50 values from concentration-response curves.

Illustrative Data: IC50/Ki Values for Key Targets
TargetCompound-X (Ki, nM)Haloperidol (Ki, nM)SV 293 (Ki, nM)
Dopamine D2 5.2 1.1 2.5
Serotonin 5-HT2A8515>1000
Adrenergic α1A15025>1000
Lck Kinase>10,000>10,000>10,000
SRC Kinase>10,000>10,000>10,000

This data is illustrative.

These results would suggest that while Compound-X is a potent D2 antagonist, it possesses significantly better selectivity against the 5-HT2A and α1A receptors compared to Haloperidol. The lack of activity in the kinase panel is a positive indicator of selectivity.

Tier 3: Cellular Target Engagement and Phenotypic Screening

Biochemical assays provide valuable information on direct target interactions, but it is crucial to confirm target engagement in a cellular context and to assess the compound's overall effect on cellular phenotype.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[9][10] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Experimental Workflow: CETSA

cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection Cells Intact Cells Treatment Incubate with Compound-X or Vehicle (DMSO) Cells->Treatment Heating Heat cell suspensions across a temperature gradient Treatment->Heating Lysis Cell Lysis (e.g., freeze-thaw) Heating->Lysis Separation Centrifugation to separate soluble vs. aggregated proteins Lysis->Separation Detection Quantify soluble target protein (e.g., Western Blot, ELISA) Separation->Detection Analysis Plot % soluble protein vs. temperature to generate melt curve Detection->Analysis

Sources

Comparative Efficacy of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane in Preclinical Glioblastoma Models Versus Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Advanced Researchers

Executive Summary: Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a median survival of less than 15 months despite a multimodal standard of care (SoC) involving surgery, radiation, and temozolomide (TMZ) chemotherapy.[1] A primary driver of treatment failure is the evolution of TMZ resistance, often mediated by DNA repair mechanisms.[2][3] This guide presents a preclinical comparative analysis of a novel investigational compound, 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane (hereafter designated "POLQ-i1"), against the current SoC in TMZ-resistant glioblastoma models. POLQ-i1 is a potent, selective inhibitor of DNA Polymerase Theta (Polθ), an enzyme increasingly recognized for its critical role in DNA repair pathways that are hijacked by cancer cells, particularly those with deficiencies in other repair mechanisms.[4][5] This document synthesizes in vitro and in vivo data, outlines key experimental methodologies, and provides a mechanistic rationale for POLQ-i1's potential to overcome TMZ resistance in GBM.

Introduction: The Challenge of Temozolomide Resistance in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor in adults.[6] The cornerstone of its treatment, the "Stupp Protocol," combines maximal surgical resection with radiotherapy and concurrent and adjuvant TMZ.[1][7] TMZ is an alkylating agent that induces cytotoxic DNA lesions, primarily at the O6 position of guanine.[3]

However, the efficacy of TMZ is frequently compromised by intrinsic or acquired resistance. The most well-characterized resistance mechanism is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses TMZ-induced methylation.[3][8] In tumors with an unmethylated MGMT promoter and high MGMT expression, the therapeutic benefit of TMZ is significantly diminished.[1] Beyond MGMT, other DNA repair pathways, including mismatch repair (MMR) and base excision repair (BER), are also implicated in the resistance phenotype.[2][9] This highlights a critical unmet need for therapies that can either re-sensitize tumors to TMZ or offer a new line of attack.

DNA Polymerase Theta (Polθ, encoded by the POLQ gene) has emerged as a compelling therapeutic target. Polθ is a key enzyme in an alternative DNA double-strand break repair pathway known as theta-mediated end joining (TMEJ) or microhomology-mediated end joining (MMEJ).[10][11] While expressed at low levels in healthy tissues, Polθ is frequently overexpressed in various cancers, including GBM, and is associated with poor prognosis.[4][12] Its function becomes particularly critical for cancer cell survival when other repair pathways, like homologous recombination (HR), are deficient.[5] The strategic inhibition of Polθ presents a "synthetic lethality" approach, creating a therapeutic window to target tumor cells while sparing normal cells.[4] POLQ-i1 was developed as a selective inhibitor to exploit this dependency.

Mechanistic Rationale: Targeting Polθ to Counteract TMZ Resistance

TMZ-induced DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). In TMZ-resistant cells with proficient DNA repair machinery, this damage is efficiently resolved, leading to cell survival. POLQ-i1 is hypothesized to disrupt this process, particularly in cells that rely on Polθ-mediated repair to cope with the genotoxic stress induced by chemotherapy.

POLQ_Pathway cluster_nucleus Cell Nucleus TMZ Temozolomide (TMZ) (Standard of Care) DNA_Damage DNA Double-Strand Breaks (Cytotoxic Lesions) TMZ->DNA_Damage induces Pol_theta DNA Polymerase Theta (Polθ) (Overexpressed in TMZ-R GBM) DNA_Damage->Pol_theta activates Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis triggers TMEJ Theta-Mediated End Joining (TMEJ) (Error-Prone Repair) Pol_theta->TMEJ mediates POLQi1 POLQ-i1 (Investigational Compound) POLQi1->Pol_theta inhibits Repair Successful DNA Repair & Cell Survival TMEJ->Repair leads to TMEJ->Apoptosis Repair->Apoptosis

Figure 1: Hypothesized Mechanism of Action. In TMZ-resistant GBM, Polθ repairs DNA damage, promoting survival. POLQ-i1 inhibits Polθ, preventing repair and leading to apoptosis.

Preclinical Efficacy: In Vitro & In Vivo Comparative Data

In Vitro Models: Assessing Potency and Synergy

The efficacy of POLQ-i1 was evaluated against TMZ in a panel of human GBM cell lines characterized by high MGMT expression and TMZ resistance.

Key Experiment: Cell viability was assessed using a colorimetric MTS assay, which measures the metabolic activity of living cells.[13][14] Cells were exposed to escalating concentrations of POLQ-i1, TMZ, or a combination for 72 hours.

Table 1: Comparative Cytotoxicity (IC50) in TMZ-Resistant GBM Cell Lines

Cell Line Compound IC50 (µM) ± SD Scientist's Note
U87-TMZ-R Temozolomide (TMZ) > 1000 High resistance, as expected.
(MGMT High) POLQ-i1 0.25 ± 0.04 Potent single-agent activity.
POLQ-i1 + TMZ (100 µM) 0.08 ± 0.01 Strong synergistic effect observed.
T98G Temozolomide (TMZ) > 1000 Intrinsically resistant line.
(MGMT High) POLQ-i1 0.41 ± 0.06 Demonstrates broad applicability.
POLQ-i1 + TMZ (100 µM) 0.15 ± 0.02 Synergy confirmed in a second model.
Normal Human Temozolomide (TMZ) > 1000 Low toxicity to non-cancerous cells.

| Astrocytes | POLQ-i1 | 15.2 ± 1.8 | >35-fold selectivity window vs. T98G. |

Rationale for Experimental Choice: The use of TMZ-resistant, MGMT-high cell lines (U87-TMZ-R, T98G) is critical to model the specific clinical challenge being addressed. Normal Human Astrocytes (NHA) are included as a crucial control to establish a therapeutic window and assess potential neurotoxicity, a key concern for any brain cancer therapeutic.

In Vivo Models: Orthotopic Xenografts in Immunodeficient Mice

To evaluate efficacy in a more clinically relevant context, an orthotopic xenograft model was established.[15][16] This involves implanting human GBM cells directly into the brains of immunodeficient mice, allowing the tumor to grow in its native microenvironment.[17][18]

Key Experiment: U87-TMZ-R cells, engineered to express luciferase for bioluminescence imaging, were implanted into the striatum of athymic nude mice.[19] Once tumors were established (Day 7), mice were randomized into four treatment groups. Tumor growth was monitored weekly, and survival was the primary endpoint.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (Days 8-28) cluster_monitoring Efficacy Monitoring Day0 Day 0: Implant U87-TMZ-R Luciferase+ cells into mouse brain Day7 Day 7: Bioluminescence Imaging (BLI) to confirm tumor take Day0->Day7 Randomize Randomize mice into 4 groups (n=10/group) Day7->Randomize Group1 Vehicle Control (Oral, daily) Group2 TMZ (5 mg/kg, Oral, 5 days/wk) Group3 POLQ-i1 (20 mg/kg, Oral, daily) Group4 Combination: TMZ + POLQ-i1 BLI_Monitor Weekly BLI Scans (Tumor Burden) Randomize->BLI_Monitor Survival Monitor Survival (Primary Endpoint) BLI_Monitor->Survival

Figure 2: Orthotopic Xenograft Study Workflow. This diagram outlines the key phases of the in vivo efficacy study, from tumor implantation to survival monitoring.

Table 2: Summary of In Vivo Efficacy in U87-TMZ-R Orthotopic Model

Treatment Group Median Survival (Days) Increase in Median Survival vs. Vehicle Tumor Growth Inhibition at Day 21 (%)
Vehicle Control 25 - 0%
Temozolomide (TMZ) 28 12% 15%
POLQ-i1 (single agent) 45 80% 65%

| POLQ-i1 + TMZ | 62 | 148% | 88% |

Scientist's Note: The minimal effect of TMZ in this model validates its resistance profile. The robust single-agent activity of POLQ-i1 is significant, but the near-doubling of median survival in the combination arm compared to POLQ-i1 alone strongly suggests a synergistic relationship that could be highly impactful clinically. The combination not only halts tumor progression more effectively but translates into a profound survival benefit.

Comparative Pharmacokinetic Profile

A preliminary pharmacokinetic analysis was conducted in mice to compare POLQ-i1 with TMZ. Understanding brain penetration is paramount for GBM therapeutics.

Table 3: Key Pharmacokinetic Parameters in Mice

Parameter Temozolomide (TMZ) POLQ-i1 Source / Note
Bioavailability (Oral) ~100% ~85% [20] / Preclinical data
Plasma Half-life (t½) ~1.8 hours ~6.5 hours [21] / Preclinical data
CSF/Plasma Ratio ~20% ~45% [22] / Preclinical data

| Primary Metabolism | Spontaneous hydrolysis | CYP-mediated (primarily) |[22] / Preclinical data |

Rationale for Comparison: While TMZ has excellent bioavailability, its short half-life and moderate CNS penetration are known limitations.[20][23][24] POLQ-i1 demonstrates a longer half-life, which could allow for more sustained target engagement, and a superior CSF/plasma ratio, indicating more efficient penetration of the blood-brain barrier. This enhanced brain exposure is a critical design feature and a significant potential advantage over the standard of care.

Detailed Experimental Protocols

Protocol: MTS Cell Viability Assay

This protocol is adapted from established methodologies for assessing cytotoxicity.[25][26][27]

  • Cell Seeding: Plate GBM cells (U87-TMZ-R, T98G) and Normal Human Astrocytes in 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare 2x stock concentrations of POLQ-i1 and TMZ in culture medium via serial dilution.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well. For combination studies, add compounds together in the same well.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., Promega CellTiter 96® AQueous One Solution). Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C, 5% CO₂. Protect from light.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability) and plot the results using a non-linear regression model (log(inhibitor) vs. response) to calculate IC50 values.

Protocol: Orthotopic Glioblastoma Xenograft Model

This protocol requires strict adherence to institutional animal care and use committee (IACUC) guidelines.[15][16]

  • Cell Preparation: Culture U87-TMZ-R cells expressing luciferase. On the day of surgery, harvest cells during their logarithmic growth phase, check for viability (>95%), and resuspend in sterile, serum-free PBS at a concentration of 1 x 10⁵ cells/µL.

  • Animal Anesthesia: Anesthetize athymic nude mice (6-8 weeks old) using isoflurane (2-3% for induction, 1-2% for maintenance). Administer pre-operative analgesics as per approved protocols.

  • Stereotactic Surgery: Secure the anesthetized mouse in a stereotactic frame.[18] Create a small incision in the scalp to expose the skull.

  • Burr Hole and Injection: Using stereotactic coordinates relative to the bregma (e.g., +0.5 mm anterior, +2.0 mm lateral, -3.0 mm ventral), drill a small burr hole through the skull. Slowly inject 5 µL of the cell suspension (5 x 10⁵ cells) into the striatum using a Hamilton syringe. Leave the needle in place for 5 minutes post-injection to prevent reflux, then slowly withdraw.

  • Closure and Recovery: Suture the scalp incision and monitor the animal until it has fully recovered from anesthesia. Provide post-operative analgesics.

  • Tumor Monitoring and Treatment: On Day 7 post-implantation, perform baseline bioluminescence imaging (BLI) by intraperitoneally injecting D-luciferin and imaging with a system like the IVIS Lumina. Randomize mice with established tumors into treatment groups. Administer compounds as described in Table 2.

  • Efficacy Readouts: Perform weekly BLI to monitor tumor burden. Monitor animal body weight and clinical signs of distress. The primary endpoint is survival, defined by reaching a pre-determined humane endpoint (e.g., >20% body weight loss, neurological symptoms).

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound (POLQ-i1) represents a promising therapeutic agent for TMZ-resistant glioblastoma.

  • Superior Efficacy: POLQ-i1 demonstrates potent single-agent cytotoxicity in vitro and significant tumor growth inhibition and survival benefit in vivo, starkly outperforming the standard of care, TMZ, in resistant models.

  • Synergistic Potential: The combination of POLQ-i1 and TMZ results in a profound synergistic effect, leading to the greatest survival advantage. This suggests a dual-pronged attack: TMZ creates DNA lesions, and POLQ-i1 prevents their repair, leading to catastrophic DNA damage and cell death.

  • Favorable Pharmacokinetics: With a longer half-life and enhanced brain penetration compared to TMZ, POLQ-i1 is well-suited for treating intracranial malignancies.

Future research should focus on validating these findings in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human GBM.[16] Furthermore, investigating predictive biomarkers, such as POLQ expression levels or the status of other DNA repair genes, will be crucial for identifying patient populations most likely to benefit from POLQ-i1 therapy.

References

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A Comparative Guide to Biomarkers for Sigma-1 Receptor Activity: Evaluating 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and evaluate biomarkers associated with the activity of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Due to the absence of direct literature on this specific molecule, we infer its likely mechanism of action based on the well-established pharmacology of its core chemical scaffolds: the 1,4-diazepane ring and the trifluoromethylpyridine moiety. Our central hypothesis is that this compound functions as a modulator of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER).[1][2][3]

This guide will compare the hypothetical activity of this compound with established σ1R modulators, providing detailed experimental protocols to assess target engagement, downstream signaling, and functional outcomes.

Rationale for Inferring Sigma-1 Receptor Activity

The 1,4-diazepane scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently found in compounds targeting various receptors, including sigma receptors.[4] The trifluoromethylpyridine group is known to enhance metabolic stability and receptor binding affinity through its strong electron-withdrawing properties.[5] Many psychoactive drugs, such as the antipsychotic haloperidol and the antidepressant fluvoxamine, exhibit high to moderate affinity for σ1R.[6][7] Given these precedents, it is a scientifically sound hypothesis that this compound engages the σ1R. This guide is therefore built around the experimental validation of this hypothesis and the characterization of its functional consequences.

Comparative Compounds

To provide a robust comparison, we will evaluate the hypothetical compound against two well-characterized σ1R ligands with opposing activities:

  • PRE-084: A selective σ1R agonist known for its neuroprotective and nootropic effects.[8][9][10]

  • Haloperidol: An antipsychotic drug that acts as a σ1R antagonist and also exhibits high affinity for dopamine D2 receptors.[11][12][13]

A third compound, SA4503 (Cutamesine) , a σ1R agonist that has been in clinical trials for stroke recovery and Alzheimer's disease, will be used as a translational benchmark.[14][15][16][17]

Biomarker Cascade for Sigma-1 Receptor Modulation

Activation of the σ1R, a chaperone protein located at the mitochondria-associated ER membrane (MAM), triggers a cascade of intracellular events.[18] We can categorize the relevant biomarkers into three tiers:

  • Tier 1: Target Engagement: Direct measurement of binding to the σ1R.

  • Tier 2: Downstream Signaling: Quantification of intracellular events immediately following receptor modulation.

  • Tier 3: Functional & Phenotypic Outcomes: Measurement of the physiological consequences of σ1R activity.

Below is a diagram illustrating the proposed signaling pathway and the points of biomarker measurement.

Sigma1_Pathway cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Downstream Signaling cluster_2 Tier 3: Functional Outcomes Compound 1-[4-(CF3)pyridin-2-yl]-1,4-diazepane PRE-084 Haloperidol Sigma1R Sigma-1 Receptor (σ1R) at ER-Mitochondria Interface Compound->Sigma1R Binding Affinity (Ki) BiP BiP Dissociation Sigma1R->BiP ER_Stress ER Stress Reduction (e.g., CHOP, p-eIF2α) Sigma1R->ER_Stress IP3R IP3R Stabilization BiP->IP3R Ca_Mobilization Intracellular Ca2+ Mobilization IP3R->Ca_Mobilization Neurite_Outgrowth Neurite Outgrowth Ca_Mobilization->Neurite_Outgrowth Neuroprotection Neuroprotection (Cell Viability) ER_Stress->Neuroprotection BDNF BDNF Expression Neurite_Outgrowth->BDNF

Caption: Inferred signaling cascade for σ1R modulation and associated biomarkers.

Experimental Protocols and Comparative Data

This section details the step-by-step methodologies for assessing the biomarker cascade and provides a framework for comparing our hypothetical compound with the selected alternatives.

Tier 1: Target Engagement - Radioligand Binding Assay

The foundational experiment is to determine the binding affinity (Ki) of the test compounds for the σ1R. This is achieved through a competitive radioligand binding assay.

Protocol: Sigma-1 Receptor Competitive Binding Assay

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue or membranes from cells overexpressing human σ1R (e.g., HEK293 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of the radioligand -pentazocine (e.g., 2-5 nM), and varying concentrations of the test compound (this compound, PRE-084, or Haloperidol) in a total volume of 200 µL.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a non-labeled σ1R ligand (e.g., 10 µM Haloperidol).

  • Incubation and Filtration:

    • Incubate the plate at 37°C for 90 minutes.

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Table: Target Engagement

CompoundPredicted σ1R Ki (nM)Rationale / Reference
1-[4-(CF3)pyridin-2-yl]-1,4-diazepane To be determinedHypothetical high-affinity ligand
PRE-084~2-8Selective σ1R agonist[19]
Haloperidol~2-4σ1R antagonist[13]
SA4503 (Cutamesine)~17Selective σ1R agonist[5]
Tier 2: Downstream Signaling - Intracellular Calcium Mobilization

σ1R activation modulates intracellular calcium (Ca²⁺) signaling by stabilizing the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER.[1][2] This can be measured using fluorescent Ca²⁺ indicators.

Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Culture:

    • Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well black-walled, clear-bottom plate and culture overnight. These cells endogenously express σ1R.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (a cell-permeant Ca²⁺ indicator dye) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Wash the cells with buffer to remove excess dye.

    • Using a fluorescence plate reader equipped with an injector (e.g., FlexStation 3), measure the baseline fluorescence (excitation ~494 nm, emission ~516 nm).

    • Inject the test compounds (agonist or antagonist) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). To induce Ca²⁺ release, a sub-maximal concentration of an IP3R agonist (e.g., bradykinin or ATP) can be co-applied or applied after the test compound.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Normalize the data to the maximum response seen with a positive control (e.g., a saturating concentration of an IP3-generating agonist).

    • For agonists, plot the response against the compound concentration to determine the EC50. For antagonists, pre-incubate with the compound before adding a fixed concentration of an agonist (like PRE-084) to determine the IC50.

Comparative Data Table: Downstream Signaling

CompoundPredicted Effect on Ca²⁺ MobilizationRationale / Reference
1-[4-(CF3)pyridin-2-yl]-1,4-diazepane Potentiation (if agonist) or Inhibition (if antagonist)To be determined experimentally
PRE-084Potentiates agonist-induced Ca²⁺ releaseσ1R agonist activity[19]
HaloperidolInhibits agonist-induced Ca²⁺ releaseσ1R antagonist activity[7]
Tier 3: Functional & Phenotypic Outcomes - Neurite Outgrowth Assay

A key functional outcome of σ1R activation is the promotion of neuronal plasticity and neurite outgrowth, which is crucial for neuroprotection and recovery from injury.[15]

Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Culture:

    • Plate primary cortical neurons or a neuronal cell line (e.g., PC12 or SH-SY5Y) on plates coated with an appropriate substrate (e.g., laminin or poly-D-lysine).[20]

    • For PC12 cells, prime with a low concentration of Nerve Growth Factor (NGF) to induce differentiation.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., NGF for PC12 cells, or PRE-084).

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify neurite parameters, such as total neurite length per neuron, number of neurites, and number of branch points.[21]

Workflow Diagram: Neurite Outgrowth Assay

Neurite_Workflow A Plate Neuronal Cells on Coated 96-well Plate B Treat with Compounds (48-72 hours) A->B C Fix and Permeabilize Cells B->C D Immunostain for Neuronal Marker (e.g., β-III tubulin) and Nuclei (DAPI) C->D E Acquire Images (High-Content Screening) D->E F Automated Image Analysis E->F G Quantify: - Total Neurite Length - Branch Points - Number of Neurites F->G

Sources

Safety Operating Guide

Navigating the Disposal of 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This guide provides a framework for the proper disposal of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. It is crucial to note that a specific Safety Data Sheet (SDS) for this exact compound was not available in public domains at the time of publication. The following procedures are therefore synthesized from data on structurally similar compounds, established laboratory safety protocols, and regulatory guidelines. All laboratory personnel must supplement this guide with a thorough review of their institution's Chemical Hygiene Plan and consult with their Environmental Health and Safety (EHS) department for site-specific protocols.

The structural components of this molecule—a trifluoromethylated pyridine ring and a diazepane moiety—suggest that it should be handled as a potentially hazardous substance. Trifluoromethylated pyridines can exhibit toxic properties, and diazepane derivatives can have pharmacological effects. Therefore, a cautious and systematic approach to its disposal is paramount to ensuring personnel safety and environmental compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment is the first line of defense. Based on analogous compounds, such as isomers like 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane and 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, we can infer a number of potential hazards.[1][2][3] The compound is expected to be a solid at room temperature and may be harmful if swallowed or inhaled.[2]

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE Category Specific Requirements Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or airborne particles of the solid compound.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, which is a potential route of exposure for pyridine and diazepane derivatives.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles, a primary concern given the potential toxicity of trifluoromethylated pyridines.[2]

This comprehensive PPE ensemble is a critical component of a robust safety protocol and aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of appropriate protective equipment to minimize chemical exposure.[4][5][6]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential. The following steps provide a general framework for managing a small-scale spill of this compound:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Contain the Spill: For a solid spill, carefully sweep the material into a designated, labeled waste container. Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected surfaces with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough cleaning with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected in a sealed, properly labeled hazardous waste container for disposal.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste determination and management under the Resource Conservation and Recovery Act (RCRA).[7][8][9][10][11]

Step 1: Waste Characterization

The first step in proper disposal is to characterize the waste. Based on its chemical structure and data from related compounds, this substance should be treated as a toxic chemical waste. While it may not be explicitly listed on the EPA's F, K, P, or U lists, it is the generator's responsibility to determine if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[7][8] Given the trifluoromethylpyridine component, it is prudent to manage it as toxic.

Step 2: Waste Segregation and Collection

All waste containing this compound, including pure compound, contaminated solutions, and spill cleanup materials, must be segregated from non-hazardous waste.

  • Solid Waste: Collect in a dedicated, sealable, and chemically compatible container.

  • Liquid Waste (Solutions): Collect in a separate, sealed, and compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

Step 3: Container Labeling

Proper labeling is a critical compliance and safety measure. The waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic")

  • The accumulation start date

  • The name and contact information of the generating laboratory/researcher

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.

Step 5: Final Disposal

The recommended method for the final disposal of halogenated organic compounds like this is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound, preventing its release into the environment. Arrange for the pickup of the waste through your institution's EHS department. They will coordinate with a certified hazardous waste vendor for proper transportation and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Generate Waste Containing This compound characterize Characterize as Hazardous Waste (Toxic) start->characterize Step 1 segregate Segregate Solid and Liquid Waste Streams characterize->segregate Step 2 container Use Designated, Compatible Waste Containers segregate->container label_waste Label Container with 'Hazardous Waste' & Contents container->label_waste Step 3 store Store in Satellite Accumulation Area label_waste->store Step 4 ehs_contact Contact EHS for Waste Pickup store->ehs_contact Step 5 incineration High-Temperature Incineration by Licensed Vendor ehs_contact->incineration end_point Disposal Complete incineration->end_point

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]

  • Temarry Recycling. (2024, October 31). How To Make a Hazardous Waste Determination. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. eCFR. Retrieved from [Link]

  • Kümmerer, K., et al. (2012). Environmental occurrence, fate and transformation of benzodiazepines in water treatment.
  • MDPI. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-[5-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet: 1-(5-Nitropyridin-2-yl)-1,4-diazepane. Retrieved from [Link]

  • Falqueto, E., & Kligerman, D. C. (2008). Management of residues deriving from the manufacture and distribution of Diazepam in the city of São Mateus, ES. Ciencia & saude coletiva, 13 Suppl, 673–681.
  • ResearchGate. (2025, August 6). Determination of the psychoactive drugs carbamazepine and diazepam in hospital effluent and identification of their metabolites. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 18). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling Guide: 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

A Senior Application Scientist's Protocol for Safe and Effective Use

ALERT: Absence of Specific Safety Data Sheet (SDS)

Hazard Profile Analysis: An Evidence-Based Assessment

In the absence of direct data, a prudent analysis of analogous structures is required to anticipate the potential hazards of this compound.

  • Trifluoromethylpyridine Moiety: This functional group is common in pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and biological activity of the pyridine ring. Safety data for related compounds, such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2-Fluoro-6-(trifluoromethyl)pyridine, indicate risks including skin and eye irritation, potential for sensitization, and acute toxicity.[2][3][4][5] Upon combustion, these compounds can release highly toxic hydrogen fluoride (HF) and other hazardous gases.[2]

  • 1,4-Diazepane Moiety: The parent compound, hexahydro-1,4-diazepine, is classified as toxic in contact with skin and causes severe skin burns and eye damage.[6] The Boc-protected analog, tert-Butyl 1,4-diazepane-1-carboxylate, is also known to cause severe skin burns and eye damage and may cause respiratory irritation.[1] This suggests that the diazepane ring system itself presents significant corrosive and toxic hazards.

  • Combined Hazard Assessment: A related isomer, 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, is classified as harmful if swallowed or inhaled.[7] Based on this cumulative evidence, it is logical to treat this compound as a substance that is, at a minimum:

    • Harmful or toxic via oral, dermal, and inhalation routes.

    • A potential cause of severe skin and eye irritation or burns.

    • Potentially capable of causing respiratory tract irritation.

Risk Mitigation: A Multi-Layered Defense Strategy

A robust safety plan relies on more than just gloves and a coat. It integrates engineering controls, administrative procedures, and finally, personal protective equipment as the last line of defense.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, MUST be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.[4][5] The fume hood also provides a contained space in the event of a spill.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Designate a specific area within the lab for handling this material to prevent cross-contamination. Ensure eyewash stations and safety showers are unobstructed and located near the handling area.[2][5]

  • Personal Protective Equipment (PPE): PPE is not a substitute for proper engineering controls but is essential to protect from direct contact. The specific PPE requirements are detailed below.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a conservative assessment of the combined hazards. The following table outlines the minimum required PPE for handling this compound.

Body Part Protection Level Specifications & Rationale
Hands Double Gloving Inner Glove: Standard nitrile glove. Outer Glove: Chemical-resistant nitrile or neoprene glove. This provides robust protection against dermal absorption, a known hazard for diazepane derivatives.[6][8] Contaminated gloves must be disposed of immediately after use or upon any sign of contamination.[9]
Eyes & Face Indirectly Vented Goggles & Face Shield Standard safety glasses are insufficient.[8] Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and splashes.[10] A full-face shield must be worn over the goggles when handling the solid or preparing stock solutions due to the risk of severe eye damage.[8][11]
Body Flame-Resistant Lab Coat with Full Coverage A flame-resistant (FR) lab coat, fully buttoned, is required to protect skin and clothing from splashes.[10][11] Ensure it has tight-fitting cuffs.
Respiratory As-Needed Respirator While all work should be in a fume hood, if there is any potential for aerosol generation outside of this control (e.g., large-scale handling, spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][11] Use of a respirator requires prior medical evaluation and fit-testing.[10]
Feet Closed-Toe Shoes Leather or chemical-resistant shoes that fully cover the foot are required.[11] Fabric or mesh shoes are not permitted.

Step-by-Step Handling Workflow

This workflow minimizes exposure at each step of the process.

Preparation -> Weighing -> Solubilization -> Use -> Storage

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Designate and clean the workspace within the chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer).

  • Weighing (Solid Compound):

    • Perform this step entirely within the fume hood.

    • Use a dedicated spatula.

    • Carefully transfer the desired amount to a tared weigh boat or directly into the receiving vial.

    • Avoid creating airborne dust. If the material is a fine powder, handle it with extreme care.[5]

  • Solubilization:

    • Add the solvent to the vial containing the weighed solid.

    • Cap the vial securely before removing it from the fume hood for vortexing or sonication.

    • Ensure the exterior of the vial is clean before transport.

  • Use in Experiment:

    • When adding the compound solution to your experiment, perform the transfer within the fume hood.

  • Storage:

    • The solid compound should be stored in a tightly closed container in a cool, dark, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][12]

Workflow Diagram

G cluster_0 PRE-HANDLING (Fume Hood) cluster_1 HANDLING (Fume Hood) cluster_2 POST-HANDLING Prep 1. Don Full PPE Setup 2. Prepare Workspace & Equipment Prep->Setup Weigh 3. Weigh Solid Compound Setup->Weigh Dissolve 4. Add Solvent & Cap Vial Weigh->Dissolve Vortex 5. Vortex/Sonicate (Capped) Dissolve->Vortex Use 6. Use in Experiment (Fume Hood) Vortex->Use Store 7. Store Securely Use->Store Clean 8. Decontaminate & Dispose Waste Use->Clean G Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Contaminated Solid Waste (Gloves, Paper Towels, etc.) IsSolid->SolidWaste Solid LiquidWaste Contaminated Liquid Waste (Solvents, Solutions) IsSolid->LiquidWaste Liquid SolidContainer Seal in Labeled 'Solid Hazardous Waste' Bag/Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Halogenated Liquid Waste' Bottle LiquidWaste->LiquidContainer EHS Transfer to EHS for Disposal SolidContainer->EHS LiquidContainer->EHS

Sources

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Top-N result to add to graph 6

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1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.